molecular formula C12H23BrO5 B606393 Bromo-PEG3-CH2-Boc

Bromo-PEG3-CH2-Boc

Numéro de catalogue: B606393
Poids moléculaire: 327.21 g/mol
Clé InChI: WDLOTPAWUBQPND-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bromo-PEG3-CH2CO2tBu is a PEG derivative containing a bromide group and a t-butyl protected carboxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. The t-butyl protected carboxyl group can be deprotected under acidic conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

tert-butyl 2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BrO5/c1-12(2,3)18-11(14)10-17-9-8-16-7-6-15-5-4-13/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLOTPAWUBQPND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Role of Bromo-PEG3-CH2-Boc in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of therapeutic intervention, the advent of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift from traditional inhibition to targeted protein elimination. At the heart of these powerful heterobifunctional molecules lies the linker, a critical component that dictates the efficacy and pharmacological properties of the PROTAC. This technical guide provides an in-depth exploration of Bromo-PEG3-CH2-Boc, a versatile PEG-based linker, and its pivotal role in the research and development of novel protein degraders.

Core Concepts: Understanding the this compound Linker

This compound, with the IUPAC name tert-butyl 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetate, is a heterobifunctional linker meticulously designed for the modular synthesis of PROTACs. Its structure is comprised of three key functional domains:

  • A Bromo Group (Br): This functional group serves as a reactive handle for nucleophilic substitution. The bromine atom is an excellent leaving group, facilitating the covalent attachment of the linker to a ligand for the target protein of interest (POI), typically through a nucleophilic functional group on the ligand such as an amine or a thiol.

  • A Triethylene Glycol (PEG3) Spacer: The PEG3 chain is a hydrophilic spacer that confers several advantageous properties to the resulting PROTAC molecule. It enhances aqueous solubility, which is often a challenge for large, complex molecules like PROTACs, thereby improving bioavailability. The flexibility of the PEG chain also allows for the optimal spatial orientation of the two ligands of the PROTAC, which is crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ubiquitin ligase.

  • A Boc-Protected Amine (CH2-Boc): The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the terminal amine. This protection is essential for a controlled and stepwise synthesis of the PROTAC. It prevents the amine from reacting prematurely, allowing for the selective reaction of the bromo group first. Following the attachment of the POI ligand, the Boc group can be efficiently removed under mild acidic conditions to reveal the free amine, which is then available for conjugation with the E3 ligase ligand.

The Mechanism of Action: PROTACs in Targeted Protein Degradation

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule, upon degradation of the target protein, is released and can catalytically induce the degradation of multiple protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (this compound based) POI Target Protein (POI) PROTAC->POI Binds to POI ligand E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds to E3 Ligase ligand Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination of POI Ternary_Complex->Polyubiquitination Ubiquitin Transfer E2_Ub E2-Ubiquitin E2_Ub->Ternary_Complex Recruitment Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition & Degradation Degraded_POI Degraded Protein (Amino Acids) Proteasome->Degraded_POI PROTAC_release PROTAC Release & Recycling Proteasome->PROTAC_release PROTAC_release->PROTAC Catalytic Cycle Synthetic_Workflow cluster_workflow Synthetic Workflow for a BTK-Targeting PROTAC POI_Ligand BTK Inhibitor (with nucleophilic amine) POI_Linker_Intermediate Boc-Protected POI-Linker Intermediate POI_Ligand->POI_Linker_Intermediate Step 1: Alkylation (Nucleophilic Substitution) Linker This compound Linker->POI_Linker_Intermediate Deprotection Step 2: Boc Deprotection (Acidic Conditions) POI_Linker_Intermediate->Deprotection Amine_Intermediate Amine-Functionalized POI-Linker Intermediate Deprotection->Amine_Intermediate Final_PROTAC Final PROTAC (BTK Degrader) Amine_Intermediate->Final_PROTAC Step 3: Amide Coupling E3_Ligand E3 Ligase Ligand (e.g., VHL ligand with activated carboxylic acid) E3_Ligand->Final_PROTAC BTK_Signaling_Pathway cluster_pathway BTK Signaling Pathway in B-Cells BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK (Kinases) BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation & Activation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Cell_Response Cellular Responses: - Proliferation - Survival - Differentiation Downstream->Cell_Response PROTAC BTK-Targeting PROTAC (using this compound) PROTAC->BTK Induces Degradation

An In-Depth Technical Guide to Bromo-PEG3-CH2-Boc: Properties, Structure, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Bromo-PEG3-CH2-Boc, a heterobifunctional linker critical in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties and Structure

This compound, systematically named tert-butyl 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetate, is a polyethylene glycol (PEG)-based linker molecule.[1] Its structure incorporates a bromo group at one end, a Boc-protected carboxylic acid at the other, and a hydrophilic triethylene glycol spacer. This configuration allows for sequential and controlled conjugation to two different molecular entities, a cornerstone of its utility in constructing complex bioconjugates.[2][3]

Chemical Structure

The molecular structure of this compound is characterized by a linear chain comprising a bromoethyl group, followed by a triethylene glycol unit, and terminating with a tert-butoxycarbonyl (Boc) protected acetate group. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.

SMILES: O=C(OC(C)(C)C)COCCOCCOCCBr

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 2100306-71-4[1]
Molecular Formula C12H23BrO5[1]
Molecular Weight 327.21 g/mol
IUPAC Name tert-butyl 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetate[1]
Physical Form Liquid[1]
Boiling Point 360.9 ± 27.0 °C at 760 mmHg[1]
Density 1.246 g/cm³[1]
Purity Typically ≥95%
Storage Conditions 2-8°C for short-term, -20°C for long-term storage

Reactivity and Applications in PROTAC Development

The bifunctional nature of this compound dictates its reactivity and primary application as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2]

The bromo group serves as a reactive handle for nucleophilic substitution, often with an amine or thiol group on a ligand for the target protein of interest (POI). The Boc-protected carboxylic acid, after deprotection under acidic conditions, can be coupled to a ligand for an E3 ligase, typically through amide bond formation. The PEG3 spacer provides the necessary length and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

General Reactivity Profile
  • Bromo Group: Susceptible to nucleophilic attack by amines, thiols, and other nucleophiles. This reaction is fundamental for attaching the first ligand.

  • Boc-Protected Carboxylic Acid: The tert-butoxycarbonyl (Boc) protecting group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid) to reveal the carboxylic acid. This allows for a second, independent conjugation step.

Experimental Protocols: A Representative Synthesis of a PROTAC

Step 1: Conjugation to the Protein of Interest (POI) Ligand

This step involves the reaction of the bromo group of this compound with a nucleophilic handle on the POI ligand.

Materials:

  • This compound

  • POI ligand with a primary amine or thiol group

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the POI ligand (1.0 equivalent) in anhydrous DMF under an inert atmosphere.

  • Add DIPEA (2.0-3.0 equivalents) to the solution.

  • In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF.

  • Add the this compound solution dropwise to the POI ligand solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours.

  • Monitor the reaction progress by an appropriate analytical technique, such as LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product (POI-Linker-Boc) by flash column chromatography on silica gel.

Step 2: Boc Deprotection

The Boc protecting group is removed to expose the carboxylic acid for the subsequent coupling reaction.

Materials:

  • POI-Linker-Boc intermediate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the POI-Linker-Boc intermediate in anhydrous DCM.

  • Add an equal volume of TFA to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting crude POI-Linker-COOH is often used directly in the next step.

Step 3: Conjugation to the E3 Ligase Ligand

The final step involves the formation of an amide bond between the deprotected linker and the E3 ligase ligand.

Materials:

  • POI-Linker-COOH intermediate

  • E3 ligase ligand with a primary or secondary amine

  • Anhydrous DMF

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent

  • DIPEA

Procedure:

  • Dissolve the POI-Linker-COOH (1.0 equivalent) and the E3 ligase ligand (1.2 equivalents) in anhydrous DMF.

  • Add HATU (1.5 equivalents) and DIPEA (3.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the final PROTAC product with an appropriate organic solvent.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final PROTAC by preparative HPLC.

  • Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).

Visualizing the Role of this compound in PROTAC Function and Synthesis

The following diagrams, generated using the DOT language, illustrate the conceptual framework of PROTAC action and the experimental workflow involving this compound.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ubiquitination and Degradation POI Target Protein (POI) PROTAC PROTAC (E3 Ligand - Linker - POI Ligand) POI->PROTAC binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC binds Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination facilitates Proteasome Proteasome Ubiquitination->Proteasome targeted by Degradation Degraded POI (Amino Acids) Proteasome->Degradation results in

Caption: Mechanism of action for a PROTAC, illustrating the formation of a ternary complex and subsequent protein degradation.

PROTAC_Synthesis_Workflow start Start Materials step1 Step 1: Conjugation to POI Ligand (Nucleophilic Substitution on Bromo Group) start->step1 intermediate1 Intermediate 1: POI-Linker-Boc step1->intermediate1 step2 Step 2: Boc Deprotection (Acidic Cleavage) intermediate1->step2 intermediate2 Intermediate 2: POI-Linker-COOH step2->intermediate2 step3 Step 3: Conjugation to E3 Ligase Ligand (Amide Coupling) intermediate2->step3 final_product Final PROTAC Product step3->final_product purification Purification and Characterization (HPLC, NMR, HRMS) final_product->purification

Caption: A generalized workflow for the synthesis of a PROTAC using this compound as the linker.

References

role of PEG linkers in PROTAC design and development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of PEG Linkers in PROTAC Design and Development

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC.[1][3] Among the various linker chemotypes, polyethylene glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1]

This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PROTACs are novel heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade proteins implicated in disease.[3][4] A typical PROTAC consists of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[4] The linker is a critical determinant of PROTAC performance.[4][5]

PEG linkers, composed of repeating ethylene glycol units, are the most common motifs incorporated into PROTAC structures.[2][6] Their prevalence is due to a unique combination of desirable properties:

  • Hydrophilicity and Solubility : The ether oxygens in the PEG backbone act as hydrogen bond acceptors, significantly increasing the aqueous solubility of the often large and lipophilic PROTAC molecules.[1] This enhanced solubility is crucial for compatibility with physiological environments.[4]

  • Flexibility : PEG linkers possess a high degree of conformational flexibility.[] This allows the PROTAC to adopt an optimal orientation to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase, a prerequisite for efficient ubiquitination.[3][8]

  • Biocompatibility : PEG linkers are generally considered biocompatible and are synthetically accessible, allowing for straightforward chemical modifications to fine-tune molecular properties.[4][6]

  • Tunability : The length and composition of PEG linkers can be easily and systematically varied using robust chemical methods, which is essential for optimizing degradation efficiency.[2][6]

The Impact of PEG Linkers on PROTAC Performance

The linker's length, composition, flexibility, and attachment points can all influence the formation and stability of the ternary complex, cellular permeability, pharmacokinetics, and ultimately, the degradation efficiency of the molecule.[4]

Ternary Complex Formation and Degradation Efficacy

The primary role of the linker is to enable the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[3][9] The length of the PEG linker is a critical optimization parameter.

  • Optimal Length is Crucial : An overly short linker can lead to steric clashes between the POI and the E3 ligase, preventing complex formation.[5] Conversely, an excessively long linker can result in an inefficient ternary complex due to high conformational flexibility and an increased entropic penalty upon binding.[5][8] This relationship between linker length and degradation potency often leads to a "hook effect," where potency decreases with linkers that are either too short or too long.[10]

  • Empirical Optimization is Key : The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[2][3] For example, in a series of BRD4-targeting PROTACs, a PEG5 linker was found to be optimal, with shorter (PEG2) and longer linkers showing reduced potency.[10] In contrast, for TBK1 degraders, linkers shorter than 12 atoms showed no activity, while those between 12 and 29 atoms were effective.[2]

Physicochemical Properties and Cell Permeability

A major challenge in PROTAC development is their large molecular weight and lipophilicity, which often leads to poor solubility and low cell permeability.[1][] PEG linkers are a key tool to address these issues.

  • Enhancing Solubility : The incorporation of hydrophilic PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs.[1][9]

  • Modulating Cell Permeability : The relationship between PEG linkers and cell permeability is complex.[1] While increased hydrophilicity can hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers allows them to adopt folded, more compact conformations.[1][3] This "chameleon-like" effect can shield the polar surface area of the PROTAC, creating a structure more amenable to traversing the lipophilic cell membrane.[1] However, excessive PEGylation can lead to decreased cellular uptake, requiring a careful balance.[1]

Quantitative Data on PEG Linker Performance

The optimization of the PEG linker length is a critical step in PROTAC development. The following tables summarize representative data illustrating the impact of linker length on degradation potency and other key parameters.

Table 1: Impact of PEG Linker Length on BRD4 Degradation by Thalidomide-Based PROTACs

This table presents compiled data showing the trend of how varying the number of PEG units in a thalidomide-based PROTAC affects its ability to degrade the target protein BRD4.[10]

PROTAC (Conceptual)Linker CompositionDC₅₀ (nM)¹Dₘₐₓ (%)²
BRD4-Degrader-1Thalidomide-O-PEG2-Acid derived>1000<50
BRD4-Degrader-2Thalidomide-O-PEG3-Acid derived~100~80
BRD4-Degrader-3Thalidomide-O-PEG4-Acid derived~25>90
BRD4-Degrader-4 Thalidomide-O-PEG5-Acid derived <10 >95
BRD4-Degrader-5Thalidomide-O-PEG6-Acid derived~50>90

¹DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein.[10] ²Dₘₐₓ: The maximum percentage of target protein degradation achieved.[10] Note: Data is representative of trends observed in the literature.[10] A clear trend emerges, indicating that a PEG5 linker represents an optimal length for achieving potent and efficacious degradation of BRD4 in this series.[10]

Table 2: Comparative Pharmacokinetic Parameters of PROTACs with Different Linker Types (Hypothetical Data)

This table illustrates how linker composition can influence the in vivo properties of a PROTAC, based on established trends.[11]

Linker TypeIn Vivo Half-life (t₁/₂)Bioavailability (F%)Key Characteristics
Short AlkylShort (~2-4 hours)Low (10-20%)Can be more susceptible to metabolic degradation.[11]
Short/Medium PEG Moderate (~4-8 hours) Moderate (20-40%) Improves solubility and pharmacokinetic properties.[11]
RigidLong (~6-12 hours)Higher (30-50%)Conformational constraint can shield from metabolic enzymes.[11]

Note: This table presents hypothetical data based on established trends in PROTAC development to illustrate the general impact of linker choice.[11]

Visualizing Core Concepts in PROTAC Design

PROTAC_Mechanism

Caption: General mechanism of PROTAC-mediated target protein degradation.[12]

Linker_Optimization_Logic cluster_0 Linker Length Variation cluster_1 Ternary Complex Formation cluster_2 Degradation Outcome Short Too Short Optimal Optimal Length Clash Steric Clash (No Complex) Short->Clash Leads to Long Too Long Stable Stable & Productive Complex Optimal->Stable Enables Inefficient Inefficient Complex (High Flexibility) Long->Inefficient Results in NoDeg No Degradation Clash->NoDeg Causes MaxDeg Maximum Degradation (Low DC₅₀, High Dₘₐₓ) Stable->MaxDeg Causes PoorDeg Poor Degradation ('Hook Effect') Inefficient->PoorDeg Causes

Caption: Logical relationship between linker length and degradation efficacy.

Experimental Protocols for PROTAC Evaluation

The characterization of PROTACs requires a multi-faceted approach to evaluate their degradation efficiency, mechanism of action, and physicochemical properties.[8]

Protocol 1: Western Blot for Target Protein Degradation

This is the foundational assay to determine the DC₅₀ and Dₘₐₓ of a PROTAC.[10]

  • Cell Culture and Treatment :

    • Plate cells (e.g., H661 cancer cells for BRD4) in 6-well plates and allow them to adhere overnight.[2]

    • Prepare serial dilutions of the PROTAC in cell culture medium.

    • Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 18-24 hours).[10]

  • Cell Lysis :

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, collect lysates, and centrifuge to pellet cell debris.

  • Protein Quantification :

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blot :

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis :

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein signal to the loading control signal.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to calculate DC₅₀ and Dₘₐₓ values.

WB_Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Western Blot (Protein Transfer) C->D E 5. Antibody Incubation (Primary & Secondary) D->E F 6. Signal Detection (ECL) E->F G 7. Data Analysis (Densitometry, Curve Fitting) F->G H Result: DC₅₀ and Dₘₐₓ Values G->H

Caption: Experimental workflow for Western Blot analysis of PROTAC efficacy.[8]

Protocol 2: Synthesis of a PROTAC Using a Hydroxy-PEG-Acid Linker

This protocol outlines a general, two-step synthesis for conjugating POI and E3 ligase ligands using a bifunctional PEG linker.[9]

  • Step 1: Synthesis of POI-Linker Intermediate (Amide Coupling)

    • Dissolve the Hydroxy-PEGn-acid linker (1.1 equivalents), HATU (1.1 equivalents), and DIPEA (3.0 equivalents) in anhydrous DMF.

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add a solution of an amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

    • Monitor reaction progress by LC-MS.

    • Upon completion, perform an aqueous workup (e.g., dilute with ethyl acetate, wash with NaHCO₃ and brine).

    • Purify the crude product by flash column chromatography to yield the POI-PEGn-OH intermediate.

  • Step 2: Synthesis of the Final PROTAC (e.g., Mitsunobu or other coupling)

    • Dissolve the POI-PEGn-OH intermediate (1.0 equivalent) and an amine-containing E3 ligase ligand (1.2 equivalents) in an appropriate solvent like THF.

    • Add coupling reagents. For example, for a Mitsunobu reaction, add triphenylphosphine (1.5 equivalents) and DIAD (1.5 equivalents) at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, concentrate the reaction mixture and purify directly by preparative HPLC to yield the final PROTAC molecule.

  • Characterization :

    • Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[9]

Protocol 3: Cell Permeability Assessment (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to evaluate passive diffusion.[13][14]

  • Preparation of Donor Plate :

    • Dissolve the PROTAC compound in a suitable buffer (e.g., PBS at pH 7.4).

    • Add the PROTAC solution to the wells of a 96-well filter donor plate.

  • Preparation of Acceptor Plate :

    • Coat the filter membrane of the donor plate with a lipid solution (e.g., 1% lecithin in dodecane) to form the artificial membrane.

    • Fill the wells of a 96-well acceptor plate with buffer.

  • Incubation :

    • Place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich".

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification :

    • After incubation, separate the plates.

    • Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculation of Permeability :

    • Calculate the effective permeability (Pe) using the concentrations from the donor and acceptor wells and established equations. The results are often compared to high and low permeability control compounds.

Protocol 4: Global Proteomics for Selectivity Analysis

Mass spectrometry-based proteomics is the gold standard for assessing the selectivity of a PROTAC across the entire proteome.[15][16]

  • Cell Culture and Treatment :

    • Culture cells and treat them with the PROTAC at a relevant concentration (e.g., at or near the DC₅₀) and a vehicle control for a specified time.

  • Lysis and Protein Digestion :

    • Harvest and lyse the cells.

    • Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

  • Peptide Labeling (TMT-based example) :

    • Label the peptide samples from different conditions (e.g., control vs. PROTAC-treated) with isobaric tandem mass tags (TMT).

    • Combine the labeled samples into a single mixture.

  • LC-MS/MS Analysis :

    • Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography.

    • Analyze the fractions by nanoLC-MS/MS on an Orbitrap or similar high-resolution mass spectrometer.

  • Data Analysis :

    • Process the raw mass spectrometry data using a search engine (e.g., MaxQuant) to identify and quantify proteins.

    • Determine the relative abundance of proteins in the PROTAC-treated sample compared to the control.

    • Identify proteins that are significantly downregulated, confirming on-target degradation and revealing any potential off-target effects.

Conclusion and Future Directions

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[1] The historical "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[1][2] Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase.[17] This deeper understanding will enable the design of PROTACs with superior potency, selectivity, and drug-like properties, ultimately accelerating the development of this transformative therapeutic modality.[2][17]

References

The Strategic Advantage of Bromo-PEG3-CH2-Boc in Targeted Protein Degradation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1] It is this linker that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene glycol (PEG)-based linkers, such as Bromo-PEG3-CH2-Boc, have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation. This in-depth technical guide elucidates the multifaceted role of this compound and related PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs.[3] PEG linkers are composed of repeating ethylene glycol units, which impart a desirable balance of flexibility and hydrophilicity. This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.

The primary advantages of utilizing a this compound linker in PROTAC design include:

  • Enhanced Solubility: The ether oxygens within the PEG backbone act as hydrogen bond acceptors, significantly increasing the aqueous solubility of the PROTAC molecule. This is a crucial factor for improving bioavailability and ensuring compatibility with physiological environments.

  • Improved Cell Permeability: While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous. PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts. This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.

  • Optimized Ternary Complex Formation: The linker's length and flexibility must be precisely optimized to facilitate the formation of a stable and productive ternary complex, which comprises the target protein, the PROTAC, and an E3 ubiquitin ligase.[4] An optimal linker length correctly orientates the E3 ligase to effectively ubiquitinate the target protein, marking it for degradation by the proteasome. A linker that is too short can cause steric clashes, preventing the complex from forming, while a linker that is too long may lead to an unstable or unproductive complex.[4]

  • Synthetic Tractability: this compound provides a versatile and synthetically accessible building block for PROTAC synthesis. The bromo group serves as a reactive handle for conjugation to a POI ligand, while the Boc-protected amine allows for subsequent deprotection and coupling to an E3 ligase ligand.

Quantitative Data on the Impact of PEG Linker Length

The length of the PEG linker is a critical parameter that must be empirically determined for each new target protein and E3 ligase pair. A linker that is too short or too long can significantly diminish degradation efficiency. The following tables summarize representative data from studies on PROTACs targeting various proteins, highlighting the impact of PEG linker length on degradation efficacy.

Target ProteinE3 Ligase LigandLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4VHLPEG1218>95[4]
BRD4VHLPEG158>95[4]
BRD4VHLPEG1825>90[4]
BRD4CRBNPEG10>5000<20[5]
BRD4CRBNPEG13490~60[5]
BRD4CRBNPEG16120>80[5]
BCR-ABLCRBNPEG31.56~90[6]
BCR-ABLCRBNPEG60.48>95[6]
Androgen ReceptorVHLPEG130.86>95[7]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in targeted protein degradation.

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Chemiluminescent Detection F->G H 8. Data Analysis (Densitometry) G->H

Caption: Experimental workflow for Western Blot analysis.

Caption: PROTAC targeting the PI3K/AKT/mTOR pathway.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a general two-step synthesis of a PROTAC molecule.

Step 1: Coupling of POI Ligand to this compound

  • Dissolve the POI ligand containing a nucleophilic group (e.g., a phenol or amine) (1.0 eq) and this compound (1.1 eq) in an anhydrous solvent such as DMF or acetonitrile.

  • Add a suitable base (e.g., K2CO3 or DIPEA, 2-3 eq) to the reaction mixture.

  • Stir the reaction at room temperature or elevated temperature (e.g., 60 °C) and monitor the progress by LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the POI-Linker-Boc intermediate.

Step 2: Boc Deprotection and Coupling of E3 Ligase Ligand

  • Dissolve the POI-Linker-Boc intermediate (1.0 eq) in a solution of TFA in DCM (e.g., 20-50% v/v).

  • Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with DCM (3x) to ensure complete removal of TFA. The resulting POI-Linker-NH2 intermediate is typically used in the next step without further purification.

  • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and a coupling reagent such as HATU (1.2 eq) in anhydrous DMF.

  • Add a base such as DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the POI-Linker-NH2 intermediate (1.1 eq) in anhydrous DMF to the activated E3 ligase ligand solution.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Work-up the reaction as described in Step 1.

  • Purify the final PROTAC product by preparative HPLC.

  • Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot Analysis of PROTAC-Induced Protein Degradation

This protocol describes the analysis of target protein degradation in cells treated with a PROTAC.[8]

  • Cell Culture and Treatment: Seed cells expressing the target protein in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes. Load equal amounts of protein per lane of an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection and Analysis: Prepare the ECL substrate and apply it to the membrane. Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of remaining protein relative to the vehicle-treated control.

Protocol 3: In Vitro Ternary Complex Formation Pull-Down Assay

This assay confirms the formation of the POI-PROTAC-E3 ligase ternary complex.[9][10]

  • Reagent Preparation: Purify recombinant tagged E3 ligase (e.g., His-tagged VHL or GST-tagged CRBN) and the target protein.

  • PROTAC Incubation: In separate microcentrifuge tubes, incubate the tagged E3 ligase with a vehicle control (DMSO) or varying concentrations of the PROTAC in an appropriate binding buffer for 30-60 minutes at 4°C.

  • Target Protein Addition: Add the target protein to each tube and incubate for an additional 1-2 hours at 4°C to allow for ternary complex formation.

  • Pull-Down: Add affinity beads (e.g., Ni-NTA agarose for His-tagged protein or Glutathione agarose for GST-tagged protein) to each tube and incubate for 1-2 hours at 4°C with gentle rotation to pull down the E3 ligase and any interacting partners.

  • Washing: Wash the beads three to five times with wash buffer to remove non-specific binders.

  • Elution and Analysis: Elute the protein complexes from the beads using an appropriate elution buffer (e.g., imidazole for His-tagged proteins or reduced glutathione for GST-tagged proteins). Analyze the eluates by SDS-PAGE and Western blotting using an antibody against the target protein. An increased amount of the target protein pulled down in the presence of the PROTAC indicates ternary complex formation.

Protocol 4: In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein.[11]

  • Reaction Setup: In a microcentrifuge tube on ice, assemble the ubiquitination reaction mixture containing:

    • E1 activating enzyme

    • E2 conjugating enzyme (e.g., UbcH5a)

    • E3 ligase (e.g., VHL or CRBN complex)

    • Recombinant target protein

    • Ubiquitin

    • ATP

    • PROTAC at various concentrations or vehicle control (DMSO)

    • Ubiquitination buffer

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Western Blotting: Separate the reaction products by SDS-PAGE and transfer to a membrane. Probe the membrane with an antibody against the target protein. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated target protein should be observed in the presence of a functional PROTAC.

Conclusion

This compound and other PEG-based linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties. The strategic application of versatile linkers like this compound will be paramount in the development of the next generation of highly potent and selective therapeutics in the rapidly evolving field of targeted protein degradation.

References

The Role of Bromo-PEG3-CH2-Boc in PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of scientific literature and patent databases, no specific Proteolysis Targeting Chimeras (PROTACs) utilizing the Bromo-PEG3-CH2-Boc linker have been publicly disclosed. Therefore, this guide will provide a detailed overview of the core principles of this linker's function within the PROTAC framework, drawing upon established knowledge of similar polyethylene glycol (PEG)-based linkers and the general mechanism of action of PROTACs. This guide will also present hypothetical and generalized data and protocols to illustrate the concepts for the intended audience of researchers, scientists, and drug development professionals.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1] This catalytic mechanism allows for the removal of target proteins, offering a powerful therapeutic strategy, particularly for proteins that have been traditionally difficult to target with small molecule inhibitors.[2]

The this compound Linker: Structure and Function

The this compound linker is a chemical entity designed for the synthesis of PROTACs. Its structure comprises several key functional groups that dictate its role in the assembly and ultimate function of the final PROTAC molecule.

  • Polyethylene Glycol (PEG) Core: The PEG3 component, consisting of three repeating ethylene glycol units, imparts hydrophilicity to the PROTAC molecule. This can improve solubility and cell permeability, crucial pharmacokinetic properties for an effective therapeutic agent. The flexibility of the PEG chain also plays a critical role in allowing the two ends of the PROTAC to optimally orient the target protein and E3 ligase for efficient ternary complex formation.

  • Bromo (Br) Group: The terminal bromine atom serves as a reactive handle for chemical conjugation. It is a good leaving group, allowing for nucleophilic substitution reactions to attach this linker to a corresponding nucleophile (e.g., an amine or thiol) on either the target protein ligand or the E3 ligase ligand.

  • Boc-Protected Amine (CH2-Boc): The other end of the linker features a tert-butyloxycarbonyl (Boc)-protected amine. The Boc group is a common protecting group in organic synthesis that can be readily removed under acidic conditions to reveal a primary amine. This primary amine can then be coupled to a carboxylic acid on the other binding ligand, typically through amide bond formation. The presence of the Boc protecting group allows for controlled, stepwise synthesis of the PROTAC molecule.

General Mechanism of Action of a PROTAC Utilizing a PEG-based Linker

The mechanism of action for a PROTAC incorporating a linker such as this compound follows a catalytic cycle that leads to the degradation of the target protein.

PROTAC_Mechanism

Figure 1: Generalized PROTAC Mechanism of Action.
  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase within the cell, forming a ternary complex.

  • Ubiquitination: This proximity allows the E3 ligase to transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein.

  • Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome.

  • PROTAC Recycling: The PROTAC molecule is released and can engage another target protein and E3 ligase, acting catalytically to induce the degradation of multiple protein copies.

Hypothetical Synthesis and Characterization of a PROTAC with this compound

The synthesis of a PROTAC using the this compound linker would typically involve a multi-step process. The following is a generalized workflow.

Synthesis_Workflow

Figure 2: Generalized PROTAC Synthesis Workflow.
Experimental Protocols

General Procedure for PROTAC Synthesis:

  • Step 1: Attachment of the First Ligand: The this compound linker would be reacted with either the POI ligand or the E3 ligase ligand. For example, if the ligand has a free amine or hydroxyl group, it can displace the bromide on the linker in the presence of a suitable base (e.g., diisopropylethylamine) in an appropriate solvent (e.g., dimethylformamide).

  • Step 2: Boc Deprotection: The resulting intermediate is then treated with an acid, such as trifluoroacetic acid, to remove the Boc protecting group, exposing the primary amine.

  • Step 3: Attachment of the Second Ligand: The second ligand, which should have a carboxylic acid functionality, is then coupled to the newly exposed amine using standard peptide coupling reagents (e.g., HATU, HOBt) and a base.

  • Step 4: Purification and Characterization: The final PROTAC product is purified, typically by reverse-phase high-performance liquid chromatography (HPLC). The structure and purity are confirmed by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Illustrative Data Presentation

While no specific data exists for PROTACs using this compound, the efficacy of a hypothetical PROTAC, "Compound X," is presented below for illustrative purposes. These values are representative of what would be determined during the characterization of a novel PROTAC.

ParameterDescriptionIllustrative Value
DC50 The concentration of the PROTAC that induces 50% degradation of the target protein.50 nM
Dmax The maximum percentage of target protein degradation achieved.>95%
Cell Line The cellular context in which the degradation was measured.Human Cell Line (e.g., HeLa, HEK293)
Time Point The duration of treatment to achieve the reported degradation.24 hours

Experimental Protocols for PROTAC Evaluation

The following are generalized protocols for assessing the activity of a newly synthesized PROTAC.

Cell Culture and Treatment
  • Human cancer cell lines (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in multi-well plates and allowed to adhere overnight.

  • The following day, cells are treated with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

Western Blotting for Protein Degradation
  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to ensure equal protein loading.

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the protein bands is quantified using densitometry software, and the level of the target protein is normalized to the loading control.

Experimental_Workflow

Figure 3: Typical Experimental Workflow for PROTAC Evaluation.

Conclusion

The this compound linker is a versatile chemical tool for the synthesis of PROTACs. Its PEG core provides favorable pharmacokinetic properties, while the bromo and Boc-protected amine functionalities allow for a controlled and modular synthetic approach. Although no specific PROTACs utilizing this linker are currently in the public domain, the principles outlined in this guide provide a solid foundation for understanding its potential role and the methodologies used to create and evaluate novel protein degraders. The continued exploration of different linkers is a key aspect of advancing PROTAC technology, and linkers such as this compound are important components in the toolbox for developing next-generation therapeutics.

References

The Bifunctional Nature of Bromo-PEG3-CH2-Boc: A Technical Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted therapeutics, the ability to selectively modify and link biological molecules is paramount. Heterobifunctional linkers are critical tools in this endeavor, enabling the precise conjugation of different molecular entities to create novel therapeutic agents such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among these, Bromo-PEG3-CH2-Boc has emerged as a versatile and widely utilized linker due to its distinct chemical properties and optimal spacer length.

This in-depth technical guide explores the core characteristics of this compound, detailing its bifunctional nature, and providing practical guidance for its application in the synthesis of complex bioconjugates. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively incorporate this linker into their research and development workflows.

Core Properties of this compound

This compound, with the systematic name tert-butyl 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetate, is a chemical entity that features a triethylene glycol (PEG3) spacer, affording it a balance of hydrophilicity and a defined spatial orientation.[1][2][3][4] The bifunctional nature of this molecule is conferred by its two terminal functional groups: a bromo group and a tert-butyloxycarbonyl (Boc) protected amine.[5][6]

The key physicochemical properties of this compound are summarized in the table below:

PropertyValueReference(s)
Molecular Formula C12H23BrO5[7]
Molecular Weight 327.21 g/mol [7]
Appearance Colorless to light yellow liquid[7]
Density 1.246 g/cm³[2]
Boiling Point 360.9 ± 27.0 °C at 760 mmHg[2]
CAS Number 2100306-71-4[2]

The Bifunctional Reactivity of this compound

The utility of this compound as a linker stems from the orthogonal reactivity of its two terminal functional groups. This allows for a stepwise and controlled approach to the synthesis of complex molecules.

The Bromo Group: A Handle for Nucleophilic Substitution

The bromo group serves as an excellent leaving group in nucleophilic substitution reactions.[5][6] This allows for the conjugation of this compound to a variety of nucleophiles, most commonly thiols, to form stable thioether bonds. This reaction is a cornerstone of bioconjugation, enabling the attachment of the linker to cysteine residues in proteins or other thiol-containing molecules.

The Boc-Protected Amine: A Gateway to Amide Bond Formation

The other terminus of the linker features an amine group protected by a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free amine.[8][9] This deprotected amine can then be reacted with a carboxylic acid-containing molecule, often activated as an NHS ester, to form a stable amide bond. This two-step process of deprotection and coupling provides a high degree of control in the synthetic strategy.

The logical flow of a typical synthetic workflow utilizing the bifunctional nature of this compound is illustrated in the diagram below.

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Amide Bond Formation A This compound C Conjugate 1 (Molecule 1-S-PEG3-CH2-Boc) A->C Reaction with nucleophile B Molecule 1 (e.g., Thiol-containing protein) B->C D Conjugate 1 F Deprotected Conjugate (Molecule 1-S-PEG3-CH2-NH2) D->F E Acidic Conditions (e.g., TFA) E->F Deprotection G Deprotected Conjugate I Final Bifunctional Conjugate (Molecule 1-S-PEG3-CH2-NHCO-Molecule 2) G->I H Molecule 2 (e.g., Carboxylic acid-containing drug) H->I Coupling Reaction

Figure 1: A generalized experimental workflow for the sequential conjugation of two molecules using this compound.

Application in PROTAC Synthesis

A prominent application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][10] The linker in a PROTAC plays a crucial role in orienting the target protein and the E3 ligase for efficient ternary complex formation.[8][11]

The PEG3 spacer of this compound provides an optimal length and flexibility for many PROTAC applications, while its hydrophilicity can improve the solubility and cell permeability of the final PROTAC molecule.[12][13]

The signaling pathway for PROTAC-mediated protein degradation is depicted below.

PROTAC_pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 2: The signaling pathway of PROTAC-mediated protein degradation.

Experimental Protocols

The following are generalized protocols for the use of this compound in the synthesis of a bifunctional conjugate. Researchers should optimize these protocols for their specific molecules of interest.

Protocol 1: Nucleophilic Substitution with a Thiol-Containing Molecule

Objective: To conjugate the bromo-terminus of the linker to a thiol-containing molecule.

Materials:

  • This compound

  • Thiol-containing molecule (e.g., a protein with a free cysteine)

  • Reaction Buffer (e.g., phosphate-buffered saline, pH 7.2-7.5)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the thiol-containing molecule in the reaction buffer.

  • Dissolve this compound in a minimal amount of DMF or DMSO.

  • Add a 5- to 20-fold molar excess of the this compound solution to the solution of the thiol-containing molecule.

  • Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS).

  • Upon completion, purify the conjugate using size-exclusion chromatography to remove excess linker and other reagents.

Protocol 2: Boc Deprotection

Objective: To remove the Boc protecting group to reveal the free amine.

Materials:

  • Boc-protected conjugate from Protocol 1

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected conjugate in anhydrous DCM.

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Monitor the deprotection by LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting deprotected conjugate can often be used directly in the next step.

Protocol 3: Amide Bond Formation

Objective: To couple the deprotected amine with a carboxylic acid-containing molecule.

Materials:

  • Deprotected conjugate from Protocol 2

  • Carboxylic acid-containing molecule

  • Anhydrous DMF

  • Coupling reagents (e.g., HATU, HOBt)

  • Non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Dissolve the carboxylic acid-containing molecule in anhydrous DMF.

  • Add the coupling reagents (e.g., 1.2 equivalents of HATU and HOBt) and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve the deprotected conjugate in anhydrous DMF.

  • Add the activated carboxylic acid solution to the deprotected conjugate solution.

  • Add the non-nucleophilic base (e.g., 3 equivalents of DIPEA) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final bifunctional conjugate by preparative HPLC.

Data Presentation: Impact of PEG Linker Length on PROTAC Performance

The length of the PEG linker is a critical parameter that can significantly impact the efficacy of a PROTAC. The following tables summarize representative data for a series of BRD4-targeting PROTACs with varying PEG linker lengths, illustrating the importance of linker optimization.

Table 1: In Vitro Degradation of BRD4

LinkerDC50 (nM)Dmax (%)
PEG28580
PEG3 50 92
PEG425>95
PEG518>98
PEG64090

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of target protein degradation.

Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs

LinkerPermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG22.515
PEG3 3.8 25
PEG44.530
PEG54.228
PEG63.522

Papp: Apparent permeability coefficient.

The data indicates that for this particular BRD4-targeting PROTAC series, a PEG4 or PEG5 linker may provide the optimal balance of degradation potency and pharmacokinetic properties. However, a PEG3 linker still demonstrates significant activity and favorable permeability.[8] This underscores the necessity of empirical testing to determine the optimal linker length for each specific target protein and E3 ligase pair.[5]

Conclusion

This compound is a highly valuable and versatile heterobifunctional linker for researchers in drug development and chemical biology. Its well-defined structure, featuring a PEG3 spacer and orthogonally reactive bromo and Boc-protected amine functionalities, enables the controlled and sequential synthesis of complex bioconjugates. The application of this linker in the construction of PROTACs highlights its potential to contribute to the development of novel therapeutics. The provided experimental protocols and representative data serve as a foundational guide for the successful implementation of this compound in a variety of bioconjugation strategies. As the field of targeted protein degradation and bioconjugation continues to advance, the rational design and application of well-characterized linkers like this compound will remain a critical component of innovation.

References

Navigating the Physicochemical Landscape of Bromo-PEG3-CH2-Boc: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG3-CH2-Boc is a heterobifunctional linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug conjugates. Its precisely defined structure, incorporating a terminal bromide, a triethylene glycol (PEG3) spacer, and a Boc-protected amine, offers a versatile platform for covalently linking a target protein ligand and an E3 ligase ligand. Understanding the solubility and stability of this linker is paramount for successful conjugate synthesis, purification, and formulation. This technical guide provides an in-depth analysis of the physicochemical properties of this compound in common laboratory solvents and conditions, offering a critical resource for researchers in the field of targeted protein degradation and bioconjugation.

Physicochemical Properties

Molecular Structure and Properties

  • IUPAC Name: tert-butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate

  • Molecular Formula: C₁₂H₂₅BrNO₄

  • Molecular Weight: 327.23 g/mol

  • Appearance: Colorless to light yellow liquid

Solubility Profile

The solubility of this compound is dictated by the interplay of its hydrophobic tert-butyl group and the hydrophilic polyethylene glycol chain. The PEG3 moiety is known to enhance aqueous solubility.[1] The following table summarizes the available quantitative and qualitative solubility data in common laboratory solvents.

SolventFormulaPolarity IndexSolubility (mg/mL)Observations
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2100Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility.
WaterH₂O10.2≥ 100 (for Bromo-PEG1-C2-Boc)Expected to be soluble due to the PEG3 chain. Data for the exact molecule is not available; however, a shorter analog, Bromo-PEG1-C2-Boc, is reported to be highly soluble.
Phosphate-Buffered Saline (PBS)-~10.2Not availableExpected to be soluble, similar to water.
N,N-Dimethylformamide (DMF)C₃H₇NO6.4Not availableExpected to be soluble based on its polar aprotic nature.
Tetrahydrofuran (THF)C₄H₈O4.0Not availableExpected to be soluble.
Dichloromethane (DCM)CH₂Cl₂3.1Not availableExpected to be soluble.
MethanolCH₃OH5.1Not availableExpected to be soluble.
EthanolC₂H₅OH4.3Not availableExpected to be soluble.

Stability Profile

The stability of this compound is influenced by its two primary functional groups: the Boc-protected amine and the terminal alkyl bromide.

pH Stability:

  • Acidic Conditions (pH < 4): The Boc (tert-butoxycarbonyl) protecting group is highly susceptible to cleavage under acidic conditions, yielding the free amine.[2][3] The reaction kinetics are often dependent on the acid concentration.[4]

  • Neutral Conditions (pH 6-8): The molecule is expected to be relatively stable at neutral pH. The alkyl bromide can undergo slow hydrolysis to the corresponding alcohol, although this process is generally slow at room temperature.

  • Basic Conditions (pH > 8): The Boc group is generally stable under basic conditions.[2] However, strong bases may promote elimination or substitution reactions at the alkyl bromide terminus.

Temperature Stability:

  • Storage: For long-term stability of the pure compound, storage at -20°C is recommended.[5] In solvent, storage at -80°C is advised to minimize degradation.[5]

  • Thermal Decomposition: High temperatures can lead to the thermal deprotection of the Boc group.[6][7][8][9][10]

Photostability:

The following table summarizes the stability characteristics of this compound.

ConditionStabilityPotential Degradation Pathways
pH
Acidic (pH < 4)LabileCleavage of the Boc protecting group to form the primary amine.
Neutral (pH 6-8)Generally StableSlow hydrolysis of the terminal bromide to the corresponding alcohol.
Basic (pH > 8)Boc group is stablePotential for nucleophilic substitution or elimination at the terminal bromide.
Temperature
-80°C (in solvent)Stable for up to 6 months[5]
-20°C (pure)Stable for up to 3 years
Room TemperatureLimited stabilityGradual degradation possible over extended periods.
Elevated TemperatureUnstableThermal deprotection of the Boc group.[6][7][8][9][10]
Light
UV/Visible LightPotentially LabilePhotodegradation of the PEG chain.[2][3][11][12][13] It is recommended to handle in a light-protected environment.

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of this compound.

1. Protocol for Solubility Determination (Shake-Flask Method)

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent (e.g., 1 mL) in a glass vial.

    • Ensure a solid/liquid phase is visible.

  • Equilibration:

    • Seal the vial and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

  • Quantification:

    • Carefully withdraw a known volume of the supernatant.

    • Dilute the supernatant with an appropriate solvent.

    • Quantify the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV, LC-MS, or ¹H NMR with an internal standard.

  • Calculation:

    • Calculate the solubility in mg/mL or molarity based on the measured concentration and dilution factor.

2. Protocol for Stability Assessment (Forced Degradation Study)

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂.

    • Thermal Degradation: Incubate the stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Photostability: Expose the stock solution to a controlled light source (e.g., ICH-compliant photostability chamber). Maintain a dark control sample.

  • Time Points:

    • Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis:

    • At each time point, quench the reaction if necessary (e.g., neutralize acidic/basic solutions).

    • Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient elution) to separate the parent compound from any degradants.

    • Use mass spectrometry (LC-MS) to identify the mass of any degradation products.

  • Data Interpretation:

    • Calculate the percentage of the remaining parent compound at each time point.

    • Identify and characterize the major degradation products.

Visualizing Experimental Workflows

The following diagrams illustrate the logical workflows for assessing the solubility and stability of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_end Result Start Start Prep_Sample Prepare Supersaturated Mixture Start->Prep_Sample Equilibrate Agitate at Constant Temperature (24-48h) Prep_Sample->Equilibrate Centrifuge Centrifuge to Separate Phases Equilibrate->Centrifuge Quantify Quantify Supernatant (HPLC, LC-MS, NMR) Centrifuge->Quantify Calculate Calculate Solubility Quantify->Calculate End Solubility Data Calculate->End

Caption: Workflow for determining the solubility of a chemical compound.

Stability_Workflow cluster_setup Setup cluster_stress Stress Conditions cluster_sampling Sampling & Analysis cluster_result Outcome Start Start Prep_Stock Prepare Stock Solution Start->Prep_Stock Acid Acidic Hydrolysis Prep_Stock->Acid Base Basic Hydrolysis Prep_Stock->Base Oxidation Oxidative Stress Prep_Stock->Oxidation Thermal Thermal Stress Prep_Stock->Thermal Photo Photostability Prep_Stock->Photo Time_Points Collect Samples at Various Time Points Acid->Time_Points Base->Time_Points Oxidation->Time_Points Thermal->Time_Points Photo->Time_Points Analyze Analyze by Stability-Indicating Method (HPLC, LC-MS) Time_Points->Analyze End Degradation Profile & Pathway Identification Analyze->End

Caption: Workflow for conducting a forced degradation study.

Conclusion

This compound exhibits favorable solubility in a range of common organic solvents, a characteristic enhanced by its PEG3 spacer. Its stability is critically dependent on the pH and temperature, with the Boc group being the most labile moiety, particularly under acidic conditions. For optimal use and storage, it is crucial to maintain neutral pH and low temperatures. The provided experimental protocols offer a robust framework for researchers to further characterize the solubility and stability of this linker in their specific applications. A thorough understanding of these physicochemical properties is essential for the successful design and development of novel therapeutics utilizing this versatile chemical tool.

References

The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Linkers for Novice Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the innovative field of targeted protein degradation, understanding the nuances of Proteolysis Targeting Chimeras (PROTACs) is paramount. These revolutionary molecules offer a paradigm shift from traditional inhibition to induced degradation of disease-causing proteins. At the heart of every PROTAC lies a critical, yet often underestimated, component: the linker. This guide provides a comprehensive technical overview of PROTAC linkers, detailing their core functions, design principles, and the experimental methodologies required for their evaluation.

PROTACs are heterobifunctional molecules composed of three key elements: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for degradation by the cell's natural disposal system, the proteasome.[2][3] This event-driven mechanism allows for the catalytic degradation of target proteins, making PROTACs a powerful therapeutic modality.[2]

While the choice of ligands determines the target and the recruited E3 ligase, the linker is far from a passive spacer. Its chemical composition, length, and rigidity are critical determinants of a PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[][5] A well-designed linker stabilizes the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is the foundational step for successful protein degradation.[6]

The Crucial Role of the Linker in Ternary Complex Formation

The primary function of the PROTAC linker is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2] The linker's length and flexibility dictate the spatial arrangement of the POI and E3 ligase, influencing the protein-protein interactions that can either stabilize or destabilize the complex.[6] An optimal linker geometry can lead to positive cooperativity, where the binding of one protein to the PROTAC increases the affinity for the other, resulting in a more stable ternary complex and more efficient degradation.[] Conversely, a poorly designed linker can lead to steric hindrance or unproductive binding modes, diminishing the PROTAC's activity.[]

Classification of PROTAC Linkers

PROTAC linkers are broadly categorized based on their chemical structure and flexibility:

  • Flexible Linkers: These are the most common type of linkers and typically consist of alkyl chains or polyethylene glycol (PEG) units.[2][7]

    • Alkyl Chains: Simple and synthetically accessible, alkyl chains of varying lengths provide a high degree of conformational flexibility.[2] This flexibility can be advantageous in allowing the PROTAC to adopt an optimal conformation for ternary complex formation.[]

    • Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility and other physicochemical properties of PROTACs.[2][8] The ethylene glycol units add polarity and can participate in hydrogen bonding.[2]

  • Rigid Linkers: These linkers incorporate cyclic structures, such as piperazine, piperidine, or aromatic rings, to restrict the conformational freedom of the PROTAC.[1][2] This rigidity can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of binding and potentially improving selectivity.[2]

  • "Smart" or Functional Linkers: This emerging class of linkers is designed to respond to specific stimuli, allowing for conditional activation of the PROTAC. Examples include photocleavable linkers that are activated by light or self-immolative linkers that are cleaved by a specific intracellular trigger.[2]

Principles of PROTAC Linker Design

The design and optimization of a PROTAC linker is a multifactorial process that requires careful consideration of several parameters:

  • Linker Length: The length of the linker is a critical parameter that must be empirically determined for each POI-E3 ligase pair.[2] A linker that is too short may prevent the formation of the ternary complex due to steric clash, while a linker that is too long may lead to unproductive binding or a "hook effect," where at high concentrations, the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) is favored over the productive ternary complex.[2][9]

  • Linker Composition: The chemical makeup of the linker significantly impacts the physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability.[2][6] The incorporation of polar groups can enhance solubility, while more lipophilic moieties can improve cell permeability.[2]

  • Attachment Points: The points at which the linker is connected to the POI and E3 ligase ligands, known as exit vectors, are crucial.[2] The linker should be attached at a position that does not interfere with the key binding interactions of the ligands with their respective proteins.[2]

Quantitative Analysis of Linker Performance

The efficacy of a PROTAC is quantitatively assessed by parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide a summary of quantitative data for different PROTACs, highlighting the impact of linker composition and length on their degradation capabilities.

PROTAC (Target-Linker-E3 Ligase)Linker TypeLinker Length (atoms)Cell LineDC50 (nM)Dmax (%)Reference
BTK-Alkyl/Ether-CRBN Alkyl/Ether-Mino1 - 40>85[10]
ERα-Alkyl-pVHL Alkyl16MCF7--[10][11]
BRD4-PEG3-VHL PEG3-5585[12]
BRD4-PEG4-VHL PEG4-2095[12]
BRD4-PEG5-VHL PEG5-15>98[12]
BRD4-PEG6-VHL PEG6-3092[12]
TBK1-Alkyl/Ether-CRBN Alkyl/Ether21-396[13]
TBK1-Alkyl/Ether-CRBN Alkyl/Ether29-29276[13]

Experimental Protocols for Linker Evaluation

A variety of experimental techniques are employed to characterize and optimize PROTAC linkers. Below are detailed protocols for key assays.

Experimental Protocol: Western Blotting for Protein Degradation Analysis

This protocol is a fundamental method to quantify the reduction in the level of the target protein following PROTAC treatment.[14][15]

1. Cell Culture and Treatment: a. Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase (70-80% confluency) at the time of treatment.[14] b. Prepare a stock solution of the PROTAC in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 10,000 nM).[14] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% (v/v).[14] c. Remove the existing medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle control (DMSO only).[9] d. Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours) to assess the kinetics of degradation.[9][14]

2. Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS.[9] b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9] c. Determine the protein concentration of each lysate using a BCA protein assay.[9]

3. SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[9][14] b. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.[9][14] c. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.[14] d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14] e. Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[14] f. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14] g. Detect the chemiluminescent signal using an imaging system.[14] h. Strip the membrane and re-probe with a primary antibody for a loading control (e.g., GAPDH) to ensure equal protein loading.[14]

4. Data Analysis: a. Quantify the band intensities using densitometry software.[14] b. Normalize the target protein band intensity to the loading control.[9] c. Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic regression model to determine the DC50 and Dmax values.[9]

Experimental Protocol: HiBiT Assay for Protein Degradation

The HiBiT assay is a sensitive, luminescence-based method for quantifying protein levels in live cells or lysates.[1]

1. Cell Line Generation: a. Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein.[1] This ensures that the tagged protein is expressed at physiological levels.[1]

2. Lytic Detection Protocol: a. Plate the HiBiT-tagged cells in an opaque, white multi-well plate.[16] b. Treat the cells with a range of PROTAC concentrations as described in the Western Blotting protocol. c. Equilibrate the plate to room temperature.[16] d. Prepare the Nano-Glo® HiBiT Lytic Reagent containing LgBiT protein and furimazine substrate according to the manufacturer's instructions.[16] e. Add a volume of the lytic reagent equal to the volume of the culture medium in each well.[16] f. Mix on an orbital shaker for 3-10 minutes to ensure cell lysis and signal generation.[16] g. Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of HiBiT-tagged protein.[1]

Experimental Protocol: In Vitro Ubiquitination Assay

This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein.[8]

1. Reaction Setup: a. In a microcentrifuge tube, combine the purified recombinant target protein, the E3 ligase complex (e.g., VHL or Cereblon), E1 activating enzyme, E2 conjugating enzyme, ATP, and biotinylated ubiquitin in an assay buffer.[17] b. Add the PROTAC of interest or a vehicle control.[17]

2. Ubiquitination Reaction: a. Incubate the reaction mixture at 37°C to allow for the ubiquitination of the target protein.

3. Detection of Ubiquitination: a. Western Blotting: Stop the reaction by adding SDS-PAGE sample buffer. Run the samples on an SDS-PAGE gel and perform a Western blot using an antibody against the target protein or an anti-ubiquitin antibody to visualize the ladder of polyubiquitinated protein.[8] b. AlphaLISA Format: For a higher-throughput method, use a GST-tagged target protein and biotinylated ubiquitin.[17] After the ubiquitination reaction, add GSH-AlphaLISA acceptor beads (which bind the GST tag) and streptavidin-donor beads (which bind the biotinylated ubiquitin).[17] Upon excitation, a light signal is generated that is proportional to the level of ubiquitination.[17]

Experimental Protocol: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[18][19]

1. Chip Preparation: a. Immobilize a biotinylated E3 ligase onto a streptavidin-coated sensor chip.[18]

2. Binary Interaction Analysis: a. To determine the binding affinity of the PROTAC to the E3 ligase, flow different concentrations of the PROTAC over the immobilized E3 ligase and measure the binding response.[18] b. To determine the binding affinity of the PROTAC to the target protein, a separate experiment is required, typically by immobilizing the target protein.

3. Ternary Complex Formation Analysis: a. Prepare a series of solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC.[20] b. Flow these mixtures over the immobilized E3 ligase on the sensor chip.[18] c. The binding response will reflect the formation of the ternary complex.[18] d. Analyze the sensorgrams to determine the kinetic parameters (association and dissociation rates) and the equilibrium dissociation constant (KD) for the ternary complex.[19] e. A cooperativity factor (alpha) can be calculated by comparing the affinity of the ternary complex to the binary affinities, providing insight into the stability of the complex.[18][19]

Visualizing the Pathways and Workflows

Understanding the signaling pathways and experimental workflows is crucial for novice researchers. The following diagrams, generated using the DOT language, illustrate these concepts.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for PROTAC Evaluation A 1. Cell Treatment with PROTAC B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Signal Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry, DC50/Dmax Calculation) G->H

Caption: Experimental workflow for Western blotting.

Caption: Logical relationship of complex formation.

References

Rationale for Choosing a PEG3 Linker for PROTAC Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Pivotal Role of the Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from occupancy-driven inhibition to event-driven pharmacology.[1] These heterobifunctional molecules do not block a protein's function but instead harness the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2][3] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4]

While the choice of ligands determines the target and the recruited E3 ligase, the linker is far from a passive spacer. Its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][5] Among the various linker chemistries, polyethylene glycol (PEG) linkers are frequently employed, with the three-unit PEG linker (PEG3) often representing a favorable starting point and a frequent component in optimized PROTACs.[2][4][6] This technical guide provides an in-depth rationale for the selection of a PEG3 linker in PROTAC synthesis, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid in the rational design of novel protein degraders.

The Multifaceted Role of PEG Linkers in PROTAC Design

PEG linkers are composed of repeating ethylene glycol units, which impart a unique combination of properties that are highly advantageous for PROTAC design.

  • Enhanced Solubility and Physicochemical Properties: A common challenge in PROTAC development is their large molecular weight and often lipophilic nature, which can lead to poor aqueous solubility.[7] PEG linkers are hydrophilic and can significantly improve the solubility of the entire PROTAC molecule, which is beneficial for both in vitro assays and in vivo applications.[3][4]

  • Biocompatibility and Tunability: PEG is a well-established biocompatible polymer with low immunogenicity, making it a safe and attractive choice for therapeutic applications.[3] Furthermore, PEG linkers are synthetically versatile, allowing for the systematic and straightforward modulation of linker length by adding or removing ethylene glycol units.[4] This tunability is crucial for optimizing PROTAC potency.

  • Conformational Flexibility and Ternary Complex Formation: The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the POI and the E3 ligase.[3] The flexible nature of PEG linkers provides the necessary conformational freedom for the two proteins to adopt an optimal orientation for ubiquitination.[7] However, excessive flexibility can also lead to an entropic penalty for ternary complex formation, highlighting the need for a well-balanced linker length.[7]

Specific Advantages of a PEG3 Linker

The length of the linker is a critical parameter that must be empirically optimized for each target and E3 ligase pair.[7] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[7] Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[7]

A PEG3 linker, with an approximate length of 10-12 Å, often represents a "sweet spot" in linker optimization studies. This length is frequently sufficient to span the distance between the ligand-binding pockets of the target protein and the E3 ligase without introducing excessive flexibility.

Quantitative Data on the Impact of PEG Linker Length

The optimal linker length is highly dependent on the specific PROTAC system. The following tables summarize quantitative data from studies on PROTACs targeting different proteins, illustrating the impact of PEG linker length on degradation efficacy.

Case Study 1: Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs

This synthesized comparison focuses on a series of PROTACs composed of the BRD4 inhibitor JQ1 and a von Hippel-Lindau (VHL) E3 ligase ligand, connected by PEG linkers of varying lengths.

LinkerDC₅₀ (nM)Dₘₐₓ (%)Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG3 55 85 1.8 15
PEG420951.525
PEG515>981.230
PEG630921.020

Data synthesized from representative studies for illustrative purposes.[2][6]

Case Study 2: Estrogen Receptor α (ERα)-Targeting PROTACs

A study by Cyrus et al. systematically investigated the effect of linker length on the degradation of ERα.

Linker Length (atoms)% ERα Degraded (at 10 µM)IC₅₀ (µM) in MCF7 cells
9~50%>10
12~75%~5
16 (PEG3 is ~10 atoms) ~95% ~1
19~70%~5
21~60%>10

Adapted from a comparative study of ERα-targeting PROTACs.[8]

Case Study 3: TANK-binding kinase 1 (TBK1)-Targeting PROTACs

Research on TBK1-targeting PROTACs also highlights the critical nature of linker length.

Linker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
< 12No degradation observed-
21 (Illustrates need for longer linkers for some targets) 3 96%
2929276%

Adapted from a study on TBK1-targeting PROTACs.[5][8]

These case studies underscore that while a PEG3 linker is a common and often effective starting point, the optimal linker length must be determined empirically for each specific target and E3 ligase combination.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.

Protocol 1: General Synthesis of a PROTAC with a PEG3 Linker (Amide Coupling)

This protocol describes a general method for coupling a POI ligand (with a carboxylic acid handle) to an amine-functionalized E3 ligase ligand via a bifunctional PEG3 linker.

Materials:

  • POI ligand with a carboxylic acid handle (1 eq)

  • Amine-PEG3-amine linker (1.1 eq)

  • E3 ligase ligand with a carboxylic acid handle (1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq for each coupling step)

  • DIPEA (N,N-Diisopropylethylamine) (2 eq for each coupling step)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • HPLC for purification

Procedure:

Step 1: Coupling of POI Ligand to PEG3 Linker

  • Dissolve the POI ligand (1 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the Amine-PEG3-amine linker (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting POI-PEG3-amine intermediate by flash column chromatography or preparative HPLC.

Step 2: Coupling of POI-PEG3-amine Intermediate to E3 Ligase Ligand

  • Dissolve the E3 ligase ligand (1 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2 eq) and stir for 15 minutes at room temperature.

  • Add the purified POI-PEG3-amine intermediate (1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Work up the reaction as described in Step 1.

  • Purify the final PROTAC product by preparative HPLC to obtain the desired compound with high purity.

Protocol 2: Western Blotting for Protein Degradation Analysis

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Relevant cell line

  • PROTAC stock solution (in DMSO)

  • Cell culture medium

  • 6-well plates

  • Ice-cold PBS (Phosphate-Buffered Saline)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody for POI

  • Primary antibody for loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

  • Densitometry software

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) for a desired time period (e.g., 16-24 hours). Include a vehicle control (DMSO only).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody for the POI, followed by the HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate. Strip the membrane and re-probe for a loading control. Quantify band intensities using densitometry software.

  • Data Analysis: Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.

Protocol 3: HiBiT Assay for Quantitative Protein Degradation

The HiBiT assay is a sensitive, real-time method to quantify protein degradation in live cells.

Materials:

  • CRISPR-edited cell line with the HiBiT tag knocked into the endogenous locus of the POI

  • LgBiT protein (or a cell line stably expressing it)

  • Nano-Glo® HiBiT Lytic Detection System or Nano-Glo® Live Cell Assay System

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Plating: Plate the HiBiT-tagged cells in a 96-well plate and incubate overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for the desired time.

  • Lysis and Detection (Lytic Assay): Add the Nano-Glo® HiBiT Lytic Reagent to the wells, which lyses the cells and provides the LgBiT protein and substrate.

  • Signal Measurement: Shake the plate for 10 minutes to ensure complete lysis and signal stabilization, then measure the luminescence.

  • Data Analysis: A decrease in the luminescent signal corresponds to the degradation of the HiBiT-tagged POI. Calculate DC₅₀ and Dₘₐₓ values from the dose-response curve.

Mandatory Visualizations

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: PROTAC Evaluation

PROTAC_Workflow start Start: Synthesized PROTAC cell_culture Cell Culture (Target Cell Line) start->cell_culture treatment PROTAC Treatment (Dose-Response & Time-Course) cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis hibit_assay HiBiT Assay (Optional) treatment->hibit_assay western_blot Western Blot Analysis lysis->western_blot data_analysis Data Analysis (DC50 & Dmax Calculation) western_blot->data_analysis hibit_assay->data_analysis end End: Efficacy Determined data_analysis->end

Caption: Experimental workflow for evaluating PROTAC efficacy.

Logical Relationship: Linker Optimization

Linker_Optimization linker_length Linker Length (e.g., PEG3, PEG4, PEG5) too_short Too Short linker_length->too_short too_long Too Long linker_length->too_long optimal Optimal Length (e.g., PEG3) linker_length->optimal steric_hindrance Steric Hindrance too_short->steric_hindrance non_productive Non-productive Complex (High Flexibility) too_long->non_productive stable_ternary Stable & Productive Ternary Complex optimal->stable_ternary poor_degradation Poor/No Degradation steric_hindrance->poor_degradation non_productive->poor_degradation efficient_degradation Efficient Protein Degradation stable_ternary->efficient_degradation

Caption: Logical relationship of linker length to PROTAC efficacy.

Conclusion

The linker is a critical component in the design of effective PROTACs, and PEG linkers offer a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex. The PEG3 linker, in particular, often serves as an excellent starting point and a key component in many successful PROTACs due to its balanced properties of length and flexibility. However, the "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. The quantitative data and detailed protocols provided in this guide are intended to empower researchers to rationally design and evaluate novel PROTACs, ultimately accelerating the development of this promising therapeutic class.

References

An In-depth Technical Guide to the Safe Handling of Bromo-PEG3-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for Bromo-PEG3-CH2-Boc, a heterobifunctional PEG linker commonly utilized in the synthesis of PROTACs (PROteolysis TArgeting Chimeras) and other bioconjugates. Due to its reactive bromoalkyl group, this compound requires careful handling to ensure laboratory safety and experimental integrity. This document outlines the material's properties, associated hazards, necessary protective measures, and appropriate response protocols for exposure or spills.

Compound Identification and Properties

This compound is a chemical reagent that features a bromo group at one end of a triethylene glycol (PEG3) spacer and a Boc-protected carboxylic acid at the other. The bromo group serves as a reactive site for nucleophilic substitution, particularly with thiol groups found in cysteine residues of proteins.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2100306-71-4[1][2]
Molecular Formula C12H23BrO5[1]
Molecular Weight 327.21 g/mol
Appearance Colorless to light yellow liquid
Density 1.246 g/cm³[1]
Boiling Point 360.9 ± 27.0 °C at 760 mmHg[1]
Solubility Soluble in DMSO and DMF[3]
Storage Pure form: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The primary hazards are related to its potential to cause skin, eye, and respiratory irritation. As an alkylating agent, it should be handled with caution to prevent unintended reactions with biological molecules.

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource
Pictogram GHS07[1]
Signal Word Warning[1]
Hazard Statements H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H335May cause respiratory irritation.[1]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
P264Wash skin thoroughly after handling.[1]
P271Use only outdoors or in a well-ventilated area.[1]
P280Wear protective gloves/ eye protection/ face protection.[1]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[1]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER/doctor if you feel unwell.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P362+P364Take off contaminated clothing and wash it before reuse.[1]
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.[1]
P501Dispose of contents/container to an approved waste disposal plant.[1]
Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to minimize exposure risk.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and irritation.[1]
Eye/Face Protection Safety glasses with side-shields or chemical goggles.To protect eyes from splashes and serious irritation.[1]
Skin and Body Protection Laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To prevent inhalation of vapors and respiratory irritation.[1]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

First-Aid Measures

Table 4: First-Aid Measures for this compound Exposure

Exposure RouteFirst-Aid Procedure
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1]
Eye Contact Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures
  • Small Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for chemical waste disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material for disposal according to local regulations.

  • Ventilation: Ensure adequate ventilation of the area after a spill.

Handling, Storage, and Disposal

Proper handling and storage are essential for maintaining the stability of the compound and ensuring safety.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperatures are -20°C for long-term storage of the pure compound.[4][3]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Experimental Protocols and Visualizations

The following sections provide a general protocol for a common application of this compound and visual workflows for safe handling and reaction pathways.

General Workflow for Safe Handling

The following diagram illustrates the key stages for the safe handling of this compound from receipt to disposal.

Safe_Handling_Workflow cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Store Store at -20°C Away from Incompatibles Inspect->Store Prep Equilibrate to RT before Opening Store->Prep Weigh Weigh/Dispense in Fume Hood Prep->Weigh Reaction Perform Reaction with Appropriate PPE Weigh->Reaction Decontaminate Decontaminate Glassware & Surfaces Reaction->Decontaminate Waste Collect Waste in Labeled Container Decontaminate->Waste Dispose Dispose via Certified Waste Handler Waste->Dispose

Safe handling workflow for this compound.
Detailed Experimental Protocol: Alkylation of a Cysteine-Containing Peptide

This protocol describes a general procedure for the conjugation of this compound to a peptide containing a free cysteine residue.

Materials:

  • Cysteine-containing peptide

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or similar non-nucleophilic buffer

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching reagent: e.g., 2-Mercaptoethanol or Dithiothreitol (DTT)

  • Purification system (e.g., HPLC)

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Linker Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10-100 mM).

  • Conjugation Reaction: Add a 5-20 molar excess of the this compound stock solution to the peptide solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction progress can be monitored by LC-MS.

  • Quenching: Add a final concentration of 10-20 mM of a quenching reagent (e.g., DTT) to consume any unreacted bromo-PEG linker. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated peptide from excess reagents and byproducts using a suitable method such as reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry (e.g., ESI-MS).

Reaction Pathway Diagram

The following diagram illustrates the SN2 reaction mechanism for the alkylation of a cysteine residue by this compound.

Reaction_Pathway cluster_reactants Reactants cluster_products Products reagents Peptide-SH (Cysteine Residue) + Br-PEG3-CH2-Boc transition S N 2 Reaction (pH 7.2-7.4) reagents->transition product Peptide-S-PEG3-CH2-Boc + HBr transition->product

Alkylation of a cysteine residue with this compound.

By adhering to the safety precautions, handling procedures, and experimental guidelines outlined in this document, researchers can safely and effectively utilize this compound in their drug development and bioconjugation workflows. Always consult the most recent Safety Data Sheet from your supplier before use and perform a risk assessment for your specific experimental conditions.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis: Bromo-PEG3-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of Bromo-PEG3-CH2-Boc, a crucial bifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). The protocol is designed to be clear and reproducible for researchers in the field of chemical biology and drug discovery.

Introduction

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. A key component of a PROTAC is the linker that connects the E3 ligase ligand to the target protein ligand. This compound is a popular polyethylene glycol (PEG)-based linker that offers a balance of hydrophilicity and a defined length. The bromo group provides a reactive handle for conjugation to a nucleophilic site on one of the ligands, while the Boc-protected amine allows for subsequent deprotection and coupling to the other ligand.

This protocol outlines the synthesis of this compound from the commercially available starting material, Boc-NH-PEG3-OH, via a bromination reaction.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Material Boc-NH-PEG3-OH
Reagent Phosphorus tribromide (PBr₃)
Stoichiometry (PBr₃) ~0.4 equivalents
Solvent Dichloromethane (DCM), anhydrous
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2 - 4 hours
Typical Yield 70-90% (based on similar reactions)
Purification Method Silica Gel Column Chromatography

Experimental Protocol

This protocol describes the conversion of the terminal hydroxyl group of Boc-NH-PEG3-OH to a bromide using phosphorus tribromide (PBr₃).[1][2][3]

Materials:

  • Boc-NH-PEG3-OH (tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate)

  • Phosphorus tribromide (PBr₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Boc-NH-PEG3-OH (1.0 eq) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of PBr₃:

    • Slowly add phosphorus tribromide (PBr₃, ~0.4 eq) dropwise to the stirred solution at 0 °C. Note: PBr₃ is a corrosive and moisture-sensitive reagent and should be handled with care in a fume hood.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution at 0 °C to neutralize the excess acid.[1]

    • Transfer the mixture to a separatory funnel and add more DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a pure product.

  • Characterization:

    • Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

Diagram of the Synthesis Workflow:

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reaction Step cluster_reagents Reagents & Conditions cluster_product Final Product cluster_purification Work-up & Purification Boc_NH_PEG3_OH Boc-NH-PEG3-OH Reaction Bromination Boc_NH_PEG3_OH->Reaction Bromo_PEG3_CH2_Boc This compound Reaction->Bromo_PEG3_CH2_Boc Reagents 1. PBr₃, Anhydrous DCM 2. 0 °C to RT, 2-4h Reagents->Reaction Purification 1. Quench with NaHCO₃ 2. Extraction 3. Silica Gel Chromatography Bromo_PEG3_CH2_Boc->Purification Crude Product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for Coupling Bromo-PEG3-CH2-Boc to a Target Protein Ligand

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The functionalization of proteins with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely utilized strategy in drug development and biotechnology. PEGylation can enhance the therapeutic properties of proteins by increasing their solubility, extending their circulating half-life, and reducing their immunogenicity[1][2]. The heterobifunctional linker, Bromo-PEG3-CH2-Boc, is a valuable tool for a staged bioconjugation approach. It features a bromo group for initial covalent attachment to a protein ligand and a tert-butyloxycarbonyl (Boc)-protected amine. This protected amine allows for a subsequent, controlled deprotection and further conjugation, making it ideal for constructing complex biomolecules like Proteolysis-Targeting Chimeras (PROTACs) or antibody-drug conjugates (ADCs)[3][4][5].

The bromo group on the linker reacts with nucleophilic residues on the protein, primarily the thiol group of cysteine residues, via an alkylation reaction[6][7]. Following this initial conjugation, the Boc protecting group can be efficiently removed under acidic conditions to reveal a primary amine, which is then available for subsequent coupling reactions[3][8][9].

This document provides detailed protocols for the coupling of this compound to a target protein, the subsequent deprotection of the Boc group, and methods for the characterization of the resulting conjugates.

Experimental Protocols

Protocol 1: Coupling of this compound to Protein Thiol Groups

This protocol details the alkylation of cysteine residues on a target protein with the bromo-PEG linker. The reaction is most efficient when targeting the nucleophilic thiolate anion (S-) of cysteine, which is favored at a slightly alkaline pH[10].

Materials:

  • Target protein with accessible cysteine residue(s)

  • This compound

  • Reaction Buffer: 50 mM HEPES or Phosphate buffer, pH 7.5-8.5[10][11][12]

  • Dimethyl sulfoxide (DMSO)

  • Reducing agent (optional, e.g., TCEP or DTT)

  • Quenching reagent (e.g., DTT or β-mercaptoethanol)[10]

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Protein Preparation (Optional): If the protein's cysteine residues are involved in disulfide bonds, they may need to be reduced prior to conjugation. Dissolve the protein in the reaction buffer and add a 2-10 molar excess of a reducing agent like TCEP. Incubate at room temperature for 1 hour. Remove the excess reducing agent using a desalting column.

  • Reagent Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10-50 mM).

  • Conjugation Reaction:

    • Dissolve the target protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Add the this compound stock solution to the protein solution. A molar excess of the PEG linker (e.g., 5 to 20-fold excess over the protein) is typically used to drive the reaction. The optimal ratio should be determined empirically for each specific protein.

    • Incubate the reaction mixture at room temperature to 37°C for 1 to 4 hours with gentle stirring[13]. Monitor the reaction progress using LC-MS if possible.

  • Quenching the Reaction: To stop the reaction, add a quenching reagent with a free thiol group, such as DTT or β-mercaptoethanol, to a final concentration of 5-10 mM[10]. Incubate for an additional 15-30 minutes at room temperature.

  • Purification: Purify the resulting Boc-protected PEGylated protein from excess reagents using Size-Exclusion Chromatography (SEC)[11][12]. The larger, PEGylated protein will elute earlier than the smaller, unreacted PEG linker and quenching reagent.

Protocol 2: Boc Deprotection of the PEGylated Protein

This protocol describes the removal of the Boc protecting group to expose the terminal primary amine for subsequent conjugation steps. The most common method involves the use of trifluoroacetic acid (TFA)[3][8].

Materials:

  • Lyophilized Boc-protected PEGylated protein

  • Anhydrous Dichloromethane (DCM) or a suitable organic solvent

  • Trifluoroacetic acid (TFA)[3][8]

  • Nitrogen or argon gas supply

  • Toluene (optional)

Procedure:

  • Dissolution: Dissolve the lyophilized Boc-protected PEGylated protein in anhydrous DCM.

  • Acid Addition: Cool the solution to 0°C in an ice bath. Add TFA dropwise to a final concentration of 20-50% (v/v) while stirring[8].

  • Deprotection Reaction: Allow the reaction mixture to warm to room temperature and continue to stir for 1-3 hours[8]. The reaction progress can be monitored by LC-MS to confirm the removal of the Boc group (mass decrease of 100.12 Da).

  • Solvent Removal: Remove the DCM and excess TFA by evaporation under a gentle stream of nitrogen or argon, or by using a rotary evaporator[8].

  • TFA Removal (Optional but Recommended): To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times)[8]. The resulting deprotected PEGylated protein (as a TFA salt) can be used directly in the next step or after neutralization.

Data Presentation

The following tables summarize key reaction parameters for the coupling and deprotection steps. These are starting points and may require optimization for specific protein ligands.

Table 1: Recommended Reaction Conditions for Coupling this compound to Protein Thiols

ParameterRecommended Range/ValueNotes
pH 7.5 - 8.5A pH at or slightly above the pKa of the cysteine thiol (~8.3) increases the concentration of the more nucleophilic thiolate anion, enhancing reaction efficiency[10].
Temperature Room Temperature to 37°CHigher temperatures can increase the reaction rate, but care must be taken to avoid protein denaturation[13].
Reaction Time 1 - 4 hoursReaction progress should be monitored to determine the optimal time and avoid potential side reactions with prolonged incubation[10][13].
Molar Ratio (Linker:Protein) 5:1 to 20:1The optimal ratio depends on the number of accessible cysteine residues and the desired degree of PEGylation. This should be optimized experimentally.
Buffer 50 mM HEPES or PhosphateThese buffers provide good pH control in the optimal range for the alkylation reaction[11][12].

Table 2: Recommended Reaction Conditions for Boc Deprotection

ParameterRecommended Range/ValueNotes
Reagent Trifluoroacetic acid (TFA)A strong acid commonly used for Boc deprotection[3][8].
Solvent Anhydrous Dichloromethane (DCM)Ensures a non-aqueous environment for the reaction.
TFA Concentration 20 - 50% (v/v)The concentration can be adjusted based on the stability of the protein conjugate.
Temperature 0°C to Room TemperatureThe reaction is typically initiated at a lower temperature and then allowed to warm to room temperature[8].
Reaction Time 1 - 3 hoursCompletion can be monitored by LC-MS[8].
Work-up Evaporation, Co-evaporation with TolueneEssential for the complete removal of TFA, which can interfere with subsequent reactions[8].

Characterization of PEGylated Protein

The successful conjugation and the degree of PEGylation can be assessed using various analytical techniques.

Analytical MethodInformation ProvidedReferences
SDS-PAGE Provides a qualitative assessment of PEGylation. PEGylated proteins will show an increase in apparent molecular weight, appearing as a higher band on the gel.[14]
Size-Exclusion Chromatography (SEC) Separates molecules based on size. PEGylation increases the hydrodynamic radius of the protein, leading to an earlier elution time compared to the unmodified protein. Can also be used to quantify free PEG[11][12].[11][12]
Mass Spectrometry (MS) Provides the most accurate determination of the molecular weight of the conjugate, confirming the covalent attachment of the PEG linker and allowing for the determination of the degree of PEGylation (number of PEG molecules per protein).[15][16][17]
UV-Vis Spectroscopy Can be used to determine the protein concentration by measuring the absorbance at 280 nm[18].[18]
2D Liquid Chromatography (2D-LC) Combines two different chromatographic methods (e.g., SEC and reversed-phase) to provide enhanced separation and characterization of the PEGylated product and any unreacted reagents.[19][20]

Visualizations

experimental_workflow cluster_coupling Step 1: Coupling Reaction cluster_purification1 Step 2: Purification cluster_deprotection Step 3: Boc Deprotection cluster_analysis Step 4: Analysis protein Target Protein (with Cys-SH) reaction_mix Incubate (pH 7.5-8.5, RT-37°C) protein->reaction_mix linker This compound linker->reaction_mix quench Quench Reaction (e.g., DTT) reaction_mix->quench sec1 Size-Exclusion Chromatography (SEC) quench->sec1 boc_peg_protein Boc-Protected PEG-Protein sec1->boc_peg_protein deprotection_step Add TFA in DCM (0°C to RT) boc_peg_protein->deprotection_step deprotected_protein Deprotected PEG-Protein-NH2 deprotection_step->deprotected_protein analysis Characterization (LC-MS, SDS-PAGE, SEC) deprotected_protein->analysis

References

Application Notes and Protocols: Boc Deprotection of Bromo-PEG3-CH2-Boc in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system for the targeted degradation of specific proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker's length, rigidity, and chemical composition are critical for the efficacy of the PROTAC, as they dictate the formation of a productive ternary complex between the POI and the E3 ligase.

PEG (polyethylene glycol) linkers are frequently employed in PROTAC design due to their hydrophilicity, which can improve solubility and cell permeability. The Bromo-PEG3-CH2-Boc linker is a versatile building block in PROTAC synthesis. The bromo group provides a reactive handle for conjugation to a POI ligand, while the Boc-protected amine allows for subsequent attachment to an E3 ligase ligand after deprotection. This application note provides a detailed protocol for the critical Boc deprotection step of this compound and its application in the synthesis of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology.

Data Presentation

While specific quantitative data for the Boc deprotection of this compound is not extensively reported in the literature, the following table summarizes typical reaction conditions and expected outcomes based on general procedures for Boc deprotection of similar PEGylated linkers. Yields are highly dependent on the specific substrate and reaction scale.

ParameterTrifluoroacetic Acid (TFA) in Dichloromethane (DCM)4M Hydrogen Chloride (HCl) in 1,4-Dioxane
Reagent Concentration 20-50% (v/v) TFA in DCM4M HCl
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1 - 2 hours1 - 2 hours
Typical Yield >90% (as the TFA salt)>90% (as the HCl salt)
Purity High (>95% by LC-MS)High (>95% by LC-MS)
Notes Common and effective method. TFA is volatile and corrosive.Anhydrous conditions are crucial.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound using TFA in DCM

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group from this compound to yield the corresponding primary amine as its trifluoroacetate salt.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Nitrogen or Argon gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM (0.1-0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (10-20 equivalents, typically a 1:1 or 1:4 v/v ratio with DCM) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

  • The resulting crude product, Bromo-PEG3-CH2-NH2 as a TFA salt, is often used in the next synthetic step without further purification.

Protocol 2: Synthesis of a BRD4-Targeting PROTAC using the Deprotected Linker

This protocol outlines the subsequent step of conjugating the deprotected Bromo-PEG3-CH2-NH2 linker to a ligand for the E3 ligase Cereblon (CRBN), followed by attachment to a BRD4 inhibitor.

Materials:

  • Bromo-PEG3-CH2-NH2·TFA (from Protocol 1)

  • Pomalidomide-C2-COOH (or a similar CRBN ligand with a carboxylic acid handle)

  • JQ1-amine (or a similar BRD4 ligand with an amine handle)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Acetonitrile (ACN)

  • Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Coupling of the Linker to the E3 Ligase Ligand

  • Dissolve Pomalidomide-C2-COOH (1.0 equivalent), HATU (1.1 equivalents), and DIPEA (3.0 equivalents) in anhydrous DMF.

  • Add a solution of Bromo-PEG3-CH2-NH2·TFA (1.2 equivalents) and DIPEA (1.5 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Pomalidomide-linker intermediate.

Step 2: Coupling of the POI Ligand to the Intermediate

  • Dissolve the Pomalidomide-linker intermediate (1.0 equivalent) and JQ1-amine (1.2 equivalents) in anhydrous ACN.

  • Add a base such as DIPEA or potassium carbonate (K₂CO₃) (2.0-3.0 equivalents).

  • Stir the reaction at room temperature or heat to 50-60 °C overnight, monitoring by LC-MS.

  • Upon completion, concentrate the reaction mixture and purify the crude product by preparative HPLC to yield the final BRD4-targeting PROTAC.

Visualizations

PROTAC_Synthesis_Workflow cluster_deprotection Boc Deprotection cluster_coupling1 E3 Ligase Ligand Coupling cluster_coupling2 POI Ligand Coupling start This compound reagents_deprot TFA, DCM 0°C to RT, 1-2h start->reagents_deprot 1. product_deprot Bromo-PEG3-CH2-NH2·TFA reagents_deprot->product_deprot 2. reagents_coupling1 HATU, DIPEA, DMF product_deprot->reagents_coupling1 3. e3_ligand Pomalidomide-COOH e3_ligand->reagents_coupling1 intermediate Pomalidomide-Linker-Br reagents_coupling1->intermediate 4. reagents_coupling2 DIPEA, ACN intermediate->reagents_coupling2 5. poi_ligand JQ1-NH2 poi_ligand->reagents_coupling2 final_protac Final BRD4 PROTAC reagents_coupling2->final_protac 6.

Caption: Experimental workflow for the synthesis of a BRD4-targeting PROTAC.

PROTAC_Signaling_Pathway cluster_protac_action PROTAC-Mediated Degradation cluster_downstream_effects Downstream Signaling Effects protac BRD4 PROTAC ternary_complex Ternary Complex (BRD4-PROTAC-CRBN) protac->ternary_complex brd4 BRD4 brd4->ternary_complex cmyc c-MYC Transcription (Oncogene) brd4->cmyc Activates e3_ligase CRBN E3 Ligase e3_ligase->ternary_complex ubiquitination Poly-ubiquitination ternary_complex->ubiquitination proteasome 26S Proteasome ubiquitination->proteasome degradation BRD4 Degradation proteasome->degradation degradation->cmyc Downregulates cell_cycle Cell Cycle Progression cmyc->cell_cycle Promotes apoptosis Apoptosis cell_cycle->apoptosis Inhibition leads to

Caption: Signaling pathway of a BRD4-targeting PROTAC.

Application Note: Analytical Techniques for Characterizing Bromo-PEG3-CH2-Boc Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POI).[1] A typical PROTAC is composed of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The linker is a critical component that influences the PROTAC's efficacy, solubility, and cell permeability.[3] Polyethylene glycol (PEG) linkers, such as those derived from Bromo-PEG3-CH2-Boc, are frequently used due to their ability to enhance hydrophilicity and solubility.[2][4]

Thorough analytical characterization is essential to ensure the identity, purity, and functional activity of a synthesized PROTAC. This application note provides a comprehensive overview of the key analytical techniques and detailed protocols for characterizing PROTACs containing a this compound linker.

Purity and Identity Confirmation

The initial and most critical step in PROTAC characterization is to confirm the correct molecular weight and assess the purity of the synthesized compound. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the primary techniques for this purpose.[5][6]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate the PROTAC from any impurities, starting materials, or byproducts. The purity is determined by integrating the peak area of the PROTAC relative to the total peak area in the chromatogram.

Table 1: Example HPLC Purity Data

ParameterValue
Purity (%)>98%
Retention Time (min)12.5
Wavelength (nm)254

Protocol 1: Reversed-Phase HPLC for PROTAC Purity Analysis

  • System: A standard HPLC or UPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).[7]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.[7]

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Dissolve the PROTAC in DMSO to a final concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS couples the separation power of HPLC with the mass analysis capability of mass spectrometry to confirm the molecular weight of the PROTAC.[8][9]

Table 2: Example LC-MS Data for a this compound containing PROTAC

ParameterValue
Calculated [M+H]⁺Provide Calculated Mass
Observed [M+H]⁺Provide Observed Mass
Mass Error (ppm)< 5

Note: The calculated mass will depend on the specific warhead and E3 ligase ligand attached to the this compound linker.

Protocol 2: LC-MS for PROTAC Identity Confirmation

  • LC System: Use the same LC conditions as described in Protocol 1.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Mass Range: Scan a mass range appropriate for the expected molecular weight of the PROTAC (e.g., m/z 200-2000).

  • Data Analysis: Extract the ion chromatogram for the expected [M+H]⁺ and other potential adducts (e.g., [M+Na]⁺). Compare the observed mass to the calculated mass.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of the PROTAC, ensuring all components are correctly assembled.[5][10]

¹H and ¹³C NMR

¹H NMR provides information on the number and environment of protons, while ¹³C NMR provides information on the carbon skeleton. Together, they can be used to confirm the structure of the this compound linker and its conjugation to the warhead and E3 ligase ligand.

Table 3: Expected ¹H NMR Chemical Shifts for the this compound Linker Moiety

ProtonsExpected Chemical Shift (ppm)
Boc (tert-butyl)~1.45 (s, 9H)
-CH₂-Br~3.45 (t, 2H)
PEG chain (-O-CH₂-CH₂-O-)3.60-3.75 (m)
-CH₂-C(O)-~4.10 (s, 2H)

Note: These are approximate values and may shift upon conjugation.

Protocol 3: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Spectrometer: A 400 MHz or higher NMR spectrometer.

  • Experiments: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) as needed for full structural assignment.

  • Data Analysis: Integrate proton signals and compare chemical shifts to expected values.

Biophysical Characterization

Biophysical assays are crucial for quantifying the binding affinities of the PROTAC to its target protein and the E3 ligase, as well as for assessing the formation of the ternary complex.[11][12]

Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC)

SPR and ITC are powerful techniques for measuring binding kinetics and thermodynamics.[11][13]

Table 4: Example Binding Affinity Data

InteractionK D (nM)
PROTAC <-> Target Proteine.g., 10
PROTAC <-> E3 Ligasee.g., 50
Ternary Complex (Target-PROTAC-E3)e.g., 5

Protocol 4: Surface Plasmon Resonance (SPR)

  • System: A Biacore or similar SPR instrument.

  • Immobilization: Immobilize the target protein or E3 ligase onto a sensor chip.

  • Analyte: Flow a series of concentrations of the PROTAC over the chip to measure binary interaction.

  • Ternary Complex: To measure ternary complex formation, pre-incubate the PROTAC with the non-immobilized binding partner and flow the mixture over the immobilized partner.[12]

  • Data Analysis: Fit the sensorgrams to an appropriate binding model to determine association (kₐ), dissociation (kₔ), and equilibrium dissociation (K D) constants.

In-Cellular Activity Assessment

The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein within a cellular context.[14]

Western Blotting

Western blotting is the most common method to visualize and quantify the reduction in target protein levels following PROTAC treatment.[15]

Protocol 5: Western Blot for Protein Degradation

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[16]

  • Lysis: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

  • Detection: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection.

  • Quantification: Quantify the band intensities and normalize the target protein signal to the loading control.

DC₅₀ and Dₘₐₓ Determination

From the western blot data, the half-maximal degradation concentration (DC₅₀) and the maximum degradation percentage (Dₘₐₓ) can be determined.[17]

Table 5: Example PROTAC Cellular Activity

ParameterValue
DC₅₀ (nM)e.g., 25
Dₘₐₓ (%)e.g., >90%

Visualizations

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 cluster_1 cluster_2 cluster_3 PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Induces Proteasome Proteasomal Degradation Ubiquitination->Proteasome Leads to

Caption: PROTAC Mechanism of Action Diagram.

Analytical_Workflow Analytical Workflow for PROTAC Characterization cluster_physchem Physicochemical Characterization cluster_biophys Biophysical & Functional Assays Synthesis PROTAC Synthesis HPLC HPLC (Purity) Synthesis->HPLC LCMS LC-MS (Identity) Synthesis->LCMS NMR NMR (Structure) Synthesis->NMR Binding Binding Assays (SPR/ITC) HPLC->Binding LCMS->Binding NMR->Binding Degradation Degradation Assays (Western Blot) Binding->Degradation DC50 DC50 / Dmax Determination Degradation->DC50 Final Characterized PROTAC DC50->Final

Caption: Workflow for PROTAC Characterization.

References

Application Notes and Protocols for Bromo-PEG3-CH2-Boc in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the utilization of Bromo-PEG3-CH2-Boc, a heterobifunctional linker, in bioconjugation applications. These protocols and notes are intended to facilitate the development of novel bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic and diagnostic agents.

Introduction to this compound

This compound is a versatile linker molecule designed for bioconjugation. It features three key components:

  • Bromo Group: A reactive handle for alkylation, typically targeting cysteine residues in proteins.

  • PEG3 Spacer: A short, hydrophilic polyethylene glycol spacer that enhances solubility and can improve the pharmacokinetic properties of the resulting bioconjugate.

  • Boc-Protected Amine: A carbamate-protected primary amine, which, after deprotection, can be used for subsequent conjugation to another molecule of interest (e.g., a payload, dye, or another protein) via amide bond formation.

The strategic combination of these functional groups allows for a controlled, stepwise conjugation process, making it a valuable tool in the construction of complex biomolecules.

Chemical Properties and Handling

PropertyValue
Molecular Formula C13H26BrNO4
Molecular Weight 356.25 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in most organic solvents (e.g., DMSO, DMF, DCM)
Storage Store at -20°C, protect from moisture

Handling Precautions:

  • This compound is an alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Due to its moisture sensitivity, use anhydrous solvents and inert atmosphere (e.g., argon or nitrogen) for reactions where water could interfere.

Principle of Bioconjugation

The use of this compound in bioconjugation typically follows a two-step process. This workflow allows for the purification of the intermediate before the addition of the final payload, which can be advantageous when working with sensitive or expensive molecules.

G cluster_0 Step 1: Alkylation of Biomolecule cluster_1 Step 2: Deprotection and Payload Conjugation Biomolecule Biomolecule (e.g., Protein with Cys-SH) Intermediate Boc-Protected Intermediate Biomolecule->Intermediate Alkylation (pH 7.5-8.5) Linker This compound Linker->Intermediate Deprotection Acidic Condition (e.g., TFA) Amine_Intermediate Amine-Functionalized Intermediate Intermediate->Amine_Intermediate Purification Deprotection->Amine_Intermediate Boc Deprotection Final_Conjugate Final Bioconjugate Amine_Intermediate->Final_Conjugate Amide Bond Formation Payload Activated Payload (e.g., NHS-ester) Payload->Final_Conjugate

Caption: Two-step bioconjugation workflow using this compound.

Experimental Protocols

This protocol describes the conjugation of this compound to a protein containing a reactive cysteine residue.

Materials:

  • Cysteine-containing protein (e.g., antibody fragment) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (optional, for reducing disulfide bonds)

  • Reaction Buffer: Phosphate buffer (50 mM), NaCl (150 mM), EDTA (2 mM), pH 8.0

  • Purification column (e.g., size-exclusion chromatography (SEC) or dialysis cassette)

Procedure:

  • Protein Preparation:

    • If necessary, reduce disulfide bonds by incubating the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature.

    • Exchange the protein into the Reaction Buffer using a desalting column or dialysis to remove TCEP and any interfering substances. Adjust the protein concentration to 1-5 mg/mL.

  • Linker Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

  • Alkylation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Purification:

    • Remove the unreacted linker and byproducts by SEC or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Confirm successful conjugation and determine the linker-to-protein ratio using techniques such as Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) or SDS-PAGE analysis.

This protocol outlines the removal of the Boc protecting group and subsequent conjugation to a payload containing a carboxylic acid activated as an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Boc-protected protein intermediate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or a suitable aqueous buffer for deprotection

  • NHS-ester activated payload

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification column (e.g., SEC, hydrophobic interaction chromatography (HIC))

Procedure:

  • Boc Deprotection:

    • Organic Phase (for smaller peptides): Dissolve the lyophilized Boc-protected intermediate in DCM and add TFA to a final concentration of 20-50% (v/v). Incubate for 30-60 minutes at room temperature. Remove the solvent and TFA under vacuum.

    • Aqueous Phase (for larger proteins): Adjust the pH of the Boc-protected protein solution to 2-3 with a dilute acid (e.g., HCl). Incubate for 30-60 minutes at room temperature. Immediately neutralize the solution by adding a suitable buffer (e.g., Tris-HCl, pH 8.5).

  • Payload Conjugation:

    • Prepare a 10 mM stock solution of the NHS-ester activated payload in anhydrous DMSO or DMF.

    • Add a 3- to 10-fold molar excess of the activated payload to the deprotected, amine-functionalized protein solution.

    • Incubate for 1-2 hours at room temperature.

  • Quenching:

    • Add the quenching solution to a final concentration of 50 mM to stop the reaction by hydrolyzing any unreacted NHS-ester.

  • Purification:

    • Purify the final bioconjugate using an appropriate chromatography method (e.g., SEC, HIC) to remove unreacted payload and other impurities.

  • Characterization:

    • Characterize the final product by methods such as UV-Vis spectroscopy (to confirm payload incorporation), Mass Spectrometry, and functional assays.

Data Presentation: Expected Outcomes

The following tables provide examples of the type of quantitative data that should be collected during the optimization of these protocols.

Table 1: Optimization of Linker-to-Protein Molar Ratio in Alkylation

Molar Excess of LinkerReaction Time (h)Average Linker/Protein Ratio (by MS)Yield (%)
5:141.285
10:141.880
20:142.575
10:182.178

Table 2: Efficiency of Payload Conjugation

Molar Excess of PayloadConjugation Efficiency (%)Final Drug-to-Antibody Ratio (DAR)Aggregate Content (%)
3:1851.7< 2
5:1951.9< 2
10:1981.955

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Alkylation Efficiency Cysteine residues are oxidized or inaccessible.Add a reducing agent like TCEP before conjugation. Consider using a denaturant if the cysteine is buried.
pH of the reaction is too low.Ensure the reaction buffer pH is between 7.5 and 8.5 for efficient cysteine alkylation.
Protein Aggregation Hydrophobic nature of the linker or payload.Add organic co-solvents (e.g., up to 10% DMSO) or stabilizing excipients. Optimize the linker-to-protein ratio.
High protein concentration.Perform the conjugation at a lower protein concentration.
Incomplete Boc Deprotection Insufficient acid concentration or reaction time.Increase the TFA concentration or extend the incubation time. Ensure complete removal of any basic buffers before deprotection.
Low Payload Conjugation Hydrolysis of the NHS-ester.Prepare the activated payload solution immediately before use. Ensure anhydrous conditions for the stock solution.
Steric hindrance.Consider a linker with a longer PEG spacer.

Visualization of a Potential Application in a Signaling Pathway

The following diagram illustrates a hypothetical application of a bioconjugate created with this linker, where an antibody is conjugated to a kinase inhibitor to target it to a specific cell type overexpressing a receptor.

G cluster_0 Cellular Targeting and Internalization cluster_1 Intracellular Drug Release and Action ADC Antibody-Inhibitor Conjugate (via this compound linker) Receptor Cell Surface Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Released_Inhibitor Released Kinase Inhibitor Lysosome->Released_Inhibitor Linker Cleavage/ Antibody Degradation Kinase Target Kinase Released_Inhibitor->Kinase Inhibition Downstream Downstream Signaling (e.g., Proliferation) Kinase->Downstream Apoptosis Apoptosis Kinase->Apoptosis

Caption: Targeted delivery of a kinase inhibitor using an antibody conjugate.

Application Notes and Protocols for the Synthesis of a PROTAC Utilizing a Bromo-PEG3-CH2-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1][2] These molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.[2][4] This event-driven, catalytic mechanism provides a powerful alternative to traditional small-molecule inhibitors.[1]

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3][5] Polyethylene glycol (PEG) linkers are commonly used in PROTAC design due to their ability to enhance solubility and provide flexibility.[5][6][7] This document provides a detailed protocol for the synthesis of a PROTAC using a commercially available Bromo-PEG3-CH2-Boc linker. This linker features a bromo group for initial conjugation and a Boc-protected amine for subsequent coupling, allowing for a sequential and controlled synthesis.

Principle of the Synthesis

The synthesis of a PROTAC using a this compound linker is typically a two-step process, as illustrated in the workflow below. The general strategy involves:

  • Alkylation Reaction: The bromo-functionalized end of the linker is reacted with a nucleophilic handle (e.g., a phenol or amine) on either the POI ligand or the E3 ligase ligand.

  • Boc Deprotection and Amide Coupling: The tert-butoxycarbonyl (Boc) protecting group on the other end of the linker is removed to expose a primary amine. This amine is then coupled to a carboxylic acid moiety on the second ligand using standard amide bond formation chemistry.

Experimental Protocols

Materials and Reagents
  • This compound linker

  • POI ligand with a carboxylic acid or nucleophilic handle

  • E3 ligase ligand with a carboxylic acid or nucleophilic handle (e.g., pomalidomide, VHL ligands)[2][8]

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Dioxane

  • Reagents for Alkylation: Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • Reagents for Boc Deprotection: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Reagents for Amide Coupling:

    • Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • Base: N,N-Diisopropylethylamine (DIPEA)

  • Reagents for Workup and Purification: Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate (NaHCO3), Brine, Anhydrous sodium sulfate (Na2SO4), Silica gel for column chromatography

Step 1: Synthesis of the Linker-Ligand Intermediate via Alkylation

This protocol describes the coupling of the bromo-linker to a phenolic hydroxyl group on one of the ligands (Ligand-OH).

  • To a solution of the phenolic ligand (1.0 equivalent) in anhydrous DMF, add potassium carbonate (K2CO3, 3.0 equivalents) or cesium carbonate (Cs2CO3, 2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at 60 °C for 4-16 hours, monitoring its progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate (EtOAc).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the Boc-protected linker-ligand intermediate.

Reagent/ParameterAmount/Condition
Phenolic Ligand1.0 equivalent
This compound1.2 equivalents
BaseK2CO3 (3.0 eq) or Cs2CO3 (2.0 eq)
SolventAnhydrous DMF
Reaction Temperature60 °C
Reaction Time4-16 hours
PurificationFlash Column Chromatography

Table 1: Summary of quantitative data for the alkylation reaction.

Step 2: Boc Deprotection and Amide Coupling to Synthesize the Final PROTAC

2a. Boc Deprotection
  • Dissolve the Boc-protected linker-ligand intermediate (1.0 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add trifluoroacetic acid (TFA, 10-20 equivalents) or a solution of 4M hydrogen chloride in 1,4-dioxane (approximately 10 equivalents) dropwise at 0 °C.[2]

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by LC-MS until the starting material is fully consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure (in vacuo). The resulting crude amine salt is typically used directly in the next step without further purification.[2]

2b. Amide Coupling
  • Dissolve the second ligand containing a carboxylic acid (Ligand-COOH, 1.0 equivalent) in anhydrous DMF.

  • To this solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).[2]

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the crude amine salt from step 2a (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.[2]

  • Once the reaction is complete, dilute the mixture with EtOAc and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) or by preparative HPLC to yield the final PROTAC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[2]

Reagent/ParameterAmount/Condition
Boc Deprotection
Boc-protected intermediate1.0 equivalent
Deprotecting AgentTFA (10-20 eq) or 4M HCl in Dioxane (10 eq)
SolventAnhydrous DCM
Reaction Temperature0 °C to Room Temperature
Reaction Time1-2 hours
Amide Coupling
Ligand-COOH1.0 equivalent
Crude Amine Salt1.1 equivalents
Coupling ReagentHATU (1.2 equivalents)
BaseDIPEA (3.0 equivalents)
SolventAnhydrous DMF
Reaction TemperatureRoom Temperature
Reaction Time2-16 hours
PurificationFlash Column Chromatography or Preparative HPLC

Table 2: Summary of quantitative data for the Boc deprotection and amide coupling steps.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of action for a PROTAC and the synthetic workflow for the PROTAC synthesis described in this protocol.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Poly-Ub POI Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Deprotection & Coupling Ligand_OH Ligand-OH (E3 Ligase or POI Ligand) Alkylation Alkylation Reaction (K2CO3, DMF, 60°C) Ligand_OH->Alkylation Linker This compound Linker->Alkylation Ligand_COOH Ligand-COOH (Second Ligand) Coupling Amide Coupling (HATU, DIPEA, DMF) Ligand_COOH->Coupling Intermediate_Boc Boc-Protected Linker-Ligand Intermediate Alkylation->Intermediate_Boc Deprotection Boc Deprotection (TFA or HCl) Intermediate_Boc->Deprotection Intermediate_Amine Amine-Linker-Ligand Intermediate Deprotection->Intermediate_Amine Intermediate_Amine->Coupling Final_PROTAC Final PROTAC Coupling->Final_PROTAC

References

Application Notes and Protocols for the Purification of PROTACs Synthesized with Bromo-PEG3-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A typical PROTAC consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component influencing the PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

PEG (polyethylene glycol) linkers are widely used in PROTAC design due to their ability to enhance solubility and provide flexibility. The Bromo-PEG3-CH2-Boc linker is a valuable building block for PROTAC synthesis, offering a PEG chain to improve physicochemical properties and a Boc-protected amine for subsequent conjugation after reacting the bromo-group. The purification of the final PROTAC molecule is a crucial step to ensure high purity for reliable biological evaluation. This document provides detailed application notes and protocols for the purification of PROTACs synthesized using a this compound linker, focusing on common chromatography techniques.

General Synthetic and Purification Workflow

The synthesis of a PROTAC using a this compound linker typically involves a multi-step process. A common strategy is the initial reaction of the bromo-end of the linker with a POI or E3 ligase ligand, followed by the deprotection of the Boc group and subsequent coupling with the other ligand. The final crude PROTAC then undergoes purification to remove unreacted starting materials, reagents, and byproducts.

PROTAC Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification Ligand_A POI or E3 Ligase Ligand (Ligand A) Coupling_1 Step 1: Coupling of Linker to Ligand A Ligand_A->Coupling_1 Bromo_PEG_Boc This compound Linker Bromo_PEG_Boc->Coupling_1 Intermediate Intermediate A Coupling_1->Intermediate Boc_Deprotection Step 2: Boc Deprotection Intermediate->Boc_Deprotection Deprotected_Intermediate Deprotected Intermediate Boc_Deprotection->Deprotected_Intermediate Coupling_2 Step 3: Coupling of Ligand B Deprotected_Intermediate->Coupling_2 Ligand_B E3 Ligase or POI Ligand (Ligand B) Ligand_B->Coupling_2 Crude_PROTAC Crude PROTAC Coupling_2->Crude_PROTAC Purification_Method Purification (Flash Chromatography, Preparative HPLC, or SFC) Crude_PROTAC->Purification_Method Pure_PROTAC Pure PROTAC Purification_Method->Pure_PROTAC

A representative workflow for PROTAC synthesis and purification.

Purification Methodologies

The choice of purification method depends on the scale of the synthesis, the physicochemical properties of the PROTAC, and the nature of the impurities. For PROTACs, which are often large and can have poor solubility, a combination of techniques may be necessary.

Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for the purification of multigram quantities of compounds and is often the first choice for purifying reaction intermediates and final PROTACs.[1]

Protocol for Flash Column Chromatography:

  • Column Selection and Packing:

    • Select a silica gel column with a particle size of 40-63 µm.

    • The column size should be chosen based on the amount of crude material (typically a 1:20 to 1:100 ratio of crude material to silica gel by weight).

    • The column can be "dry-packed" by adding the silica gel to the column and then gently tapping to ensure even packing, followed by wetting with the initial mobile phase. Alternatively, "wet-packing" involves preparing a slurry of silica gel in the mobile phase and pouring it into the column.

  • Sample Preparation and Loading:

    • Dissolve the crude PROTAC in a minimal amount of a strong solvent, such as dichloromethane (DCM) or dimethylformamide (DMF).

    • For "liquid loading," apply the dissolved sample directly to the top of the packed column.

    • For "dry loading," which is often preferred for compounds with limited solubility in the mobile phase, adsorb the crude product onto a small amount of silica gel by dissolving the compound, adding silica, and then removing the solvent under reduced pressure. The resulting dry powder is then carefully added to the top of the column.

  • Elution:

    • Start with a non-polar mobile phase (e.g., 100% DCM) and gradually increase the polarity by adding a more polar solvent, such as methanol (MeOH).

    • A typical gradient could be from 0% to 10% MeOH in DCM over 20-30 column volumes.

    • The flow rate should be adjusted based on the column size to allow for efficient separation.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify the fractions containing the pure PROTAC.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified PROTAC.

Flash_Chromatography_Workflow start Start column_prep Column Preparation (Silica Gel, 40-63 µm) start->column_prep sample_prep Sample Preparation (Dissolve or Dry Load) column_prep->sample_prep elution Gradient Elution (e.g., 0-10% MeOH in DCM) sample_prep->elution fraction_collection Fraction Collection elution->fraction_collection analysis Fraction Analysis (TLC or LC-MS) fraction_collection->analysis pooling Pool Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation end Pure PROTAC evaporation->end Prep_HPLC_Workflow start Start system_prep System & Column Setup (Prep-HPLC, C18 Column) start->system_prep mobile_phase_prep Mobile Phase Preparation (Water/ACN + 0.1% TFA) system_prep->mobile_phase_prep sample_prep Sample Preparation (Dissolve and Filter) mobile_phase_prep->sample_prep injection Inject Sample sample_prep->injection gradient_elution Gradient Elution injection->gradient_elution fraction_collection Fraction Collection gradient_elution->fraction_collection analysis Fraction Analysis (LC-MS) fraction_collection->analysis pooling Pool Pure Fractions analysis->pooling lyophilization Solvent Removal & Lyophilization pooling->lyophilization end Pure PROTAC lyophilization->end

References

Application Notes and Protocols: Reaction of Bromo-PEG3-Linkers with Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the reaction of heterobifunctional Bromo-PEG3-linkers with primary and secondary amines. The information is targeted towards researchers in bioconjugation, drug delivery, and the development of therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Introduction

Heterobifunctional PEG linkers are instrumental in the synthesis of complex biomolecules, offering a flexible spacer that can enhance solubility and optimize pharmacokinetic properties. A common functional group combination is a bromoacetyl group for reaction with nucleophiles and a Boc-protected amine for subsequent, orthogonal deprotection and further conjugation.

The bromoacetyl group reacts readily with primary and secondary amines via nucleophilic substitution (N-alkylation) to form a stable amine linkage. The tert-butyloxycarbonyl (Boc) protecting group on the other end of the PEG linker is stable under these alkylation conditions but can be efficiently removed with acid, revealing a primary amine for subsequent reactions. This stepwise conjugation capability is crucial for the controlled assembly of complex molecules like PROTACs, where a protein-targeting ligand and an E3 ligase ligand are joined.

It is important to note that the nomenclature "Bromo-PEG3-CH2-Boc" may be a general representation. A more specific and commercially available analogue is Bromoacetamido-PEG3-Boc-amine . The protocols provided herein are based on the reactivity of the bromoacetyl group.

Reaction Mechanism and Workflow

The fundamental reaction is an N-alkylation where the amine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the bromoacetyl group and displacing the bromide leaving group.

ReactionMechanism cluster_reactants Reactants cluster_product Products BromoPEG Br-CH2-CO-NH-PEG3-NH-Boc TS Transition State BromoPEG->TS Nucleophilic Attack Amine R1-NH-R2 (Primary or Secondary Amine) Amine->TS Base Base (e.g., K2CO3, DIPEA) Base->TS Proton Abstraction Product R1-N(R2)-CH2-CO-NH-PEG3-NH-Boc TS->Product Salt H-Base+ Br- TS->Salt

Diagram 1: General reaction mechanism of N-alkylation.

A typical experimental workflow involves the reaction of the bromo-PEG linker with the amine, followed by purification and characterization, and then an optional deprotection step to reveal the terminal amine for further conjugation.

ExperimentalWorkflow A Step 1: Reaction Setup Dissolve amine and Bromo-PEG-Boc linker in an appropriate solvent (e.g., DMF, Acetonitrile). Add a non-nucleophilic base. B Step 2: N-Alkylation Reaction Stir the mixture at room temperature or with gentle heating. Monitor reaction progress by LC-MS or TLC. A->B C Step 3: Work-up and Purification Quench the reaction, remove solvent, and purify the conjugate using chromatography (e.g., RP-HPLC, SEC). B->C D Step 4: Characterization Confirm the structure and purity of the PEG-conjugate by LC-MS and NMR. C->D E Step 5 (Optional): Boc Deprotection Treat the purified conjugate with an acid (e.g., TFA in DCM) to remove the Boc group. C->E F Step 6: Final Product Purified conjugate with a free amine, ready for subsequent reactions. E->F PROTAC_Synthesis cluster_0 Step A: First Conjugation cluster_1 Step B: Deprotection cluster_2 Step C: Second Conjugation BromoPEG Bromo-PEG-Boc Intermediate Warhead-NH-PEG-Boc BromoPEG->Intermediate Warhead Warhead-NH2 Warhead->Intermediate DeprotectedIntermediate Warhead-NH-PEG-NH2 Intermediate->DeprotectedIntermediate 1. Purify Deprotection Acid (TFA) Deprotection->DeprotectedIntermediate PROTAC Final PROTAC DeprotectedIntermediate->PROTAC 2. Couple E3Ligand E3 Ligase Ligand-COOH E3Ligand->PROTAC

Troubleshooting & Optimization

Technical Support Center: PROTAC Synthesis with Bromo-PEG3-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC synthesis utilizing the Bromo-PEG3-CH2-Boc linker. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during the synthesis of proteolysis-targeting chimeras.

Frequently Asked Questions (FAQs)

Q1: I am seeing low to no yield in the first step of my synthesis, the S_N2 reaction between my E3 ligase ligand (containing a nucleophile like a phenol or amine) and this compound. What are the potential causes and solutions?

A1: Low yield in the initial alkylation step is a common issue. Here are several potential causes and troubleshooting strategies:

  • Insufficient Nucleophilicity of the E3 Ligase Ligand: Phenols and certain aromatic amines can be weak nucleophiles.

    • Solution: Increase the basicity of the reaction medium to deprotonate the nucleophile more effectively. A stronger, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is often more effective than organic bases like DIPEA for this step. Ensure the reaction is anhydrous, as water can protonate the nucleophile.

  • Steric Hindrance: The nucleophilic site on your E3 ligase ligand may be sterically hindered, preventing efficient reaction with the PEG linker.

    • Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. Extending the reaction time can also lead to higher conversion. Monitoring the reaction by LC-MS is crucial to determine if the reaction is proceeding, albeit slowly.[1]

  • Poor Solubility: One or both of your reactants may not be fully soluble in the chosen solvent, leading to a slow or incomplete reaction.

    • Solution: Screen different anhydrous polar aprotic solvents such as DMF, DMSO, or acetonitrile. Gently heating the mixture can also improve solubility.

  • Degradation of the Bromo-Linker: While generally stable, prolonged heating in the presence of certain nucleophiles can lead to degradation.

    • Solution: Monitor the reaction for the appearance of side products by LC-MS. If degradation is suspected, attempt the reaction at a lower temperature for a longer duration.

Q2: My Boc deprotection step is incomplete or is leading to side products. How can I optimize this reaction?

A2: The Boc deprotection is a critical step to unmask the amine for the final coupling. Here are some troubleshooting tips:

  • Incomplete Deprotection: The acidic conditions may not be strong enough or the reaction time may be too short.

    • Solution: A common and effective method is using a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C to room temperature for 30 minutes to 2 hours.[2][3] If this is not effective, a stronger acid system like 4M HCl in 1,4-dioxane can be used.[2] Always monitor the reaction by TLC or LC-MS until the starting material is consumed.[2]

  • Formation of Side Products: The cleavage of the Boc group generates a stable tert-butyl cation, which is a reactive electrophile that can alkylate nucleophilic residues on your molecule.[2]

    • Solution: To prevent this side reaction, add a scavenger to the reaction mixture. Common scavengers include triisopropylsilane (TIS) or thioanisole, typically at a concentration of 2.5-5% (v/v).[2]

Q3: The final amide coupling reaction between my POI ligand (with a carboxylic acid) and the deprotected amine-PEG-E3 ligand intermediate is giving a low yield. What should I do?

A3: Low yields in the final coupling step can often be attributed to inefficient activation of the carboxylic acid or issues with the amine nucleophile.

  • Inefficient Carboxylic Acid Activation: The coupling reagents may not be optimal for your specific substrates.

    • Solution: Screen different peptide coupling reagents. Common choices include HATU, HBTU, or PyBOP, in the presence of a non-nucleophilic base like DIPEA or triethylamine.[1] Use a slight excess (1.1-1.5 equivalents) of the coupling reagent.[1]

  • Amine Reactivity Issues: The deprotected amine may be protonated (as a TFA or HCl salt), reducing its nucleophilicity.

    • Solution: Ensure a sufficient amount of base (at least 2-3 equivalents) is used to both neutralize the amine salt and facilitate the coupling reaction.

  • Steric Hindrance: As the PROTAC molecule becomes larger, steric hindrance can become a significant factor.

    • Solution: Extend the reaction time and consider gentle heating (e.g., 40-50 °C) to encourage the reaction to proceed to completion.[1] Monitor for any potential degradation by LC-MS.

Q4: I am having difficulty purifying my final PROTAC product. What are some strategies to improve purification?

A4: The PEG linker imparts hydrophilicity and flexibility to the PROTAC, which can make purification challenging.

  • Poor Separation on Silica Gel: The polarity of the PROTAC may be too high, leading to streaking or irreversible binding to the silica gel.

    • Solution: Consider using a different stationary phase, such as reverse-phase silica, for column chromatography. For highly polar compounds, preparative reverse-phase HPLC is often the most effective purification method.

  • Product Loss During Workup: The increased water solubility of the PEGylated PROTAC can lead to its loss in the aqueous phase during extractions.

    • Solution: Minimize aqueous washes if possible. If an aqueous wash is necessary, back-extract the aqueous layer with a more polar organic solvent like ethyl acetate or a mixture of DCM and isopropanol to recover any dissolved product.

Quantitative Data Summary

The following table provides representative reaction conditions and expected yields for the key steps in a PROTAC synthesis using a bromo-PEG-amine linker. Note that actual yields will vary depending on the specific substrates used.

Reaction Step Reagents & Conditions Typical Reaction Time Typical Yield Reference
Step 1: Alkylation E3 Ligand (1 eq.), this compound (1.2 eq.), K₂CO₃ or Cs₂CO₃ (2-3 eq.), Anhydrous DMF, 60-80°C12-24 hours50-80%[4]
Step 2: Boc Deprotection Boc-protected intermediate (1 eq.), 20-50% TFA in DCM, TIS (5% v/v), 0°C to RT0.5-2 hours>95% (often used crude)[2][3]
Step 3: Amide Coupling Amine intermediate (1 eq.), POI Ligand-COOH (1.2 eq.), HATU (1.3 eq.), DIPEA (3 eq.), Anhydrous DMF, RT4-12 hours40-70%[1][5]

Experimental Protocols

Protocol 1: Alkylation of E3 Ligase Ligand with this compound

This protocol describes the coupling of the bromo-end of the linker to an E3 ligase ligand containing a phenolic hydroxyl group (e.g., a VHL ligand derivative).

  • To a solution of the VHL ligand (1.0 equivalent) in anhydrous DMF, add this compound (1.2 equivalents) and potassium carbonate (K₂CO₃, 3.0 equivalents).

  • Stir the reaction mixture at 60 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by LC-MS. The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected intermediate.

Protocol 2: Boc Deprotection of the Linker

This protocol outlines the removal of the Boc protecting group to yield a primary amine.

  • Dissolve the Boc-protected intermediate (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) to a final concentration of 20% (v/v), followed by triisopropylsilane (TIS) to a final concentration of 5% (v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by LC-MS until the starting material is fully consumed (typically 1-2 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine is often used directly in the next step without further purification.

Protocol 3: Final Amide Coupling to POI Ligand

This protocol describes the final coupling of the deprotected amine-linker-E3 ligand intermediate with a POI ligand that has a free carboxylic acid.

  • In a flask, dissolve the POI ligand with a carboxylic acid (1.2 equivalents), HATU (1.3 equivalents), and DIPEA (3.0 equivalents) in anhydrous DMF. Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add the deprotected amine-linker-E3 ligand intermediate (TFA salt, 1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC product by preparative reverse-phase HPLC.

Mandatory Visualizations

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Amide Coupling E3_Ligand E3 Ligase Ligand (e.g., VHL with -OH) Alkylation Alkylation (K2CO3, DMF) E3_Ligand->Alkylation Bromo_Linker This compound Bromo_Linker->Alkylation Intermediate1 Boc-Protected Intermediate Alkylation->Intermediate1 Deprotection Boc Deprotection (TFA, DCM, TIS) Intermediate1->Deprotection Intermediate2 Amine-Linker-E3 Ligand (TFA Salt) Deprotection->Intermediate2 Coupling Amide Coupling (HATU, DIPEA, DMF) Intermediate2->Coupling POI_Ligand POI Ligand (-COOH) POI_Ligand->Coupling Final_PROTAC Final PROTAC Coupling->Final_PROTAC

Caption: A generalized workflow for the three-step synthesis of a PROTAC.

Troubleshooting_Decision_Tree cluster_alkylation Step 1: Alkylation Failure cluster_deprotection Step 2: Deprotection Failure cluster_coupling Step 3: Coupling Failure Start Failed PROTAC Synthesis Step Alkylation_Issue Low Yield in Alkylation? Start->Alkylation_Issue Deprotection_Issue Incomplete Deprotection or Side Products? Start->Deprotection_Issue Coupling_Issue Low Yield in Final Coupling? Start->Coupling_Issue Weak_Nucleophile Weak Nucleophile? Alkylation_Issue->Weak_Nucleophile Solubility_Issue Poor Solubility? Alkylation_Issue->Solubility_Issue Use_Stronger_Base Action: Use stronger base (e.g., K2CO3, Cs2CO3) Weak_Nucleophile->Use_Stronger_Base Change_Solvent Action: Screen solvents (DMF, DMSO, ACN) Solubility_Issue->Change_Solvent Incomplete_Deprotection Incomplete Reaction? Deprotection_Issue->Incomplete_Deprotection Side_Products Side Products Observed? Deprotection_Issue->Side_Products Stronger_Acid Action: Use stronger acid (e.g., 4M HCl/Dioxane) Incomplete_Deprotection->Stronger_Acid Add_Scavenger Action: Add scavenger (e.g., TIS) Side_Products->Add_Scavenger Activation_Problem Poor Activation? Coupling_Issue->Activation_Problem Purification_Problem Purification Difficulty? Coupling_Issue->Purification_Problem Change_Coupling_Agent Action: Screen coupling agents (HATU, PyBOP) Activation_Problem->Change_Coupling_Agent Use_Prep_HPLC Action: Use Reverse-Phase Preparative HPLC Purification_Problem->Use_Prep_HPLC

Caption: A decision tree for troubleshooting common PROTAC synthesis issues.

PROTAC_MoA cluster_components PROTAC Components cluster_ternary Ternary Complex Formation POI_Ligand POI Ligand Linker PEG Linker E3_Ligand E3 Ligase Ligand POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Degradation Proteasomal Degradation Ubiquitination->Degradation Degradation Signal

References

Technical Support Center: Optimizing PEG Linker Length for Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance on optimizing polyethylene glycol (PEG) linker length for the successful formation of ternary complexes, a critical step in the development of technologies like PROTACs (Proteolysis Targeting Chimeras).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG linker in a heterobifunctional molecule?

A PEG linker acts as a flexible bridge connecting two distinct ligands: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[1] Its primary role is to facilitate the formation of a stable ternary complex (POI-Linker-E3 Ligase), bringing the target protein and the E3 ligase into close proximity to enable subsequent biological action, such as ubiquitination and degradation.[2] The linker's length and flexibility are crucial for achieving an optimal orientation that allows for productive protein-protein interactions within the complex.[][4]

Q2: How does PEG linker length critically influence ternary complex formation and efficacy?

Linker length is a key determinant of potency and must be optimized for each specific POI and E3 ligase pair.[5] The impact of linker length is multifaceted:

  • Steric Hindrance: A linker that is too short can cause steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[][6]

  • Productive Proximity: A linker that is too long might not effectively bring the two proteins close enough for efficient ubiquitin transfer, or it may allow for non-productive binding orientations.[5]

  • Thermodynamic Stability: An excessively long and flexible linker can introduce a high entropic penalty upon binding, which can destabilize the ternary complex.[6]

  • Cooperativity: The linker's length directly influences the cooperativity (α) of the ternary complex. Positive cooperativity (α > 1), where the binding of one protein enhances the binding of the other, is often a hallmark of a stable and effective complex.[7][8]

Systematic variation of PEG linker length is often required to find the "sweet spot" that balances these factors for maximal efficacy.[1]

Q3: What are common starting lengths for a PEG linker optimization study?

Empirical testing is essential, as the optimal length is highly dependent on the specific proteins involved.[5] However, a common starting point for a linker optimization library is to synthesize molecules with a range of PEG units, such as PEG2, PEG3, PEG4, PEG6, and PEG8.[6] This allows for a systematic exploration of the distance between the two ligands. In some cases, longer linkers with 12 or more PEG units have been found to be effective.[1][6]

Q4: Besides length, what other linker properties should be considered during optimization?

While length is a primary focus, other properties of the linker are also critical:

  • Flexibility and Rigidity: PEG linkers are generally flexible. Introducing rigid elements (e.g., piperazine, cycloalkane, or triazole rings) can reduce conformational flexibility, which may decrease the entropic penalty of complex formation and improve stability.[][6]

  • Solubility: PEG units are hydrophilic and generally improve the aqueous solubility of the entire molecule, which is beneficial for both in vitro and in vivo applications.[2][6]

  • Attachment Points: The specific atoms on the two ligands where the linker is attached (the "exit vector") are as crucial as the linker's length and composition, as they dictate the orientation of the bound proteins.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of PEG linkers for ternary complex formation.

ProblemPossible Cause(s)Recommended Solution(s)
Low or no detectable ternary complex formation. Linker is too short: Steric hindrance prevents the simultaneous binding of the POI and E3 ligase.[]Synthesize and test a series of molecules with incrementally longer PEG linkers (e.g., increase from PEG3 to PEG4, PEG5, PEG6).[5]
Linker is too long: The linker may not effectively tether the proteins, or the high flexibility leads to an entropic penalty that destabilizes the complex.[6]Synthesize and test molecules with shorter PEG linkers to reduce flexibility and improve proximity.[1]
Negative Cooperativity: The binding of the first protein to the molecule actively hinders the binding of the second protein (α < 1).[5][8]Use biophysical assays like SPR or ITC to measure the cooperativity factor. A significant redesign of the linker's composition or attachment points may be necessary.[5]
"Hook Effect" observed in dose-response curves. At high concentrations, the molecule forms binary complexes (Molecule-POI or Molecule-E3) instead of the productive ternary complex.[7][9] This is a common phenomenon with bifunctional molecules.[5]1. Confirm with Titration: Perform a detailed dose-response experiment with a wider concentration range to fully characterize the hook effect.[9] 2. Optimize Linker: Test different linker lengths, as this can shift the concentration at which the hook effect occurs.[6] 3. Modify Linker Rigidity: Incorporating rigid elements into the linker can sometimes reduce the hook effect by constraining conformational freedom.[6]
High ternary complex formation but poor downstream activity (e.g., low degradation). Non-productive Complex Geometry: The linker may form a stable ternary complex, but the orientation of the E3 ligase relative to the POI does not place ubiquitin-accepting residues (like lysine) in a reachable position.[6]1. Vary Linker Length/Composition: Even small changes can alter the complex's geometry.[10] 2. Change Linker Attachment Points: Modifying the exit vector on either ligand can fundamentally change the orientation of the proteins.[1] 3. Structural Biology: If possible, use cryo-EM or X-ray crystallography to gain structural insights into the ternary complex and guide rational linker design.
Inconsistent results across different biophysical assays. Different assays (e.g., SPR, ITC, TR-FRET, NanoBRET) have unique sensitivities, principles, and potential for artifacts.[11][12] For example, ITC is sensitive to heat changes upon binding, while SPR measures changes in mass on a sensor surface.[13]1. Use Orthogonal Methods: Rely on a consensus from multiple, distinct techniques rather than a single assay.[14] 2. Buffer and Reagent Consistency: Ensure buffer conditions (pH, salt concentration, additives) are identical across all assays, as these can influence protein interactions.[9] 3. Compare Trends, Not Absolute Values: Focus on the relative ranking of different linker constructs rather than comparing the absolute KD or cooperativity values between different platforms.
Summary of Linker Length Impact on Performance (Hypothetical Data)

The following table illustrates how varying PEG linker length can impact key parameters. The optimal linker (in this case, PEG4) often represents a balance between strong affinity and high functional efficacy.

Linker ConstructTernary Complex Affinity (KD, nM)Cooperativity (α)Degradation Efficacy (DC50, nM)Max Degradation (Dmax, %)
PEG21500.8> 1000< 20
PEG3452.512075
PEG4 15 15.2 25 95
PEG62011.58092
PEG8604.125080

Visual Guides & Workflows

Ternary Complex Formation: The Role of Linker Length

G cluster_short Linker Too Short cluster_long Linker Too Long cluster_optimal Optimal Linker Length POI_short Protein of Interest (POI) linker_short POI_short->linker_short E3_short E3 Ligase linker_short->E3_short clash Steric Clash! POI_long Protein of Interest (POI) linker_long_1 POI_long->linker_long_1 E3_long E3 Ligase linker_long_2 linker_long_1->linker_long_2 High Flexibility linker_long_2->E3_long POI_opt Protein of Interest (POI) linker_opt POI_opt->linker_opt E3_opt E3 Ligase linker_opt->E3_opt complex Productive Ternary Complex

Caption: Impact of linker length on ternary complex formation.

General Workflow for Linker Optimization

G start Define POI and E3 Ligase design Design Linker Library (e.g., PEG2, PEG3, PEG4, PEG6) start->design synthesis Synthesize Molecules design->synthesis biophysical Biophysical Assays (SPR, ITC, TR-FRET) synthesis->biophysical cellular Cellular Assays (Degradation, Target Engagement) synthesis->cellular analyze Analyze Data (KD, DC50, Dmax, Cooperativity) biophysical->analyze cellular->analyze decision Optimal Linker Identified? analyze->decision refine Refine Design (Modify length, rigidity, or attachment points) decision->refine No end Lead Candidate decision->end Yes refine->design

Caption: An iterative workflow for optimizing linker properties.

Troubleshooting Logic: Low Ternary Complex Formation

G start Problem: Low/No Ternary Complex Formation check_binary Are binary affinities (Molecule-POI, Molecule-E3) acceptable? start->check_binary check_linker_length Is linker length optimized? check_binary->check_linker_length Yes revisit_ligands Action: Re-design Warhead or E3 Ligand check_binary->revisit_ligands No test_longer Action: Synthesize & Test Longer Linkers check_linker_length->test_longer No, might be too short test_shorter Action: Synthesize & Test Shorter Linkers check_linker_length->test_shorter No, might be too long measure_cooperativity Action: Measure Cooperativity (α) via SPR or ITC check_linker_length->measure_cooperativity Yes, range tested test_longer->measure_cooperativity test_shorter->measure_cooperativity result Hypothesis: Negative Cooperativity or Steric Clash measure_cooperativity->result

Caption: A decision tree for troubleshooting poor complex formation.

Key Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

Objective: To measure the binding affinities and kinetics of binary (Molecule-POI, Molecule-E3) and ternary (POI-Molecule-E3) complexes, and to determine the cooperativity factor (α).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, CAP)

  • Purified POI and E3 ligase complex (e.g., VHL/Elongin B/Elongin C)

  • Synthesized molecules with varying PEG linker lengths

  • Immobilization buffers (e.g., EDC/NHS, amine coupling reagents)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl pH 2.0)

Methodology:

  • Immobilization: Covalently immobilize one of the proteins (typically the E3 ligase) onto the sensor chip surface at a low density to avoid mass transport limitations.

  • Binary Interaction (Molecule-E3): Inject a concentration series of the molecule over the E3 ligase surface to determine the binary binding affinity (KD).

  • Binary Interaction (Molecule-POI): In a separate experiment or using a suitable assay format, determine the binary KD of the molecule for the POI in solution.

  • Ternary Complex Formation: Create a concentration series of the POI. For each concentration, add a fixed, saturating concentration of the molecule.

  • Injection: Inject the POI + molecule mixtures over the immobilized E3 ligase surface. The resulting binding signal represents the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgrams from binary and ternary experiments to appropriate binding models (e.g., 1:1 Langmuir for kinetics, steady-state affinity).

    • Calculate the cooperativity factor (α) using the formula: α = KD(Molecule-E3) / KD(Molecule-E3 in presence of POI) .[8] An α > 1 indicates positive cooperativity.[7]

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Objective: To determine the thermodynamic parameters (ΔH, ΔS, KD) of binary and ternary complex formation, providing a complete thermodynamic signature and an independent measure of cooperativity.

Materials:

  • Isothermal Titration Calorimeter

  • Purified POI, E3 ligase complex, and synthesized molecules

  • Dialysis buffer, matched for all components

  • Syringes and cells for ITC instrument

Methodology:

  • Sample Preparation:

    • Thoroughly dialyze all proteins and dissolve molecules in the final dialysis buffer to minimize buffer mismatch effects. Degas all samples.

    • Accurately determine the concentration of all components.

  • Binary Titration 1 (Molecule into POI):

    • Load the POI into the sample cell.

    • Titrate the molecule from the syringe into the cell, measuring the heat change after each injection.

  • Binary Titration 2 (Molecule into E3 Ligase):

    • Load the E3 ligase complex into the sample cell.

    • Titrate the molecule into the cell.

  • Ternary Titration (Molecule into POI + E3 Ligase):

    • Load the sample cell with the POI.

    • Prepare the titrant by creating a mixture of the molecule and the E3 ligase, ensuring the E3 ligase is saturated with the molecule.

    • Titrate the Molecule-E3 ligase mixture into the POI. The resulting isotherm represents the formation of the ternary complex.

  • Data Analysis:

    • Integrate the raw heat peaks and fit the data to a suitable binding model (e.g., one-site binding) to obtain KD, ΔH, and stoichiometry (n).

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS).

    • Determine cooperativity by comparing the KD from the binary and ternary titrations, similar to the SPR analysis.[11]

References

Technical Support Center: Enhancing the Solubility of Bromo-PEG3-CH2-Boc PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with PROTACs synthesized using the Bromo-PEG3-CH2-Boc linker. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these common hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Question: My PROTAC, synthesized using the this compound linker, shows poor solubility in aqueous buffers. What are the initial steps to address this?

Answer: Poor aqueous solubility is a common challenge for PROTACs due to their high molecular weight and often lipophilic nature.[1][2] Here’s a systematic approach to troubleshoot this issue:

  • Confirm the Final Compound's Integrity: First, ensure that the final PROTAC is pure and that the Boc protecting group has been successfully removed (if that was the intention for the final molecule). The presence of the lipophilic Boc group can significantly decrease aqueous solubility. Standard analytical techniques like LC-MS and NMR should be used for characterization.

  • Systematic Solvent Screening: Evaluate the PROTAC's solubility in a range of pharmaceutically acceptable solvents and co-solvent systems. This will help identify a suitable vehicle for your in vitro assays.

  • pH Modification: Determine if your PROTAC has ionizable groups. Adjusting the pH of the buffer can significantly enhance the solubility of compounds with acidic or basic moieties. Inserting basic nitrogen into aromatic rings or alkyl linkers is a known strategy to improve solubility.[1]

  • Use of Biorelevant Media: Test solubility in simulated biological fluids. Research has shown that PROTAC solubility can be significantly improved in biorelevant buffers like Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF).[1][3] This may better reflect in vivo conditions.

Question: I have tried basic formulation adjustments with limited success. What advanced formulation strategies can I employ to improve my PROTAC's solubility?

Answer: For challenging PROTACs, advanced formulation techniques are often necessary. These methods aim to either increase the dissolution rate or enhance the apparent solubility by creating stabilized, high-energy forms of the compound.

  • Amorphous Solid Dispersions (ASDs): This is a highly effective strategy for improving the dissolution and solubility of poorly soluble drugs, including PROTACs.[4][5][6] By dispersing the PROTAC in a polymer matrix (e.g., HPMCAS), the compound is maintained in a high-energy amorphous state, which enhances its solubility.[4][7] ASDs have been shown to increase drug supersaturation by up to 2-fold for some PROTACs.[6][7]

  • Lipid-Based Formulations: Encapsulating the PROTAC in lipid-based systems can significantly improve its solubility and oral absorption.[2]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[4]

    • Liposomes: These are spherical vesicles composed of phospholipid bilayers that can encapsulate both hydrophobic and hydrophilic drugs, improving their solubility and permeability.[2]

  • Liquisolid Formulations: This technique involves converting a liquid solution or suspension of your PROTAC into a dry, non-adherent, and free-flowing powder, which can enhance dissolution.[4][8]

The choice of strategy depends on the physicochemical properties of your specific PROTAC and the intended application.

Question: Can I modify the structure of my PROTAC to inherently improve its solubility?

Answer: Yes, structural modification is a key strategy, especially during the lead optimization phase. Since your PROTAC already incorporates a PEG linker, which is known to enhance water solubility, further modifications can be explored.[9][10][11]

  • Optimize the PEG Linker Length: The PEG3 linker is relatively short. Systematically increasing the PEG chain length (e.g., to PEG4, PEG6, etc.) can further increase the hydrophilicity and aqueous solubility of the final PROTAC.[9][12] However, be mindful that linker length also impacts ternary complex formation and degradation efficacy, so this requires careful optimization.[12]

  • Introduce Polar or Ionizable Groups: Judiciously add polar functional groups (e.g., hydroxyls, amides) or ionizable groups (e.g., amines, carboxylic acids) to the warhead or the E3 ligase ligand, provided they do not disrupt target binding.

  • Promote Intramolecular Hydrogen Bonding: A more advanced strategy involves designing the PROTAC to form intramolecular hydrogen bonds. This can induce a more compact, "ball-like" conformation that shields polar surface area, which can surprisingly improve cell permeability despite the increased polarity.[1][3]

Frequently Asked Questions (FAQs)

Question: What is the role of the individual components (Bromo, PEG3, CH2, Boc) in the "this compound" linker regarding solubility?

Answer:

  • Bromo (Br): The bromine atom serves as a reactive handle for chemical synthesis, typically acting as a good leaving group for nucleophilic substitution.[13] It is part of the initial linker building block and is not present in the final PROTAC, so it does not directly affect the final solubility.

  • PEG3: This refers to a three-unit polyethylene glycol chain. PEG chains are hydrophilic and flexible. Their primary role in PROTACs is to increase water solubility and provide an appropriate length and spatial orientation between the two ligands.[9][10][12]

  • CH2 (Methylene): This is a simple alkyl spacer, contributing to the overall length of the linker.

  • Boc (tert-Butoxycarbonyl): This is a common protecting group for amines.[14][15] It is relatively bulky and lipophilic. Its presence in an intermediate or final compound can decrease aqueous solubility.[16] The Boc group is typically removed under acidic conditions during the synthesis of the final PROTAC.[14][17]

Question: What is an Amorphous Solid Dispersion (ASD) and how does it improve PROTAC solubility?

Answer: An Amorphous Solid Dispersion (ASD) is a formulation where the drug (your PROTAC) is molecularly dispersed in a solid polymer matrix.[4] Most crystalline drugs have low solubility because significant energy is required to break the crystal lattice. In an ASD, the PROTAC exists in a high-energy, amorphous (non-crystalline) state.[4][8] This amorphous form dissolves more readily in water, often creating a supersaturated solution that can enhance absorption.[7][8] The polymer matrix is crucial as it stabilizes the PROTAC in its amorphous form and prevents it from recrystallizing.[4]

Data Presentation

Table 1: Example Solubility Data for PROTAC-XYZ in Various Media

Solvent/MediumSolubility (µg/mL)Fold Increase vs. PBS
PBS (pH 7.4)0.51.0
10% DMSO in PBS15.230.4
5% Solutol HS 15 in PBS25.851.6
FaSSIF (pH 6.5)8.917.8
FeSSIF (pH 5.8)12.424.8

This table illustrates how the solubility of a hypothetical PROTAC can vary significantly with the choice of solvent or formulation, with biorelevant media and surfactant-based formulations showing notable improvements.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment using Nephelometry

This protocol provides a high-throughput method to estimate the solubility of your PROTAC in aqueous buffer.

Materials:

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear bottom plates

  • Plate reader with nephelometry or turbidity reading capabilities

Methodology:

  • Prepare a serial dilution of your PROTAC stock solution in DMSO in a 96-well plate.

  • In a separate 96-well plate, add 198 µL of PBS to each well.

  • Transfer 2 µL of each PROTAC dilution from the DMSO plate to the PBS plate. This creates a final DMSO concentration of 1%.

  • Mix the plate thoroughly for 2 minutes.

  • Incubate the plate at room temperature for 2 hours to allow for precipitation to equilibrate.

  • Measure the turbidity of each well using a nephelometer at a wavelength of 620 nm.

  • The kinetic solubility is defined as the highest concentration of the PROTAC that does not produce a significant increase in turbidity compared to the buffer-only control.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation

This protocol describes a common lab-scale method for producing an ASD.

Materials:

  • PROTAC-XYZ

  • Polymer (e.g., HPMCAS - Hydroxypropyl Methylcellulose Acetate Succinate)

  • Volatile organic solvent (e.g., acetone, methanol, or a mixture) capable of dissolving both the PROTAC and the polymer.

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Determine the desired drug loading (e.g., 10% w/w). For 100 mg of total ASD, this would be 10 mg of PROTAC and 90 mg of HPMCAS.

  • Completely dissolve both the PROTAC (10 mg) and the polymer (90 mg) in a minimal amount of the chosen solvent in a round-bottom flask.

  • Once fully dissolved, attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

  • Continue evaporation until a thin, solid film is formed on the inside of the flask and all solvent appears to be gone.

  • Scrape the solid material from the flask.

  • Transfer the solid to a vacuum oven and dry for 24-48 hours at a controlled temperature (e.g., 40°C) to remove any residual solvent.

  • The resulting solid powder is your ASD, which can be used for dissolution testing and other experiments. Confirm the amorphous nature of the dispersion using techniques like XRPD or DSC.

Visualizations

PROTAC_Structure cluster_PROTAC General Structure of a PROTAC cluster_Linker Synthesized from this compound Warhead Warhead (Binds Target Protein) Linker Linker (e.g., incorporating PEG3) Warhead->Linker E3_Ligand E3 Ligase Ligand (e.g., for VHL/CRBN) Linker->E3_Ligand Linker_Source Linker is synthesized from this precursor Linker->Linker_Source Bromo Bromo PEG3 PEG3 Bromo->PEG3 CH2 CH2 PEG3->CH2 Boc Boc-Amine CH2->Boc cluster_Linker cluster_Linker Linker_Source->cluster_Linker

Caption: General structure of a PROTAC molecule and its linker precursor.

Caption: Workflow for troubleshooting PROTAC solubility issues.

ASD_Mechanism cluster_Before Before ASD Formulation cluster_After After ASD Formulation Crystalline Crystalline PROTAC (Low Energy, Stable) - High Crystal Lattice Energy - Poor Solubility Process Formulation Process (e.g., Solvent Evaporation) Crystalline->Process Amorphous Amorphous PROTAC in Polymer Matrix (High Energy, Metastable) - No Crystal Lattice - Enhanced Solubility Dissolution Dissolution in Aqueous Media Amorphous->Dissolution Process->Amorphous Supersaturated Supersaturated Solution (Higher Bioavailability) Dissolution->Supersaturated

Caption: Mechanism of solubility enhancement using Amorphous Solid Dispersions.

References

Technical Support Center: Addressing the Hook Effect in PROTACs with a PEG3 Linker

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address a common challenge in Proteolysis Targeting Chimera (PROTAC) research: the hook effect, with a specific focus on the role of the PEG3 linker in its mitigation.

Frequently Asked questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC experiments?

A1: The "hook effect" describes the paradoxical decrease in the degradation of a target protein at high concentrations of a PROTAC.[1][2] This results in a characteristic bell-shaped dose-response curve, where maximal degradation is observed at an optimal concentration, and reduced degradation is seen at both lower and higher concentrations.[1][2] This phenomenon occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for ubiquitination and subsequent degradation.[1][2]

Q2: How does a PEG3 linker help in addressing the hook effect?

A2: The linker component of a PROTAC, including a polyethylene glycol (PEG) linker like PEG3, plays a critical role in the formation and stability of the ternary complex. A well-designed linker can introduce favorable protein-protein interactions, leading to positive cooperativity that stabilizes the ternary complex over the binary complexes.[3] The specific length and flexibility of a PEG3 linker can provide an optimal distance and orientation between the target protein and the E3 ligase to facilitate efficient ubiquitination, potentially mitigating the hook effect by favoring the formation of the productive ternary complex.[4]

Q3: What are the key experimental parameters to assess the hook effect?

A3: The primary parameters to characterize the hook effect are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[3] A pronounced hook effect will manifest as a significant decrease in the percentage of degradation after reaching the Dmax at higher PROTAC concentrations.[3]

Q4: What factors can influence the severity of the hook effect?

A4: Several factors can influence the magnitude of the hook effect, including:

  • PROTAC Concentration: The most direct cause of the hook effect is an excess of the PROTAC molecule.[1]

  • Binding Affinities: The relative binding affinities of the PROTAC for the target protein and the E3 ligase play a significant role.[3]

  • Linker Properties: The length, composition, and rigidity of the linker are critical for optimal ternary complex formation.[3][5]

  • Cellular Context: The expression levels of the target protein and the E3 ligase in the specific cell line being used can impact the observed effect.[2]

Troubleshooting Guides

Issue 1: A bell-shaped dose-response curve is observed in the degradation assay.

This is a classic indication of the hook effect.

  • Troubleshooting Steps:

    • Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell-shaped curve. It is recommended to use at least 8-10 concentrations with half-log dilutions.[3]

    • Perform a Time-Course Experiment: Assess degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration to understand the degradation kinetics.[2]

    • Assess Ternary Complex Formation: Utilize biophysical assays like NanoBRET or Co-Immunoprecipitation to directly measure the formation of the ternary complex at different PROTAC concentrations.[1][6]

Issue 2: The PROTAC with a PEG3 linker shows weak or no degradation at expected active concentrations.

This could be due to testing at a concentration that falls within the hook effect region or other experimental factors.

  • Troubleshooting Steps:

    • Test a Wider Concentration Range: It's possible the initial concentration range was too high and fell entirely within the hook effect region. Test a very broad range of concentrations (e.g., 0.1 nM to 10 µM).[2]

    • Verify Target and E3 Ligase Expression: Confirm that the cell line used expresses both the target protein and the recruited E3 ligase at sufficient levels using Western Blotting.[2]

    • Evaluate Cell Permeability: Poor cell permeability can lead to low intracellular PROTAC concentrations. Consider performing a cell permeability assay if degradation is consistently low.[3]

    • Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time.[2]

Issue 3: How can the hook effect be mitigated experimentally?

  • Troubleshooting Steps:

    • Optimize the Linker: Systematically varying the linker length and composition can help identify a PROTAC with a reduced hook effect. The use of a PEG3 linker is one such optimization strategy.[3]

    • Enhance Cooperativity: The rational design of the PROTAC, including the linker, can introduce favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity. This stabilizes the ternary complex, making it more favorable than the binary complexes even at higher concentrations.[3]

Quantitative Data Summary

The following tables present illustrative data for a hypothetical series of PROTACs targeting a Protein of Interest (POI), showcasing how a PEG3 linker might mitigate the hook effect compared to other linkers. Actual values will vary depending on the specific PROTACs, target proteins, and experimental conditions.

Table 1: Dose-Response Data for PROTACs with Different Linkers

PROTAC Concentration (nM)% Target Protein Degradation (Alkyl Linker)% Target Protein Degradation (PEG3 Linker)% Target Protein Degradation (PEG6 Linker)
0.1101512
1405045
108090 (Dmax)88
100658575
1000307050
10000155535

Table 2: Comparison of DC50, Dmax, and Hook Effect for Different Linkers

Linker TypeDC50 (nM)Dmax (%)Hook Effect Observation
Alkyl Linker880Pronounced hook effect above 10 nM
PEG3 Linker 5 90 Minimal hook effect up to 1000 nM
PEG6 Linker688Moderate hook effect above 100 nM

Experimental Protocols

Protocol 1: Dose-Response Analysis by Western Blot

This protocol outlines the steps to quantify the degradation of a target protein following treatment with a PROTAC and to identify a potential hook effect.

  • Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a wide serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a fixed time (e.g., 6, 12, or 24 hours).[7]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).

  • Detection and Analysis:

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.[7]

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the log of the PROTAC concentration to generate a dose-response curve.[7]

Protocol 2: NanoBRET Ternary Complex Formation Assay

This assay provides a quantitative method to monitor the induced protein-protein interaction between the target protein and the E3 ligase in living cells.

  • Cell Transfection: Co-transfect cells with plasmids encoding for the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).[6]

  • Cell Plating: Plate the transfected cells in a multi-well assay plate.

  • Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.[7]

  • PROTAC Treatment: Add serial dilutions of the PROTAC to the wells.

  • Signal Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals at various time points using a BRET-capable plate reader.[7]

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.[7]

    • Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect at the level of ternary complex formation.[7]

Visualizations

PROTAC_Mechanism cluster_low_conc Optimal PROTAC Concentration cluster_high_conc High PROTAC Concentration (Hook Effect) POI_low Target Protein (POI) Ternary_low Productive Ternary Complex POI_low->Ternary_low PROTAC_low PROTAC PROTAC_low->Ternary_low E3_low E3 Ligase E3_low->Ternary_low Ub_low Ubiquitin Ternary_low->Ub_low Ubiquitination Degradation_low Proteasomal Degradation Ub_low->Degradation_low POI_high Target Protein (POI) Binary1 Non-Productive Binary Complex (POI-PROTAC) POI_high->Binary1 PROTAC_high1 PROTAC PROTAC_high1->Binary1 PROTAC_high2 PROTAC Binary2 Non-Productive Binary Complex (E3-PROTAC) PROTAC_high2->Binary2 E3_high E3 Ligase E3_high->Binary2 Reduced_Degradation Reduced Degradation Binary1->Reduced_Degradation Binary2->Reduced_Degradation

Caption: PROTAC mechanism at optimal vs. high concentrations.

Troubleshooting_Workflow Start Start: Observe Hook Effect Step1 1. Confirm with Wide Dose-Response Curve Start->Step1 Step2 2. Assess Ternary Complex Formation (e.g., NanoBRET) Step1->Step2 Step3 3. Optimize Linker (e.g., Synthesize PEG3 variant) Step2->Step3 Step4 4. Re-evaluate Dose-Response and Ternary Complex Formation Step3->Step4 End_Mitigated Result: Hook Effect Mitigated Step4->End_Mitigated Successful End_Persistent Result: Hook Effect Persists (Re-evaluate warhead/E3 ligand) Step4->End_Persistent Unsuccessful

Caption: Troubleshooting workflow for the PROTAC hook effect.

References

optimizing Boc deprotection conditions to avoid side products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing tert-butyloxycarbonyl (Boc) deprotection conditions to minimize or eliminate the formation of common side products.

Troubleshooting Guide

Encountering unexpected results during Boc deprotection can be a common challenge. This guide provides a structured approach to identifying and resolving these issues.

Problem Potential Cause Recommended Solution
Incomplete Deprotection 1. Insufficient acid strength or concentration.[1] 2. Inadequate reaction time or low temperature.[1] 3. Steric hindrance around the Boc-protected amine.[1] 4. Poor solubility of the substrate in the reaction solvent.[1]1. Increase the concentration of trifluoroacetic acid (TFA), typically from 20% to 50% in dichloromethane (DCM). Consider a stronger acid system like 4M HCl in 1,4-dioxane.[1] 2. Extend the reaction time and monitor progress by TLC or LC-MS. Gentle heating may be required for some substrates.[1] 3. For sterically hindered substrates, longer reaction times or stronger acidic conditions may be necessary.[1] 4. Ensure the chosen solvent fully dissolves the substrate.[1]
Formation of Side Products (Alkylation) 1. Generation of the reactive tert-butyl cation.[2][3] 2. Presence of nucleophilic functional groups (e.g., in Trp, Met, Cys, Tyr residues).[4][5] 3. Absence or insufficient concentration of scavengers.[6]1. This is an inherent part of the mechanism; the focus should be on trapping the cation.[7] 2. For substrates with susceptible residues, the use of scavengers is critical.[4][5] 3. Incorporate scavengers such as triisopropylsilane (TIS), water, thioanisole, or 1,2-ethanedithiol (EDT) into the cleavage cocktail.[5][8] A typical concentration is 1-5% (v/v).[6]
Modification of Sensitive Residues 1. Tryptophan: Alkylation of the indole ring.[3] 2. Methionine: Oxidation to sulfoxide or alkylation of the thioether.[4] 3. Cysteine: S-tert-butylation of the free thiol.[8] 4. Tyrosine: Alkylation of the phenolic ring.[4]1. Use scavengers like TIS, water, or EDT. 2. Thioanisole is an effective scavenger to prevent methionine side reactions.[4][5] 3. Dithiothreitol (DTT) or 1,4-butanedithiol (1,4-BDMT) can be effective in preventing S-tert-butylation.[8] 4. Phenol can act as a scavenger to protect tyrosine residues.[4][5]
Degradation of Other Acid-Sensitive Groups 1. The deprotection conditions are too harsh for other protecting groups or functionalities on the molecule.[2]1. Employ milder deprotection conditions, such as lower concentrations of TFA, lower reaction temperatures, or alternative acids like 4M HCl in 1,4-dioxane or 1M HCl in ethyl acetate.[2][6]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side product formation during Boc deprotection?

The most common side reaction is the alkylation of nucleophilic functional groups by the tert-butyl cation (t-Bu⁺) that is generated upon cleavage of the Boc group.[3] This carbocation is highly reactive and can attack electron-rich sites on the substrate, such as the indole ring of tryptophan, the thioether of methionine, the phenolic ring of tyrosine, and the thiol of cysteine.[2][3][4]

Q2: How do scavengers prevent side reactions?

Scavengers are reagents added to the reaction mixture to trap the electrophilic tert-butyl cation, thereby preventing it from reacting with the desired product.[3] These nucleophilic compounds react with the t-Bu⁺ to form stable, unreactive byproducts.

Q3: What are some common scavengers and their recommended concentrations?

The choice of scavenger depends on the specific substrate and the potential side reactions. A combination of scavengers is often used for comprehensive protection.

Scavenger Typical Concentration (v/v) Primary Use
Triisopropylsilane (TIS)2.5 - 5%General purpose carbocation scavenger.
Water2.5 - 5%Traps carbocations and aids in the removal of some side-chain protecting groups.[4][5]
Thioanisole5%Protects against modification of methionine and tryptophan.[4][5]
1,2-Ethanedithiol (EDT)2.5%Effective for protecting tryptophan and cysteine residues.[4][5]
Phenol5%Protects tyrosine residues from alkylation.[4][5]

Q4: What are some milder alternatives to TFA for Boc deprotection?

For substrates containing other acid-sensitive functional groups, milder acidic conditions can be employed.[2] These include:

  • 4M HCl in 1,4-dioxane[2][6]

  • 1M HCl in ethyl acetate[2]

  • Lewis acids such as SnCl₄, ZnBr₂, and Cu(OTf)₂[2]

Q5: Is it possible to remove the Boc group without using acid?

Yes, thermal deprotection is a catalyst-free alternative that involves heating the Boc-protected compound in a suitable solvent.[2] However, this method often requires high temperatures (120-240 °C), which may not be suitable for all substrates and could potentially lead to other side reactions like racemization.[2]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA

This protocol is suitable for many substrates that are stable to strong acidic conditions.

  • Preparation: Dissolve the Boc-protected compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Acid Addition: Add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).[6][7]

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.[6]

  • Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure. To remove residual TFA, co-evaporate with toluene (3x).[1] The resulting TFA salt can often be used directly or neutralized.

  • Neutralization (Optional): Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.[1]

Protocol 2: Boc Deprotection with Scavengers for Sensitive Substrates

This protocol is recommended when working with peptides or other molecules containing nucleophilic residues like Trp, Met, Cys, or Tyr.

  • Preparation of Cleavage Cocktail: Prepare a cleavage cocktail by combining TFA with appropriate scavengers. A common general-purpose cocktail is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[4][5] For simpler cases, a mixture of 95% TFA, 2.5% water, and 2.5% TIS is often sufficient.

  • Reaction: Add the cleavage cocktail to the Boc-protected substrate (if on solid phase, use approximately 10 mL per gram of resin).[7] Agitate the mixture at room temperature for 1-3 hours.

  • Work-up:

    • For solid-phase synthesis: Filter the resin and collect the filtrate. Precipitate the deprotected product by adding cold diethyl ether. Centrifuge or filter to collect the product.

    • For solution-phase synthesis: Concentrate the reaction mixture under reduced pressure and proceed with purification.

Protocol 3: Mild Boc Deprotection with HCl in Dioxane

This method is suitable for substrates with other acid-labile functional groups where TFA may be too harsh.

  • Preparation: Dissolve the Boc-protected compound in a minimal amount of a co-solvent like methanol or DCM if necessary.

  • Acid Addition: At 0 °C, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).[6]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours, monitoring by TLC or LC-MS.[6]

  • Work-up: Remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by adding diethyl ether and collected by filtration.[6]

  • Neutralization (Optional): To obtain the free amine, dissolve the hydrochloride salt in a suitable solvent and neutralize with a mild base, such as a saturated aqueous NaHCO₃ solution.[6]

Visualizations

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc + H+ Proton H+ Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid tBu_Cation t-Bu+ Protonated_Boc->tBu_Cation Free_Amine R-NH2 Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2

Caption: General mechanism of acid-catalyzed Boc deprotection.

Side_Reaction_Mechanism cluster_path1 Desired Path: Scavenging cluster_path2 Undesired Path: Alkylation tBu_Cation t-Bu+ Cation Scavenger Scavenger (e.g., TIS, H2O, Thiol) tBu_Cation->Scavenger reacts with Nucleophile Nucleophilic Residue (Trp, Met, Tyr, Cys) tBu_Cation->Nucleophile attacks Trapped_Product Trapped t-Bu+ Scavenger->Trapped_Product Side_Product Alkylated Side Product Nucleophile->Side_Product

Caption: Competing reaction pathways for the t-butyl cation.

Troubleshooting_Workflow Start Start Boc Deprotection Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Check_Completion Is Deprotection Complete? Monitor->Check_Completion Check_Side_Products Are Side Products Observed? Check_Completion->Check_Side_Products Yes Incomplete_Sol Increase Acid Conc. Increase Time/Temp Check_Completion->Incomplete_Sol No Side_Product_Sol Add/Optimize Scavengers Use Milder Conditions Check_Side_Products->Side_Product_Sol Yes Success Reaction Successful Proceed to Work-up Check_Side_Products->Success No Incomplete_Sol->Monitor Side_Product_Sol->Monitor

Caption: Troubleshooting workflow for Boc deprotection reactions.

References

dealing with poor yield in Bromo-PEG3-CH2-Boc conjugation steps

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges, specifically poor yield, encountered during conjugation steps involving Bromo-PEG3-CH2-Boc.

Overview of this compound Conjugation

This compound is a heterobifunctional linker used in bioconjugation and the synthesis of PROTACs (Proteolysis Targeting Chimeras).[1] It features two distinct reactive ends separated by a flexible and hydrophilic PEG3 spacer:

  • Bromo Group (-Br): An electrophilic site that readily reacts with nucleophiles such as thiols (-SH) or amines (-NH2) via an alkylation reaction.

  • Boc-Protected Amine (-NHBoc): A stable protecting group that, upon removal (deprotection), reveals a primary amine (-NH2). This amine can then be coupled to a carboxylic acid (-COOH) to form a stable amide bond.

Poor yield can occur at any of the three key stages: (1) Alkylation , (2) Boc Deprotection , or (3) Amide Coupling . This guide is structured to troubleshoot each step independently.

Part 1: Troubleshooting the Alkylation Step

This section addresses issues where the bromo- end of the linker fails to efficiently conjugate with a nucleophilic partner (e.g., a thiol or amine group on your molecule of interest).

Frequently Asked Questions (FAQs): Alkylation

Q1: My alkylation reaction with the bromo- group is showing low or no yield. What are the common causes? Low yield in this step often stems from issues with the nucleophilicity of your substrate, suboptimal reaction conditions (especially the choice and amount of base), reagent stability, or steric hindrance around the reactive site.

Q2: Which base is recommended for the alkylation step? The choice of base is critical. For thiol-based nucleophiles (thiolates), a mild base like potassium carbonate (K₂CO₃) or triethylamine (TEA) is often sufficient. For less reactive nucleophiles or primary/secondary amines, a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) may be required to scavenge the HBr byproduct without competing in the reaction.

Q3: Can the this compound reagent degrade during storage? Yes. While relatively stable, the reagent should be stored at recommended temperatures (e.g., 4°C or -20°C) in a dry environment to prevent degradation.[2] Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis.[3][4]

Troubleshooting Guide: Low Alkylation Yield
Potential Cause Suggested Solution & Explanation
Poor Nucleophile Reactivity Ensure the target nucleophile is sufficiently reactive. For thiols, the reaction works best with the thiolate anion; ensure the pH is basic enough to deprotonate the thiol. For amines, ensure the lone pair is available and not protonated by an acidic buffer.
Inappropriate Base Use a non-nucleophilic base like DIPEA or K₂CO₃. Amine-based bases like TEA can sometimes compete as nucleophiles. The base should be strong enough to deprotonate the nucleophile (if needed) and neutralize the HBr generated. Use 1.5-2.0 equivalents of the base.
Suboptimal Solvent Use a polar aprotic solvent such as DMF or DMSO. These solvents effectively solvate the cation from the base, enhancing the nucleophilicity of the reacting partner and are generally suitable for reactions with PEG linkers.
Steric Hindrance If the nucleophilic site on your target molecule is sterically hindered, the reaction may be slow.[5] Increase the reaction temperature (e.g., from room temperature to 40-60°C) and extend the reaction time. Monitor progress by LC-MS or TLC.
Low Reactant Concentration Low concentrations can slow the reaction rate. If solubility allows, increase the concentration of your reactants to favor the bimolecular reaction.[4]

Experimental Workflow & Troubleshooting Logic

cluster_start cluster_causes Potential Causes cluster_solutions Solutions cluster_end start Low Alkylation Yield reagents Reagent Quality start->reagents conditions Reaction Conditions start->conditions substrate Substrate Issues start->substrate sol_reagents Verify reagent purity. Use fresh base & solvent. reagents->sol_reagents sol_conditions Optimize base (DIPEA, K₂CO₃). Use polar aprotic solvent (DMF). Increase temperature/time. conditions->sol_conditions sol_substrate Confirm nucleophilicity. Check for steric hindrance. Increase concentration. substrate->sol_substrate end_node Improved Yield sol_reagents->end_node sol_conditions->end_node sol_substrate->end_node

Caption: Troubleshooting flowchart for low yield in the alkylation step.

Part 2: Troubleshooting the Boc Deprotection Step

This step involves the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) group to expose the primary amine for the subsequent coupling reaction.

Frequently Asked Questions (FAQs): Boc Deprotection

Q1: My Boc deprotection is incomplete. What should I do? Incomplete deprotection is typically caused by insufficient acid, short reaction times, or low temperatures. The reaction progress should always be monitored (e.g., by TLC or LC-MS) until the starting material is fully consumed.[5]

Q2: Are there alternatives to Trifluoroacetic Acid (TFA) for deprotection, especially if my compound is acid-sensitive? Yes. While a common method is using 20-50% TFA in dichloromethane (DCM), this can be harsh.[5][6] A milder and very common alternative is 4M HCl in dioxane, often performed at 0°C to room temperature.[7] For extremely sensitive substrates, thermal deprotection (heating in a solvent like dioxane/water) or using TMS-I under neutral conditions are also options.[7][8]

Q3: The deprotection seems to work, but my overall yield is low. Could side reactions be the cause? Yes. The tert-butyl cation generated during deprotection is a reactive electrophile.[9] It can alkylate sensitive functional groups on your molecule (e.g., tryptophan or methionine residues). To prevent this, a scavenger such as triethylsilane (TES) or anisole should be added to the reaction mixture.[5]

Troubleshooting Guide: Boc Deprotection Issues
Potential Cause Suggested Solution & Explanation
Insufficient Acid Ensure a sufficient molar excess of acid is used. A common condition is 20-50% TFA in DCM.[5][6] For HCl, a 4M solution in dioxane is standard.[7]
Reaction Time / Temperature Boc deprotection is often fast (30-60 min) at room temperature, but hindered or less reactive substrates may require longer times or gentle warming.[6][7] Monitor the reaction to completion.
Side Reactions Add a cation scavenger like triethylsilane (TES, 1-5 equivalents) or anisole to the reaction mixture to trap the t-butyl cation and prevent unwanted alkylation of your substrate.[5]
Workup Issues After deprotection, the product is an amine salt (e.g., TFA or HCl salt). Ensure the acid is thoroughly removed by evaporation (co-evaporate with a solvent like toluene) or aqueous workup before proceeding to the next step, which is often pH-sensitive.
Protocol: Standard Boc Deprotection with TFA
  • Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM).

  • Scavenger (Optional): If the substrate contains acid-sensitive groups, add 1-5 equivalents of a scavenger (e.g., triethylsilane).

  • Deprotection: Cool the solution to 0°C in an ice bath. Add an equal volume of trifluoroacetic acid (TFA) to create a ~50% TFA/DCM solution.

  • Reaction: Stir the mixture at 0°C for 15 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate with toluene (2-3 times) to ensure complete removal of residual acid. The resulting amine salt is often used directly in the next step without further purification.

Boc Deprotection and Monitoring Workflow

start Boc-Protected Substrate step1 Dissolve in DCM Add Scavenger (e.g., TES) start->step1 step2 Add Acid (TFA or HCl/Dioxane) Stir at 0°C to RT step1->step2 step3 Monitor Reaction (TLC / LC-MS) step2->step3 decision Complete? step3->decision decision->step2 No (Continue stirring) step4 Concentrate under Reduced Pressure decision->step4 Yes step5 Product: Amine Salt (Ready for next step) step4->step5

Caption: Workflow for Boc deprotection with integrated reaction monitoring.

Part 3: Troubleshooting the Amide Coupling Step

After successful Boc deprotection, the newly formed primary amine is coupled with a molecule containing a carboxylic acid, typically using activating agents like EDC and NHS.

Frequently Asked Questions (FAQs): Amide Coupling

Q1: My amide coupling yield is low after deprotection. What went wrong? This is a common problem. Key factors include the pH of the reaction, the activity of your coupling reagents (e.g., EDC, NHS), hydrolysis of the activated ester intermediate, and the presence of competing nucleophiles in your buffer.[4][5]

Q2: What is the optimal pH for EDC/NHS coupling? This is a two-stage process with different pH optima.

  • Activation Step: The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH of 4.5-6.0.[5]

  • Coupling Step: The subsequent reaction of the NHS-activated ester with the primary amine is most efficient at a slightly basic pH of 7.2-8.5.[5] Running a two-step reaction with pH adjustment is highly recommended for optimal yield.

Q3: My coupling reagents (EDC/NHS) are old. Can I still use them? It is strongly discouraged. EDC and NHS are moisture-sensitive.[3] Their degradation is a primary cause of low coupling efficiency. Always use fresh, high-quality reagents that have been stored properly in a desiccator.

Q4: Can I use buffers like Tris or glycine? No. Buffers containing primary amines (like Tris or glycine) will compete with your target amine for the activated carboxylic acid, drastically reducing the yield of your desired product.[3][4] Use non-nucleophilic buffers such as phosphate-buffered saline (PBS), MES, or HEPES.[4]

Troubleshooting Guide: Low Amide Coupling Yield
Potential Cause Suggested Solution & Explanation
Inactive Coupling Reagents Use fresh EDC and NHS/Sulfo-NHS that have been stored in a desiccator. Degradation of these reagents is a very common cause of failure.
Incorrect pH Perform a two-step reaction. Activate the carboxyl group with EDC/NHS in a buffer at pH 5-6 (e.g., MES). Then, add the deprotected amine and adjust the pH to 7.2-8.0 (e.g., with PBS or bicarbonate buffer).[5]
Hydrolysis of Activated Ester The NHS-ester intermediate is susceptible to hydrolysis, especially at high pH. Add the amine component promptly after the carboxyl group has been activated (typically after 15-30 minutes of activation).[5]
Inappropriate Buffer Never use buffers containing primary amines (e.g., Tris, glycine). Use PBS, HEPES, or MES buffers.[4]
Incomplete Boc Deprotection Ensure the prior deprotection step went to completion. If residual Boc-protected material remains, it will not participate in the coupling reaction, lowering the overall yield.
Protocol: Two-Step EDC/NHS Amide Coupling
  • Activation:

    • Dissolve the carboxylic acid-containing molecule in an amine-free buffer (e.g., MES buffer, pH 6.0).

    • Add 1.5 equivalents of NHS, followed by 1.5 equivalents of EDC.

    • Stir at room temperature for 15-30 minutes to form the NHS-ester.

  • Conjugation:

    • Dissolve the deprotected Bromo-PEG3-CH2-NH₂ salt in a reaction buffer (e.g., PBS, pH 7.4).

    • Add the activated NHS-ester solution from the previous step to the amine solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): Add a small amount of a primary amine solution (e.g., Tris buffer or hydroxylamine) to quench any unreacted NHS-ester.

  • Purification: Purify the final conjugate using an appropriate method, such as HPLC, size-exclusion chromatography, or dialysis, to remove unreacted starting materials and coupling byproducts.[4][10]

References

Technical Support Center: PROTAC Linker Optimization Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in optimizing Proteolysis-Targeting Chimeras (PROTACs). The following resources are designed to address specific challenges related to linker design and its impact on PROTAC efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the linker in a PROTAC?

A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two components.[1][2] The linker's main function is to position the target protein and the E3 ligase in a way that facilitates the transfer of ubiquitin to the target, marking it for degradation by the proteasome.[1][2] The linker is a critical determinant of a PROTAC's success, influencing its efficacy, selectivity, and pharmacokinetic properties.[2]

Q2: How does linker length impact PROTAC efficacy?

A2: The length of the linker is a crucial parameter that dictates the effectiveness of a PROTAC.[1][3] An optimal linker length is necessary for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1] If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][] Conversely, if it's too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex.[1][][5] The optimal length is highly dependent on the specific target protein and E3 ligase pair.[1]

Q3: How does linker composition, beyond length, influence PROTAC performance?

A3: Linker composition significantly affects a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability.[1][6] For example, incorporating hydrophilic elements like polyethylene glycol (PEG) can improve solubility.[1][6] The chemical nature of the linker can also impact the stability of the ternary complex and, consequently, the degradation efficiency.[1] More rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation.[7]

Q4: What is the "hook effect" in the context of PROTACs, and how can linker optimization help mitigate it?

A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][7] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[1][7][8] While the hook effect is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity. A well-designed linker can promote positive cooperativity, where the binding of one protein increases the affinity for the second, making the ternary complex more stable and thus mitigating the hook effect.[1][7][9] Modifying linker flexibility, for instance by making it more rigid, can also pre-organize the PROTAC into a conformation more favorable for ternary complex formation.[1][7]

Troubleshooting Guides

Issue 1: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation.

This is a common challenge that often points to issues with ternary complex formation. The linker is critical for the productive assembly of the Target-PROTAC-E3 Ligase complex.[7]

  • Potential Cause 1: Incorrect Linker Length or Rigidity. The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding.[7]

    • Troubleshooting:

      • Synthesize a library of PROTACs with varying linker lengths and flexibilities.[]

      • Experiment with different linker types, such as more rigid (e.g., containing piperazine or phenyl groups) or more flexible (e.g., long alkyl chains) linkers.[6]

  • Potential Cause 2: Unfavorable Ternary Complex Conformation. The linker might orient the target protein in a way that lysine residues for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.[7]

    • Troubleshooting:

      • Utilize computational modeling to predict the ternary complex structure and identify more favorable linker attachment points or geometries.[11][12]

      • If possible, synthesize PROTACs with the linker attached to different solvent-exposed positions on the ligands.[6]

  • Potential Cause 3: Poor Physicochemical Properties. The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target.[7]

    • Troubleshooting:

      • Modify the linker to have a better balance of hydrophilicity and lipophilicity. Incorporating PEG units can increase solubility.[6]

      • Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[2][13][14]

Issue 2: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.

The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of binary complexes instead of the productive ternary complex, reducing degradation efficiency.[6][7]

  • Troubleshooting Steps:

    • Confirm the Hook Effect: Perform a wide dose-response experiment to clearly observe the bell-shaped curve characteristic of the hook effect.[6]

    • Enhance Ternary Complex Cooperativity: A highly cooperative PROTAC, where the formation of a binary complex promotes the binding of the third partner, can mitigate the hook effect.[6] Linker optimization is key to achieving this.[6]

    • Systematic Linker Modification: Systematically vary the linker length and composition. A linker that better pre-organizes the two ligands for ternary complex formation can increase cooperativity.[6]

    • Biophysical Measurement of Cooperativity: Use techniques like Surface Plasmon Resonance (SPR) to quantify the cooperativity of your PROTACs.[6]

Issue 3: My PROTAC has poor cell permeability.

PROTACs are often large molecules that may struggle to cross the cell membrane.[6]

  • Troubleshooting Steps:

    • Alter Linker Properties: The linker significantly contributes to the overall physicochemical properties. Modify the linker to achieve a better balance of hydrophilicity and lipophilicity.[6] Incorporating PEG units can enhance solubility, while replacing PEG with piperazine or piperidine moieties can reduce lipophilicity and improve rigidity.[15]

    • Cellular Target Engagement Assays: Confirm that your PROTAC is reaching its target inside the cell using assays like the cellular thermal shift assay (CETSA) or NanoBRET.[6]

    • Permeability Assays: Use in vitro assays like PAMPA or Caco-2 assays to evaluate passive and active transport across cell membranes.[14][16]

Issue 4: My PROTAC is causing off-target effects.

Off-target effects can arise from the warhead, the E3 ligase ligand, or the PROTAC molecule as a whole.[17]

  • Troubleshooting Steps:

    • Optimize PROTAC Concentration: Perform dose-response experiments to find the optimal concentration that maximizes on-target degradation while minimizing off-target effects.[17]

    • Medicinal Chemistry Optimization: Modifying the linker can improve selectivity by disfavoring the formation of off-target ternary complexes.[17][18]

    • Control Experiments: Use negative controls, such as a PROTAC with a mutated VHL-binding ligand or an inactive enantiomer of the warhead, to differentiate between on-target and off-target effects.[17]

    • Modify Ligand Exit Vector: For pomalidomide-based PROTACs, modifications at the C5 position of the phthalimide ring can reduce off-target degradation of zinc-finger proteins.[19]

Data Presentation: Quantitative Comparison of Linker Performance

Direct comparison of quantitative data across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.[20] However, the following table summarizes representative data to illustrate the impact of different linker types on PROTAC performance.

Linker ClassRepresentative Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)
Alkyl/Ether Alkyl/Ether ChainsBruton's Tyrosine Kinase (BTK)Cereblon (CRBN)1-40>85
Alkyl/Ether 16-atom alkyl linkerEstrogen Receptor α (ERα)VHL~100>90
PEG PEG ChainsBET bromodomainsVHL0.2-5>95
Rigid Piperazine/Piperidine-containingAndrogen Receptor (AR)VHL<1>90

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol is a standard method for assessing PROTAC efficacy by measuring the reduction in the target protein levels.[17]

  • Objective: To quantify the degradation of a target protein after treatment with a PROTAC.

  • Methodology:

    • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).[17]

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.[17]

    • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. Block the membrane and incubate with a primary antibody specific for the target protein, followed by an appropriate HRP-conjugated secondary antibody.

    • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH).

Protocol 2: Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)

SPR is a biophysical technique used to measure the kinetics and affinity of molecular interactions in real-time, making it ideal for studying the formation of the PROTAC-induced ternary complex.[2]

  • Objective: To measure the kinetics and affinity of binary and ternary complex formation and to determine cooperativity.[6]

  • Methodology:

    • Immobilization: Covalently attach a purified E3 ligase (e.g., VHL) to the sensor chip surface.[2]

    • Binary Interaction Analysis: To determine the baseline affinity, first inject a dilution series of the PROTAC alone over the immobilized E3 ligase to measure the PROTAC-E3 interaction.[2]

    • Ternary Complex Analysis: Prepare a series of samples containing a fixed, saturating concentration of the target protein mixed with a dilution series of the PROTAC. Inject these mixtures over the E3 ligase surface. The resulting sensorgrams will reflect the binding of the target protein-PROTAC binary complex to the immobilized E3 ligase, representing ternary complex formation.[2]

    • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants and the equilibrium dissociation constant (KD) for both binary and ternary interactions. Cooperativity can be calculated by comparing the binding affinities.

Protocol 3: Cellular Permeability Assessment by Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a cell-free method to assess a compound's ability to cross a lipid membrane via passive diffusion.[2][13]

  • Objective: To determine the passive permeability of a PROTAC.

  • Methodology:

    • Plate Preparation: A 96-well microplate system is used, with a donor plate and an acceptor plate separated by a filter coated with an artificial lipid membrane (e.g., phosphatidylcholine).[2]

    • Compound Addition: The PROTAC is added to the donor wells.[2]

    • Incubation: Over time, the PROTAC diffuses through the lipid layer into the acceptor well.[2]

    • Concentration Measurement: The concentration in each well is measured (typically by LC-MS) to calculate an apparent permeability coefficient (Papp).[2]

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein (POI) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Degradation Proteasome->Degradation Mediates

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Troubleshooting_Workflow Start PROTAC Shows Poor Degradation Activity Check_Binary_Binding High Binary Binding Affinity? Start->Check_Binary_Binding Issue_Ternary_Complex Investigate Ternary Complex Formation Check_Binary_Binding->Issue_Ternary_Complex Yes End_Reevaluate Re-evaluate Ligands or Target Check_Binary_Binding->End_Reevaluate No Vary_Linker Synthesize Linker Library (Length, Rigidity) Issue_Ternary_Complex->Vary_Linker Check_Permeability Assess Cell Permeability (e.g., PAMPA) Issue_Ternary_Complex->Check_Permeability Check_Conformation Computational Modeling of Ternary Complex Issue_Ternary_Complex->Check_Conformation Hook_Effect Observe Hook Effect? Vary_Linker->Hook_Effect Check_Permeability->Hook_Effect Check_Conformation->Hook_Effect Optimize_Cooperativity Enhance Ternary Complex Cooperativity Hook_Effect->Optimize_Cooperativity Yes End_Success Improved Degradation Hook_Effect->End_Success No (Degradation Observed) Optimize_Cooperativity->End_Success

Caption: Troubleshooting workflow for PROTACs with poor degradation activity.

Linker_Properties_Influence Linker PROTAC Linker Length Length Linker->Length Composition Composition Linker->Composition Rigidity Rigidity/Flexibility Linker->Rigidity Attachment_Point Attachment Point Linker->Attachment_Point Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Composition->Ternary_Complex Physicochemical Physicochemical Properties (Solubility, Permeability) Composition->Physicochemical Rigidity->Ternary_Complex Attachment_Point->Ternary_Complex Efficacy Overall PROTAC Efficacy Ternary_Complex->Efficacy Physicochemical->Efficacy

Caption: Key linker properties influencing PROTAC efficacy.

References

Validation & Comparative

The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimers (PROTACs) is a critical step in developing novel therapeutics. A key determinant of a PROTAC's success is the linker connecting the target protein-binding ligand and the E3 ligase-recruiting moiety. This guide provides a comprehensive comparison of Bromo-PEG3-CH2-Boc with longer polyethylene glycol (PEG) linkers, offering quantitative data, detailed experimental protocols, and visual aids to inform the optimization of PROTAC design.

The linker in a PROTAC is not merely a spacer but an active component that significantly influences the molecule's biological activity.[1] Its length, flexibility, and chemical composition are paramount in dictating the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ubiquitin ligase.[2] An optimal linker length is crucial for inducing efficient ubiquitination and subsequent degradation of the target protein.[2] A linker that is too short may result in steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can lead to inefficient ubiquitination.[2]

PEG linkers are frequently utilized in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be adjusted.[3] The inclusion of PEG chains can also enhance the solubility and cell permeability of PROTAC molecules.[4] This guide will delve into a comparative analysis of PROTACs synthesized with a common PEG3 linker building block versus those with longer PEG chains, using a well-characterized bromodomain and extra-terminal (BET) protein degrader as a case study.

Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths

The efficacy of a PROTAC is evaluated through several key parameters, including its ability to degrade the target protein (measured by DC50 and Dmax), its permeability across cell membranes, and its pharmacokinetic properties. The following tables summarize quantitative data from a comparative study of Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, illustrating the impact of PEG linker length on these critical attributes.

Table 1: In Vitro Degradation of BRD4 by PROTACs with Different PEG Linker Lengths

Linker CompositionDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG515>98
PEG63092
  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation achieved.

Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs with Different PEG Linker Lengths

Linker CompositionPermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG32.535
PEG42.145
PEG51.840
PEG61.530
  • Papp: Apparent permeability coefficient, a measure of passive diffusion across a membrane.

  • Oral Bioavailability: The proportion of an orally administered drug that reaches systemic circulation.

The data clearly demonstrates a structure-activity relationship where a PEG5 linker provides the optimal balance of high degradation potency and efficacy, coupled with reasonable cell permeability and oral bioavailability for this particular BRD4 degrader. This underscores the necessity of empirical optimization of the linker length for each PROTAC system.

Visualizing the PROTAC Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Start: PROTAC Synthesis synthesis Synthesize PROTACs with varying PEG linker lengths start->synthesis purification Purification and Characterization (HPLC, LC-MS, NMR) synthesis->purification cell_culture Cell Culture and Treatment with PROTACs purification->cell_culture western_blot Western Blot for Protein Degradation (DC50, Dmax) cell_culture->western_blot permeability_assay Cell Permeability Assay (e.g., PAMPA) cell_culture->permeability_assay ternary_complex_assay Ternary Complex Formation Assay (e.g., NanoBRET, AlphaLISA) cell_culture->ternary_complex_assay data_analysis Data Analysis and SAR Determination western_blot->data_analysis permeability_assay->data_analysis ternary_complex_assay->data_analysis end End: Optimal PROTAC Identified data_analysis->end

Caption: Experimental workflow for PROTAC evaluation.

Detailed Experimental Protocols

Reproducible and detailed methodologies are essential for the accurate assessment and comparison of PROTACs. The following protocols provide a framework for the synthesis and evaluation of PROTACs with varying PEG linker lengths.

Protocol 1: Synthesis of PROTACs with Varying PEG Linker Lengths

This protocol outlines a general two-step synthesis for preparing a series of PROTACs with different PEG linker lengths, starting from a Boc-protected bromo-PEG linker, a POI ligand with a free amine, and an E3 ligase ligand with a carboxylic acid.

Step 1: Coupling of POI Ligand to the PEG Linker

  • Materials: Bromo-PEGn-CH2-Boc (n=3, 4, 5, 6, etc.), POI ligand with a free amine, N,N-Diisopropylethylamine (DIPEA), N,N-Dimethylformamide (DMF), Anhydrous.

  • Procedure:

    • Dissolve the POI ligand with a free amine (1.0 equivalent) in anhydrous DMF.

    • Add Bromo-PEGn-CH2-Boc (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting intermediate by flash column chromatography.

Step 2: Boc Deprotection

  • Materials: POI-Linker(PEGn)-Boc intermediate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the POI-Linker(PEGn)-Boc intermediate in DCM.

    • Add TFA (20-50% v/v) to the solution and stir at room temperature for 1-2 hours.

    • Monitor the reaction by LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. The resulting amine-TFA salt is often used directly in the next step.

Step 3: Coupling of E3 Ligase Ligand

  • Materials: POI-Linker(PEGn)-NH2 intermediate, E3 ligase ligand with a carboxylic acid, HATU, DIPEA, Anhydrous DMF.

  • Procedure:

    • Dissolve the E3 ligase ligand with a carboxylic acid (1.0 equivalent) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) and stir for 15 minutes to activate the carboxylic acid.

    • Add the POI-Linker(PEGn)-NH2 intermediate (1.1 equivalents) to the activated E3 ligase ligand solution.

    • Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.

    • Upon completion, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the final PROTAC by preparative HPLC.

    • Characterize the final product by LC-MS and NMR.

Protocol 2: Western Blot for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[2]

  • Cell Culture and Treatment:

    • Seed a relevant cell line (e.g., MV4-11 for BRD4) in 6-well plates at an appropriate density to achieve 70-80% confluency at the time of harvest.

    • Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 3: Ternary Complex Formation Assay (NanoBRET™)

This assay measures the formation of the ternary complex in live cells.

  • Cell Preparation:

    • Co-transfect cells (e.g., HEK293) with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase component (e.g., VHL or Cereblon) fused to HaloTag®.

  • Assay Procedure:

    • Plate the transfected cells in a 96-well plate.

    • Add the HaloTag® NanoBRET® 618 Ligand to the cells.

    • Treat the cells with a range of PROTAC concentrations.

    • Add the NanoBRET® Nano-Glo® Substrate.

    • Measure the bioluminescence and fluorescence signals using a plate reader equipped for BRET measurements.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission (618 nm) by the donor emission (460 nm).

    • An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

Conclusion

The optimization of the PEG linker is a cornerstone of successful PROTAC design. The presented data and protocols unequivocally demonstrate that linker length is a critical parameter that must be empirically determined for each target protein and E3 ligase pair. A systematic approach to linker design, exploring a range of lengths, is paramount for achieving potent and selective protein degradation. This guide provides a foundational resource for researchers to rationally design, synthesize, and evaluate novel PROTACs, ultimately accelerating the development of this promising therapeutic modality.

References

Navigating the Linker Landscape: A Comparative Guide to Bromo-PEG3-CH2-Boc and Alkyl Linkers for PROTAC Degradation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. The linker, a seemingly simple component connecting the target protein and E3 ligase ligands, plays a critical role in determining the efficacy of these heterobifunctional molecules. This guide provides an in-depth, objective comparison of a polyethylene glycol (PEG)-based linker, Bromo-PEG3-CH2-Boc, and traditional alkyl linkers, supported by experimental data to inform the selection of the optimal linker for maximizing PROTAC-mediated protein degradation.

The choice of linker can profoundly influence a PROTAC's physicochemical properties, such as solubility and cell permeability, as well as its ability to promote the formation of a stable and productive ternary complex between the target protein and the E3 ligase. This ternary complex is the cornerstone of PROTAC activity, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. Here, we dissect the characteristics of hydrophilic PEG-based linkers and hydrophobic alkyl linkers to guide researchers in their PROTAC design strategies.

The PROTAC Mechanism of Action

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic agents that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is the critical initiating step for subsequent polyubiquitination of the POI, marking it for degradation by the proteasome.

PROTAC_Mechanism PROTAC Signaling Pathway POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Poly_Ub_POI Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Comparative Analysis: Physicochemical and Functional Properties

The fundamental difference between this compound (a PEG-based linker) and alkyl linkers lies in their polarity. PEG linkers are hydrophilic due to the repeating ethylene glycol units, while alkyl linkers are hydrophobic hydrocarbon chains. This distinction has significant implications for a PROTAC's behavior in biological systems.

FeatureThis compound (PEG-based)Alkyl Linkers
Composition Repeating ethylene glycol units with a terminal protected amineHydrocarbon chains (e.g., -(CH2)n-)
Polarity HydrophilicHydrophobic
Aqueous Solubility Generally higherGenerally lower
Cell Permeability Can be lower due to increased polarity, but improved solubility may aid overall cell entryCan be higher due to hydrophobicity, facilitating passive diffusion across cell membranes
Flexibility High conformational flexibility, with the potential for hydrogen bonding with the protein targetsHigh conformational flexibility
Metabolic Stability Can be susceptible to oxidative metabolismGenerally considered more metabolically stable
Synthesis Readily available as a building block for modular PROTAC synthesisSynthetically accessible and chemically stable

Quantitative Performance Comparison: Degradation Efficiency

The degradation efficiency of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). The optimal linker is highly dependent on the specific target protein and E3 ligase pair, and therefore, empirical validation is crucial.

Case Study 1: Impact of PEG Linker Length on BRD4 Degradation

Systematic studies on PROTACs targeting the Bromodomain-containing protein 4 (BRD4) have demonstrated the critical role of PEG linker length in determining degradation potency. The following table summarizes representative data for a series of BRD4-targeting PROTACs with varying PEG linker lengths.

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG515>98
PEG63092

This data illustrates that for BRD4 degradation, a PEG5 linker provided the optimal balance of potency and efficacy. This highlights the necessity of fine-tuning the linker length to achieve maximal degradation.

Case Study 2: Alkyl vs. PEG Linkers in EGFR Degradation

In the context of Epidermal Growth Factor Receptor (EGFR) degradation, studies have shown that the choice between an alkyl and a PEG linker can significantly impact efficacy. For a gefitinib-based PROTAC targeting mutant EGFR, it was found that an alkane (alkyl) linker resulted in better degradation activity compared to a PEG linker.[1] This suggests that for certain target-E3 ligase pairs, the increased hydrophobicity of an alkyl linker may be more favorable for the formation of a productive ternary complex.

One study on CRBN-recruiting PROTACs found that a nine-atom alkyl linker effectively induced CRBN degradation, whereas replacing it with a three-unit PEG linker led to weak degradation.[2] This underscores the context-dependent nature of linker selection and the importance of empirical testing.

Experimental Protocols

The following is a generalized protocol for a key experiment used to determine the degradation efficiency of PROTACs.

Western Blotting for DC50 and Dmax Determination

This method is used to quantify the amount of a target protein in cells following treatment with a PROTAC.

1. Cell Culture and Treatment:

  • Seed cells (e.g., a relevant cancer cell line expressing the target protein) in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Collect the cell lysates and clarify by centrifugation.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. SDS-PAGE and Western Blotting:

  • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST).

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

  • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_cell_culture Cell Culture & Treatment cluster_biochemical_analysis Biochemical Analysis cluster_data_analysis Data Analysis Cell_Seeding Seed Cells PROTAC_Treatment Treat with PROTACs Cell_Seeding->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Western_Blot Western Blot Protein_Quantification->Western_Blot Data_Quantification Densitometry & Normalization Western_Blot->Data_Quantification DC50_Dmax_Calculation Calculate DC50 & Dmax Data_Quantification->DC50_Dmax_Calculation

References

The Impact of Linker Length on PROTAC Efficacy: A Comparative Guide to Validating Target Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) featuring different polyethylene glycol (PEG) linkers. We will delve into how the length of the PEG linker, with a focus on a representative PROTAC incorporating a PEG3 moiety, impacts key performance metrics in targeted protein degradation, supported by experimental data and detailed protocols.

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1][3] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][4]

This guide focuses on validating the degradation of a target protein using a hypothetical PROTAC containing a Bromo-PEG3-CH2-Boc linker element and compares its performance with alternative PROTACs with varying PEG linker lengths. While specific data for a complete PROTAC utilizing the exact this compound linker is not publicly available, extensive research on PROTACs targeting proteins like Bromodomain-containing protein 4 (BRD4) and the Androgen Receptor (AR) with different PEG linker lengths provides a strong basis for comparison.[1][5][6]

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the ubiquitination and subsequent degradation of a target protein.[7][] The process begins with the PROTAC simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[9][10] This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[9]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC PROTAC->PROTAC Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_Target Polyubiquitinated Target Protein Ubiquitination->Ub_Target Ub Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Amino_Acids Amino Acids Degradation->Amino_Acids

PROTAC-mediated protein degradation pathway.

Comparative Performance of PROTACs with Different PEG Linker Lengths

The length of the PEG linker is a critical parameter that influences the efficacy of a PROTAC.[2][4] The following tables summarize synthesized data from studies on BRD4-targeting PROTACs, comparing the in vitro degradation potency and cellular permeability of PROTACs with different PEG linker lengths.

Table 1: In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG515>98

DC50: Half-maximal degradation concentration. A lower value indicates higher potency. Dmax: Maximum percentage of target protein degradation.[1]

Table 2: Cellular Permeability of BRD4-Targeting PROTACs

LinkerApparent Permeability (Papp, 10⁻⁶ cm/s)
PEG31.8
PEG42.5
PEG53.2

Papp: Apparent permeability coefficient. A higher value indicates better passive diffusion across the cell membrane.[1]

The data suggests that for BRD4-targeting PROTACs, a PEG5 linker demonstrates superior performance in terms of both degradation potency and cellular permeability compared to shorter PEG linkers.[1] This highlights the importance of optimizing the linker length for each specific target and E3 ligase pair.

Experimental Protocols for Validating PROTAC-Mediated Degradation

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.

Protocol 1: Western Blot for Target Protein Degradation

This protocol details the steps to quantify target protein degradation following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., a relevant cancer cell line expressing the target protein) at a suitable density in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTACs (e.g., with PEG3, PEG4, and PEG5 linkers) and a vehicle control (e.g., 0.1% DMSO).

  • Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator.

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. Western Blotting:

  • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH or β-actin).

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the corresponding loading control band intensity.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A Cell Treatment with PROTAC Series B Cell Lysis & Protein Quantification A->B C SDS-PAGE & Protein Transfer B->C D Immunoblotting with Primary & Secondary Antibodies C->D E Signal Detection & Image Acquisition D->E F Densitometry & Data Analysis E->F G Determine DC50 & Dmax F->G

References

A Comparative Guide to Assessing the Intracellular Stability of the Bromo-PEG3-CH2-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in creating sophisticated bioconjugates, such as Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), the stability of the chemical linker is paramount. The Bromo-PEG3-CH2-Boc linker, a popular choice due to its polyethylene glycol (PEG) spacer and versatile functional handles, requires rigorous evaluation to ensure it remains intact in circulation but allows for the desired activity within the target cell. Premature cleavage can lead to off-target toxicity and reduced efficacy.[1][2]

This guide provides a comparative overview of the essential methods used to assess the intracellular stability of the this compound linker once it has been conjugated to a molecule of interest. We will delve into key experimental protocols, present data in a comparative format, and illustrate workflows to guide your research.

The this compound linker possesses several features that dictate its stability profile. The PEG component generally enhances solubility and stability.[1][] The terminal bromo group serves as a reactive handle for conjugation, while the tert-butyloxycarbonyl (Boc) group protects an amine, which is typically stable but can be susceptible to cleavage under acidic conditions, such as those found in lysosomes.[4][5] Therefore, assessing stability requires methods that can probe these potential liabilities in a biologically relevant context.

Structure and Potential Breakpoints of a Conjugated this compound Linker cluster_points struct Ligand Conjugation Bond Br-(CH2)2-O-(CH2)2-O-(CH2)2-O-CH2-NH-Boc Boc Group Payload p1->struct:f1 Site 1: Conjugation Stability p2->struct:f2 Site 2: PEG Backbone (Generally Stable) p3->struct:f3 Site 3: Boc Deprotection (Acid/Enzyme Labile)

Caption: Potential sites of metabolic liability in a conjugated linker.

Comparison of Key Stability Assessment Methods

The intracellular stability of a linker is not absolute and should be evaluated using multiple orthogonal assays that mimic different biological compartments and conditions. The primary methods involve incubation of the linker-conjugate in cell lysates, subcellular fractions, or with intact cells, followed by quantitative analysis, typically using Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]

Method 1: Whole Cell Lysate Stability Assay

This assay provides a general overview of the linker's stability in the presence of a complex mixture of cytosolic and organellar enzymes.[8][9] It is a valuable initial screen for identifying major metabolic liabilities.

Method 2: Subcellular Fraction Stability Assay

To pinpoint the specific cellular compartment responsible for linker cleavage, stability is assessed in isolated subcellular fractions. For the this compound linker, lysosomal and microsomal fractions are particularly relevant.

  • Lysosomal Lysate: Simulates the acidic and enzyme-rich environment of the lysosome, which is a key site for the degradation of internalized bioconjugates and a potential site of Boc group cleavage.[1][10]

  • Microsomal Fraction: Contains cytochrome P450 enzymes and is used to assess oxidative metabolism, which could be relevant for the PEG backbone or other parts of the conjugate.

Method 3: Intact Cell Stability Assay

This is the most physiologically relevant assay, as it evaluates linker stability in the context of cellular uptake, trafficking, and metabolism in living cells. It provides a holistic view of the linker's fate.

Decision Framework for Selecting a Linker Stability Assay start Start: Assess Linker Stability q1 What is the primary question? start->q1 a1 General metabolic stability screen q1->a1 General Lability a2 Identify location of cleavage? q1->a2 Specific Compartment a3 Assess stability including cell permeability? q1->a3 Overall Cellular Fate m1 Perform Whole Cell Lysate Assay a1->m1 m2 Perform Subcellular Fraction Assay (Lysosome, Microsome) a2->m2 m3 Perform Intact Cell Assay a3->m3

Caption: A guide for choosing the appropriate stability assay.

Quantitative Data Comparison

The following tables summarize the type of quantitative data generated from each assay. Data is presented for hypothetical linker-drug conjugates to illustrate the comparative insights gained from each method.

Table 1: Stability in Human Liver Cancer (HepG2) Cell Lysate

Linker ConjugateHalf-life (t1/2, hours)% Intact Conjugate at 24hMajor Cleavage Product(s)
This compound-DrugA > 4895%Minor de-Boc species
Val-Cit-PABC-MMAE (Control)1215%Free MMAE
Mc-GGFG-DXd (Control)2035%Free DXd

Table 2: Stability in Subcellular Fractions (Human Liver)

Linker ConjugateFractionHalf-life (t1/2, hours)% Intact Conjugate at 6hMajor Cleavage Product(s)
This compound-DrugA Lysosomes (pH 5.0)2470%De-Boc species
This compound-DrugA Microsomes (+NADPH)> 4898%None detected
Val-Cit-PABC-MMAE (Control)Lysosomes (pH 5.0)2< 5%Free MMAE
Val-Cit-PABC-MMAE (Control)Microsomes (+NADPH)> 4896%None detected

Table 3: Stability in Intact HepG2 Cells

Linker ConjugateIncubation Time (h)Intracellular Conc. of Intact Conjugate (nM)Intracellular Conc. of Free Drug (nM)
This compound-DrugA 24150< 5 (de-Boc-DrugA)
Val-Cit-PABC-MMAE (Control)2425120

Experimental Protocols

Detailed and consistent protocols are crucial for generating reproducible data.

Protocol 1: Cell Lysate Stability Assay
  • Lysate Preparation: Culture cells (e.g., HepG2) to ~90% confluency. Harvest, wash with cold PBS, and resuspend in hypotonic lysis buffer. Lyse cells via sonication or Dounce homogenization on ice. Centrifuge to pellet debris and collect the supernatant (cell lysate). Determine total protein concentration using a BCA assay.[9]

  • Incubation: Dilute the cell lysate to a final protein concentration of 1 mg/mL in PBS (pH 7.4). Add the this compound conjugate to a final concentration of 1-10 µM.

  • Time Points: Incubate the mixture in a shaking water bath at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect aliquots.

  • Sample Quenching: Immediately stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard to the aliquots.

  • Sample Processing: Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.[11]

  • LC-MS/MS Analysis: Transfer the supernatant to an LC vial and analyze using a validated LC-MS/MS method to quantify the remaining intact conjugate and identify any cleavage products.[7][12]

Protocol 2: Lysosomal Stability Assay
  • Assay Buffer: Prepare a buffer mimicking the lysosomal environment (e.g., 50 mM sodium acetate, pH 5.0).

  • Incubation: Purchase commercially available purified liver lysosomes. Dilute the lysosomal fraction in the assay buffer to a final protein concentration of 0.1-0.5 mg/mL. Add the this compound conjugate (1-10 µM).

  • Time Points & Quenching: Follow steps 3 and 4 from the Cell Lysate protocol.

  • Analysis: Proceed with sample processing and LC-MS/MS analysis as described above.[10]

General Workflow for In Vitro Linker Stability Assessment start Start prep Prepare Biological Matrix (Cell Lysate, Lysosomes, etc.) start->prep incubate Incubate Linker-Conjugate at 37°C prep->incubate timepoint Collect Aliquots at Various Time Points incubate->timepoint quench Quench Reaction with Cold Acetonitrile + Internal Std timepoint->quench process Protein Precipitation (Centrifugation) quench->process analyze LC-MS/MS Analysis of Supernatant process->analyze quantify Quantify Intact Conjugate and Metabolites analyze->quantify end End quantify->end

Caption: A typical workflow for evaluating linker stability.

Conclusion and Alternative Considerations

Assessing the intracellular stability of the this compound linker requires a multi-assay approach. The data suggest that this linker is significantly more stable than common protease-cleavable linkers like Val-Cit, with its primary liability being slow de-Boc protection in acidic lysosomal environments.[2][13] This characteristic might be desirable for applications requiring slow, sustained release or where the conjugate's activity is not dependent on the cleavage of the linker itself.

For applications requiring more rapid payload release inside the cell, researchers might consider alternatives:

  • Protease-Cleavable Linkers (e.g., Valine-Citrulline): Offer rapid cleavage by lysosomal proteases like Cathepsin B.[14][15]

  • pH-Sensitive Linkers (e.g., Hydrazones): Designed for rapid hydrolysis in the acidic environment of endosomes and lysosomes.[2][]

  • Reductively-Cleavable Linkers (e.g., Disulfides): Cleaved in the reducing environment of the cytosol.[17]

Ultimately, the choice of linker and the interpretation of its stability profile must be aligned with the specific biological target and desired mechanism of action of the therapeutic agent. The methods outlined in this guide provide a robust framework for making these critical drug design decisions.

References

A Comparative Analysis of PROTACs with Different Linker Compositions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PROTAC Performance Based on Linker Composition with Supporting Experimental Data.

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand that binds the target protein, a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two moieties.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[3] This guide provides a comparative analysis of PROTACs with varying linker compositions, focusing on polyethylene glycol (PEG) and alkyl-based linkers, supported by experimental data and detailed protocols to inform rational PROTAC design.

The Influence of Linker Composition on PROTAC Efficacy

The composition and length of the linker play a pivotal role in the formation of a stable and productive ternary complex, which is essential for the ubiquitination and subsequent degradation of the target protein.[4] Flexible linkers, such as PEG and alkyl chains, are the most commonly used due to their synthetic accessibility and the ease with which their length can be modified.[4][5]

  • PEG Linkers: Known for their hydrophilicity, PEG linkers can enhance the aqueous solubility and cell permeability of PROTAC molecules.[5][6] The ethylene glycol units can also form hydrogen bonds that contribute to the stability of the ternary complex.[6]

  • Alkyl Linkers: These linkers are more hydrophobic and can influence the PROTAC's ability to cross cell membranes.[5] The rigidity and length of the alkyl chain must be carefully optimized to avoid steric hindrance while promoting productive ternary complex formation.[4]

The optimal linker is highly dependent on the specific target protein and E3 ligase pair, often requiring empirical optimization.[7]

Quantitative Comparison of BRD4-Targeting PROTACs

To illustrate the impact of linker composition on PROTAC performance, the following table summarizes data for a series of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a key target in oncology. These PROTACs utilize the JQ1 ligand for BRD4 and recruit the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligase.

Linker TypeLinker CompositionDC50 (nM) [a]Dmax (%) [b]Permeability (Papp, 10⁻⁶ cm/s) [c]
PEG PEG420951.5
PEG PEG515>981.8
PEG PEG630921.2
Alkyl/Ether 21 atoms396Not Reported
Hydrocarbon 10-12 atoms60-62Not ReportedNot Reported

Data Footnotes: [a] DC50: The half-maximal degradation concentration, representing the potency of the PROTAC. A lower value indicates higher potency.[7] [b] Dmax: The maximum percentage of target protein degradation, indicating the efficacy of the PROTAC.[7] [c] Papp: Apparent permeability coefficient, typically measured by Parallel Artificial Membrane Permeability Assay (PAMPA), indicating the ability of the PROTAC to cross cell membranes.[2]

Visualizing PROTAC Mechanism and Evaluation

To better understand the underlying processes in PROTAC-mediated protein degradation and the workflow for their evaluation, the following diagrams are provided.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation In Vitro & Cellular Evaluation cluster_analysis Data Analysis & Optimization Synthesis PROTAC Synthesis (Linker Variation) QC Purification & QC (NMR, MS) Synthesis->QC Permeability Permeability Assay (PAMPA / Caco-2) QC->Permeability Degradation Degradation Assay (Western Blot) QC->Degradation Ternary Ternary Complex Assay (SPR / ITC) QC->Ternary Analysis Comparative Data Analysis (DC50, Dmax, Papp) Permeability->Analysis Degradation->Analysis Ternary->Analysis Optimization Lead Optimization Analysis->Optimization

Experimental Workflow for PROTAC Evaluation

Detailed Experimental Protocols

Reproducible and detailed methodologies are crucial for the accurate assessment and comparison of PROTACs.

Western Blot for Target Protein Degradation

This assay quantifies the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate a relevant cell line (e.g., MV4-11 for BRD4) in 6-well plates at a density that ensures 70-80% confluency at the time of treatment.[8]

    • Allow cells to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 24 hours).[8] A vehicle control (e.g., DMSO) should be included.[8]

  • Protein Extraction and Quantification:

    • Lyse the cells and quantify the total protein concentration using a standard method like the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[8]

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.[8]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) overnight at 4°C.[2]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[2]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[2]

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[2]

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[2]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to predict the passive permeability of a PROTAC across a lipid membrane.

  • Preparation of Plates:

    • Prepare a donor plate containing the PROTACs at a known concentration in a suitable buffer.

    • Prepare an acceptor plate with a filter coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.[4]

  • Assay Incubation:

    • Place the donor plate on top of the acceptor plate, creating a "sandwich".

    • Incubate at room temperature for a defined period (e.g., 4-18 hours).[4]

  • Quantification and Calculation:

    • After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.[4]

    • Calculate the apparent permeability coefficient (Papp) using a standard formula.[4]

Ternary Complex Formation Assays

Several biophysical techniques can be employed to characterize the formation and stability of the ternary complex.

  • Surface Plasmon Resonance (SPR): This technique can measure the kinetics (on- and off-rates) of ternary complex formation in real-time.[7]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the thermodynamic parameters of binding, providing information on the stoichiometry and affinity of the interactions.[9]

  • Fluorescence Resonance Energy Transfer (FRET): FRET-based assays can be used to monitor the proximity of the target protein and the E3 ligase in the presence of the PROTAC.

Conclusion

The linker is a critical component in PROTAC design, with its composition and length significantly impacting degradation efficacy and pharmacokinetic properties. While PEG linkers can improve solubility and permeability, alkyl linkers may also lead to potent degraders. The optimal linker choice is target-dependent and necessitates a systematic evaluation of various linker types. The experimental protocols and workflows detailed in this guide provide a framework for the rational design and comparative analysis of novel PROTACs, accelerating the development of this promising therapeutic modality.

References

A Comparative Guide to Assessing the Impact of Linker Length on PROTAC Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. The linker is not merely a passive spacer; its length, composition, and attachment points are critical determinants of a PROTAC's efficacy, stability, and, most importantly, its selectivity.[1][2][]

This guide provides an objective comparison of how linker length influences PROTAC selectivity, supported by experimental data and detailed protocols for key assessment assays.

The Central Role of the Linker in Ternary Complex Formation

The primary function of a PROTAC is to induce the formation of a stable ternary complex between the target protein and an E3 ligase.[][5] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. The linker's length is paramount in this process:

  • Too Short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.[2][]

  • Too Long: An excessively long linker may fail to effectively bring the two proteins into productive proximity, leading to an unstable or non-functional ternary complex.[2][]

  • Optimal Length: An optimal linker length facilitates favorable protein-protein interactions between the target and the E3 ligase, enhancing the stability and cooperativity of the ternary complex.[][6] This stability is a key driver of selective degradation.[7]

The surprising reality of PROTAC development is that selectivity is not solely dictated by the "warhead's" binding affinity for its target.[8] Instead, selectivity is an emergent property of the entire ternary complex, where the linker-mediated interactions can favor the degradation of one protein over another, even when the warhead binds to multiple proteins.[5][7][8]

Comparative Data: Linker Length Dictates Degradation Selectivity

Systematic variation of linker length has been shown to dramatically alter the selectivity profile of PROTACs. The following table summarizes key examples from the literature where modifying linker length successfully tuned degradation selectivity.

PROTAC System (Warhead-Linker-E3 Ligand)Target(s)Linker ModificationOutcome on SelectivityReference
Lapatinib-based (VHL)EGFR, HER2Extension by a single ethylene glycol unitConverted a dual EGFR/HER2 degrader into a selective EGFR degrader , abolishing HER2 degradation.[1][2]
Methyl bestatin-based (IAP)CRABP-I, CRABP-IIVariation between shorter and longer PEG linkersA longer PEG-linker shifted selectivity towards CRABP-I , while a shorter linker favored CRABP-II degradation.[2]
p38 MAPK inhibitor-based (VHL)p38α, p38δOptimization of linker length and attachment pointAchieved isoform-selective degradation , differentially targeting either p38α or p38δ by altering VHL recruitment.[2]
JQ1-based (VHL)BRD2, BRD3, BRD4Specific linker designThe PROTAC MZ1 achieves preferential degradation of BRD4 over BRD2 and BRD3, despite the JQ1 warhead binding equally to all.[1]
Foretinib-based (VHL or CRBN)Multiple KinasesAddition of linker and E3 ligandThe degradation profile was significantly more selective than the warhead's binding profile. For example, the VHL-based PROTAC efficiently degraded p38α despite low binding affinity.[8]

Visualizing Key Concepts and Workflows

To better understand the underlying processes, the following diagrams illustrate the PROTAC mechanism of action, the impact of linker length on selectivity, and the experimental workflow for assessing selectivity.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of action for a PROTAC molecule.

Linker_Selectivity cluster_0 Scenario A: Shorter Linker cluster_1 Scenario B: Longer Linker P1 PROTAC (Short Linker) T2 Target B P1->T2 Steric Clash (No Complex) TC1 Stable Ternary Complex (A) P1->TC1 T1 Target A T1->TC1 E3_A E3 Ligase E3_A->TC1 Deg1 Degradation of Target A TC1->Deg1 P2 PROTAC (Long Linker) T3 Target A P2->T3 Unstable Complex (No Degradation) TC2 Stable Ternary Complex (B) P2->TC2 T4 Target B T4->TC2 E3_B E3 Ligase E3_B->TC2 Deg2 Degradation of Target B TC2->Deg2

Caption: Impact of linker length on selective ternary complex formation.

Experimental_Workflow cluster_targeted Targeted Analysis cluster_global Global Proteomics start Cell Culture Treatment (PROTAC series, controls) lysis Cell Lysis & Protein Extraction start->lysis wb Quantitative Western Blot (Target & Off-Targets) lysis->wb ms_prep Sample Prep for MS (Digestion, TMT Labeling) lysis->ms_prep quant_wb Densitometry Analysis wb->quant_wb dc50 Determine DC50 / Dmax quant_wb->dc50 lcms LC-MS/MS Analysis ms_prep->lcms data_analysis Proteome-wide Quantification & Analysis lcms->data_analysis

Caption: Experimental workflow for assessing PROTAC selectivity.

Experimental Protocols

To ensure the reproducibility and accuracy of selectivity assessments, detailed and robust experimental protocols are essential. Below are methodologies for two key experiments: quantitative Western blotting for target protein degradation and sample preparation for global proteomics analysis.

Quantitative Western Blotting for Target Protein Degradation

This method is used to quantify the levels of specific target and off-target proteins following treatment with a PROTAC.[9]

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., MCF7, HEK293T) at an appropriate density and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis:

    • Aspirate the media and wash cells once with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for each sample (e.g., 20-30 µg per lane) and prepare with Laemmli sample buffer.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific to the target protein(s) and a housekeeping protein (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Data Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the target protein band to the intensity of the corresponding housekeeping protein band.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control and plot against PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[9]

Sample Preparation for Global Proteomics Analysis (TMT-MS)

Mass spectrometry-based quantitative proteomics is the gold standard for an unbiased assessment of PROTAC selectivity across the entire proteome.[9][10]

Methodology:

  • Cell Culture and Treatment:

    • Culture and treat cells with the PROTAC (at a concentration near its DC₅₀ for the target) and a vehicle control as described in the Western blot protocol. Prepare at least three biological replicates per condition.

  • Lysis and Protein Digestion:

    • Lyse cells in a urea-based lysis buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5) supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteines with iodoacetamide (IAA).

    • Dilute the urea concentration to <2 M with 100 mM Tris-HCl.

    • Digest proteins into peptides overnight using trypsin/Lys-C mix at 37°C.

  • Peptide Cleanup and Labeling:

    • Acidify the peptide solution with trifluoroacetic acid (TFA) and desalt using C18 solid-phase extraction (SPE) cartridges.

    • Dry the purified peptides under vacuum.

    • Label the peptides from each condition with a different isobaric tandem mass tag (TMT) reagent according to the manufacturer's protocol.

  • Sample Pooling and Fractionation:

    • Quench the labeling reaction and combine the TMT-labeled samples into a single tube.

    • Desalt the pooled sample again using C18 SPE.

    • To increase proteome coverage, fractionate the pooled peptides using high-pH reversed-phase liquid chromatography.

  • LC-MS/MS Analysis:

    • Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).

  • Data Analysis:

    • Process the raw mass spectrometry data using a proteomics software suite (e.g., Proteome Discoverer, MaxQuant).

    • Identify peptides and proteins by searching the data against a protein database (e.g., UniProt).

    • Quantify the relative abundance of proteins across the different treatment conditions based on the TMT reporter ion intensities.

    • Perform statistical analysis to identify proteins that are significantly and selectively downregulated in response to the PROTAC treatment. Volcano plots are commonly used to visualize these changes.[9]

References

Quantitative Analysis of Ternary Complex Formation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the quantitative aspects of ternary complex formation is paramount for the successful design and optimization of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of key factors influencing the formation of the pivotal target protein-PROTAC-E3 ligase ternary complex, with a focus on the role of the linker element, exemplified by Bromo-PEG3-CH2-Boc and its analogues. We present a synthesis of experimental data from various studies to offer a clear comparison of different linker strategies and the analytical techniques used to quantify these interactions.

The Central Role of the Linker in Ternary Complex Formation

The linker in a PROTAC is not merely a spacer but a critical determinant of the efficacy of the resulting degrader. Its length, composition, and attachment points dictate the geometry and stability of the ternary complex, ultimately influencing the efficiency of target ubiquitination and subsequent degradation. Polyethylene glycol (PEG) linkers are commonly employed due to their hydrophilicity, which can improve the physicochemical properties of the PROTAC, and their conformational flexibility.[1][2]

The formation of a stable ternary complex is often driven by cooperative interactions between the target protein and the E3 ligase, which are mediated by the PROTAC linker.[3][4] Positive cooperativity (α > 1) signifies that the binding of one protein partner to the PROTAC enhances the binding affinity of the other, leading to a more stable ternary complex.[3][5] Conversely, negative cooperativity (α < 1) indicates steric hindrance or unfavorable interactions that destabilize the complex.[6][7]

Comparative Analysis of Linker Length on Ternary Complex Formation and Target Degradation

The length of the PEG linker is a crucial parameter that requires careful optimization for each target-E3 ligase pair. A linker that is too short may lead to steric clashes, preventing the formation of a productive ternary complex, while an excessively long linker can result in reduced efficacy due to unfavorable conformational flexibility and a decrease in effective molarity.[1][8]

Below is a summary of representative data illustrating the impact of PEG linker length on PROTAC performance. While specific data for this compound across a range of targets is not available in a single comparative study, the following tables compiled from multiple sources on bromodomain-containing protein 4 (BRD4) degraders provide a clear illustration of the principles of linker optimization.

Linker CompositionTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
2 PEG unitsBRD4CRBN>5000<20[1]
3 PEG units BRD4 CRBN <50 >90 [1]
4 PEG unitsBRD4CRBN<500~70[1]
5 PEG unitsBRD4CRBN<500~60[1]

Table 1: Influence of PEG Linker Length on Cellular Degradation of BRD4. This table summarizes the degradation potency (DC50) and maximal degradation (Dmax) of a series of BRD4-targeting PROTACs with varying PEG linker lengths, recruiting the CRBN E3 ligase. A clear optimal linker length of 3 PEG units is observed for this particular system.

PROTACLinkerTargetE3 LigaseBinary KD (PROTAC to Target) (nM)Ternary KD (Target-PROTAC to E3) (nM)Cooperativity (α)Reference
MZ1PEG-basedBrd4BD2VHL184.415[4][6][7]
AT1PEG-basedBrd4BD2VHL262.517[6][7]
PROTAC with short linkerAlkylBTKCRBN2.51300.05[6][7]
PROTAC with long linkerPEGBTKCRBN1.8360.23[6][7]

Table 2: Biophysical Characterization of Ternary Complex Formation. This table presents binding affinities (KD) and cooperativity factors (α) for different PROTAC systems. The data for MZ1 and AT1, both BRD4 degraders with PEG-based linkers, showcase positive cooperativity. In contrast, the BTK degraders exhibit negative cooperativity, highlighting that the nature of the target and E3 ligase also plays a critical role.

Comparison of Key Biophysical Assays for Ternary Complex Quantification

Several biophysical techniques are available to quantitatively assess the formation of ternary complexes. The choice of assay depends on the specific information required, such as binding affinity, kinetics, thermodynamics, or cellular context.

AssayPrincipleAdvantagesDisadvantagesKey Parameters Measured
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface.Label-free, real-time kinetic data (kon, koff), high throughput.[6][7][9][10][11]Requires immobilization of one binding partner, which may affect its activity.KD, kon, koff, cooperativity (α)
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.Label-free, in-solution, provides thermodynamic data (ΔH, ΔS).[4][5]Low throughput, requires large amounts of pure protein.KD, stoichiometry (n), ΔH, ΔS, cooperativity (α)
Bioluminescence Resonance Energy Transfer (BRET) Measures energy transfer between a bioluminescent donor and a fluorescent acceptor.Live-cell measurements, kinetic and endpoint formats.[12][13][14][15][16]Requires genetic modification of proteins, potential for steric hindrance from tags.Cellular ternary complex formation, target engagement
Förster Resonance Energy Transfer (FRET) Measures energy transfer between two fluorescent molecules.Can be used in live cells, provides spatial information.Requires labeling of proteins, susceptible to photobleaching.Ternary complex formation, protein-protein interactions
AlphaLISA/AlphaScreen Proximity-based assay using donor and acceptor beads that generate a signal upon interaction.High throughput, sensitive.Prone to interference from sample components.Ternary complex formation

Table 3: Comparison of Common Biophysical Assays for Ternary Complex Analysis. This table provides an overview of the most frequently used techniques to quantify ternary complex formation, highlighting their respective strengths and weaknesses.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

Objective: To determine the binding affinity and kinetics of a PROTAC to its target protein and E3 ligase, and to quantify the formation and stability of the ternary complex.

Methodology:

  • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL complex) onto a sensor chip surface (e.g., CM5 chip) via amine coupling.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD) and kinetic rate constants (kon, koff).

    • In a separate experiment, inject a pre-incubated mixture of the PROTAC and the target protein (at a concentration saturating the PROTAC) over a blank flow cell to determine the binary affinity of the PROTAC for the target protein.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation of the ternary complex.

    • Fit the data to a 1:1 binding model to determine the ternary KD, kon, and koff.

  • Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = (Binary KD of PROTAC to E3 ligase) / (Ternary KD of Target-PROTAC to E3 ligase).[6][7]

Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

Objective: To determine the thermodynamic parameters of binary and ternary complex formation.

Methodology:

  • Sample Preparation: Prepare purified solutions of the target protein, E3 ligase, and PROTAC in the same buffer.

  • Binary Titrations:

    • Titrate the PROTAC into the sample cell containing the target protein to determine the binary binding affinity and thermodynamics.

    • In a separate experiment, titrate the PROTAC into the sample cell containing the E3 ligase.

  • Ternary Titration:

    • Saturate the target protein with the PROTAC by mixing them at an appropriate molar ratio.

    • Titrate this pre-formed binary complex into the sample cell containing the E3 ligase.

  • Data Analysis: Fit the integrated heat data to a suitable binding model to obtain the dissociation constant (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

  • Cooperativity Calculation: The cooperativity factor (α) can be calculated from the binary and ternary binding affinities.[4]

NanoBRET™ Ternary Complex Assay in Live Cells

Objective: To measure the formation of the PROTAC-induced ternary complex in a cellular environment.

Methodology:

  • Cell Line Engineering: Co-express the target protein fused to a NanoLuc® luciferase (energy donor) and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag® (energy acceptor) in a suitable cell line.

  • Cell Plating: Plate the engineered cells in a white, 96-well plate.

  • Labeling: Add the HaloTag® ligand (fluorescent acceptor) to the cells and incubate to allow for labeling of the E3 ligase fusion protein.

  • PROTAC Treatment: Add varying concentrations of the PROTAC to the cells.

  • Luminescence Measurement: Add the NanoLuc® substrate and measure both the donor and acceptor emission signals using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A PROTAC-dependent increase in the BRET ratio indicates the formation of the ternary complex. The data can be plotted as a dose-response curve to determine the concentration of PROTAC that gives half-maximal ternary complex formation (TC50).[12][13][14][15][16]

Visualizing Key Processes

The following diagrams illustrate the fundamental concepts of PROTAC-mediated protein degradation and the experimental workflow for its analysis.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway Target Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Marks for Degradation Target Degradation Proteasome->Degradation Mediates

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_1 Quantitative Analysis Workflow cluster_2 In Vitro Characterization cluster_3 In Cellulo Validation A PROTAC Design & Synthesis (e.g., with this compound linker) B Biophysical Assays (SPR, ITC) A->B C Cellular Assays (NanoBRET, Western Blot) A->C B_out1 Affinity (KD) B->B_out1 B_out2 Kinetics (kon, koff) B->B_out2 B_out3 Cooperativity (α) B->B_out3 C_out1 Ternary Complex Formation C->C_out1 C_out2 Degradation (DC50, Dmax) C->C_out2 D Data Analysis E Lead Optimization D->E Inform B_out1->D B_out2->D B_out3->D C_out1->D C_out2->D

Caption: Experimental workflow for quantitative PROTAC analysis.

References

A Head-to-Head Comparison of E3 Ligase Linkers: Evaluating PEGylated Linkers Against Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted protein degradation, the linker element of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its efficacy. While often perceived as a simple spacer, the linker's composition, length, and flexibility profoundly influence the formation and stability of the ternary complex, ultimately dictating the potency and selectivity of the degrader. This guide provides a comparative analysis of different E3 ligase linkers, with a particular focus on the performance of polyethylene glycol (PEG) linkers, such as those derived from Bromo-PEG3-CH2-Boc, against other common linker types like alkyl chains.

The selection of an appropriate linker is a nuanced process involving a trade-off between physicochemical properties like solubility and cell permeability.[1] Hydrophilic linkers, such as PEG chains, can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecules.[2][3] Conversely, more hydrophobic linkers, like alkyl chains, may improve cell membrane permeability.[1][4] The optimal choice is highly dependent on the specific target protein, the E3 ligase being recruited, and the overall molecular properties of the PROTAC.[1]

Comparative Performance of Linker Types

Table 1: Physicochemical and Biological Properties of Representative BRD4 PROTACs

PROTAC IDLinker TypeLinker Length (atoms)cLogPAqueous Solubility (µM)PAMPA Permeability (10⁻⁶ cm/s)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC 1Alkyl Chain104.5< 101.550>90
PROTAC 2PEG (3 units)113.2500.825>95
PROTAC 3Alkyl-Ether123.8251.135>90

Note: This table is a synthesized representation based on trends reported in the literature. Actual values can vary significantly based on the specific warhead, E3 ligase ligand, and linker attachment points.[1]

The data illustrates that the alkyl linker (PROTAC 1) results in a higher cLogP and lower aqueous solubility, but potentially better passive permeability. In contrast, the PEG linker (PROTAC 2), representative of a linker derived from this compound, improves aqueous solubility and degradation potency (lower DC₅₀), but at the cost of reduced passive permeability. The alkyl-ether linker (PROTAC 3) represents a compromise between these two extremes.[1]

Signaling Pathways and Experimental Workflows

The mechanism of action for a PROTAC involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[5] The following diagrams illustrate this pathway and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_in_vitro In Vitro / Cellular Assays Cell_Culture Cell Seeding & Culture PROTAC_Treatment PROTAC Treatment (Dose-Response & Time-Course) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Viability_Assay Cell Viability Assay (e.g., MTS) PROTAC_Treatment->Viability_Assay Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Western_Blot Western Blot Analysis Protein_Quantification->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

Typical experimental workflow for PROTAC evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance. Below are protocols for key experiments cited in this guide.

Western Blot Analysis for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.[6]

1. Cell Seeding and Treatment:

  • One day prior to the experiment, seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.[6]

  • Incubate overnight at 37°C in a 5% CO₂ incubator.[6]

  • Prepare serial dilutions of the PROTACs in fresh culture medium. Ensure the final vehicle (e.g., DMSO) concentration is constant across all wells and does not exceed 0.1%.[6]

  • Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of PROTACs or vehicle control.[6]

  • For a dose-response experiment, treat cells with increasing concentrations of the PROTAC for a fixed duration (e.g., 24 hours).[6]

  • For a time-course experiment, treat cells with a fixed concentration of the PROTAC and harvest at various time points (e.g., 2, 4, 8, 16, 24 hours).[6]

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Immunoblotting:

  • Normalize protein amounts and prepare samples with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]

  • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[6]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

4. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • For dose-response experiments, plot the percentage of degradation against the log of the PROTAC concentration and use a non-linear regression to determine the DC₅₀ and Dₘₐₓ values.[7]

MTS Assay for Cell Viability

This colorimetric assay is used to assess the impact of PROTAC treatment on cell viability and proliferation.[8][9]

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at an appropriate density.

  • Allow the cells to adhere overnight.

  • Treat the cells with serial dilutions of the PROTACs for the desired duration (e.g., 48 or 72 hours).[10]

2. MTS Reagent Addition and Incubation:

  • Following the treatment period, add 20 µL of MTS solution to each well.[8][9]

  • Incubate the plate for 1 to 4 hours at 37°C.[8][9]

3. Data Acquisition and Analysis:

  • Measure the absorbance at 490 nm using a microplate reader.[9]

  • Subtract the background absorbance from all readings.

  • Normalize the data to the vehicle-treated control to determine the percentage of cell viability.

  • Plot the cell viability against the log of the PROTAC concentration and use a non-linear regression to calculate the IC₅₀ value.

Conclusion

The judicious selection of a linker is a cornerstone of successful PROTAC design. The presented data, while synthesized from broader trends, highlights the critical role of the linker in modulating the physicochemical and biological properties of a PROTAC. PEG linkers, such as those derived from this compound, offer a valuable tool to enhance solubility and degradation potency, though often with a trade-off in passive permeability.[1] Ultimately, the optimal linker is target- and system-dependent, necessitating empirical evaluation through rigorous experimental protocols as outlined in this guide. The continued exploration of novel linker chemistries and a deeper understanding of their impact on ternary complex formation will undoubtedly propel the development of next-generation protein degraders.

References

Validating PROTAC-Mediated Protein Degradation: A Comparative Guide to Western Blotting and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying the degradation of a target protein is a critical step in the validation of Proteolysis Targeting Chimeras (PROTACs). Western blotting has traditionally been the gold-standard technique for this purpose. However, newer methods offer advantages in throughput, quantification, and workflow efficiency. This guide provides a comprehensive comparison of Western blotting with alternative assays, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their needs.

The Central Role of Western Blot in PROTAC Validation

Western blotting is a widely used semi-quantitative technique to detect and quantify a specific protein within a complex mixture, such as a cell lysate.[1][2] In the context of PROTACs, it is instrumental in determining two key parameters:

  • DC50: The concentration of a PROTAC that results in a 50% degradation of the target protein.[1][3]

  • Dmax: The maximum percentage of protein degradation achieved with a specific PROTAC.[1][3]

The principle of the assay involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then using specific antibodies to identify the target protein. The intensity of the resulting band, often normalized to a loading control, corresponds to the amount of the target protein present.[4][5]

A Comparative Look: Western Blot vs. Alternative Methods

While Western blotting is a robust and established method, it can be labor-intensive and has limitations in terms of throughput and quantification.[6] Several alternative techniques have emerged, offering distinct advantages for PROTAC validation.

FeatureWestern BlotCapillary Western Blot (e.g., Jess)In-Cell Western (ICW) AssayHiBiT-Based Luminescent AssayMass Spectrometry (Proteomics)
Principle SDS-PAGE, membrane transfer, antibody probingAutomated capillary electrophoresis and immunodetectionPlate-based immunofluorescence in fixed cellsLuciferase complementation with a tagged proteinGlobal or targeted protein quantification by MS
Throughput Low to mediumHighMedium to highHighLow to medium
Speed Slow (1-2 days)Fast (hours)Moderate (1 day)Fast (hours)Slow (days)
Quantification Semi-quantitative to quantitativeHighly quantitative and reproducibleQuantitativeHighly quantitative and sensitiveHighly quantitative and comprehensive
Sample Input Moderate to highLowLowLowHigh
Antibody Dependence HighHighHighNo (requires tagged protein)No (requires protein identification)
Information Provided Target protein levels, molecular weightTarget protein levels, molecular weightTarget protein levelsReal-time degradation kineticsGlobal proteome changes, off-target effects
Key Advantage Widely accessible, established protocolsAutomation, speed, and reproducibilityHigher throughput than traditional WesternNo antibodies needed, high sensitivityUnbiased, global view of protein changes
Key Limitation Labor-intensive, semi-quantitativeRequires specialized instrumentationPotential for non-specific antibody bindingRequires genetic modification of the targetComplex data analysis, expensive

Visualizing the PROTAC Mechanism and Validation Workflow

To understand the context of these validation methods, it is essential to visualize the underlying biological process and the experimental steps involved.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Released (Catalytic) Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Western_Blot_Workflow A 1. Cell Treatment with PROTAC (Dose-response and time-course) B 2. Cell Lysis (Protein Extraction) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer (to PVDF or Nitrocellulose Membrane) D->E F 6. Immunoblotting - Blocking - Primary Antibody (Target & Loading Control) - Secondary Antibody E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis - Densitometry - Normalization to Loading Control - Calculation of DC50 and Dmax G->H

Caption: Experimental workflow for Western blot validation of PROTACs.

Quantitative Data Summary

The following table presents representative data from a hypothetical PROTAC experiment, demonstrating the dose-dependent degradation of a target protein as would be quantified from a Western blot.

PROTAC Concentration (nM)Target Protein Level (% of Vehicle Control)Standard Deviation
0 (Vehicle)1005.2
185.34.8
1048.96.1
10015.23.5
100018.9 (Hook Effect)4.0
DC50 ~10 nM
Dmax ~85%

Note: The "Hook Effect" is a phenomenon sometimes observed at high PROTAC concentrations where the degradation efficiency decreases due to the formation of binary complexes that cannot lead to degradation.[7][8]

Detailed Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

This protocol outlines the key steps for quantifying target protein degradation following PROTAC treatment.[5][9]

  • Cell Plating and Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[9]

  • Cell Lysis:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[9]

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.[9]

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel.[9]

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.[5]

    • Incubate with a primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply a chemiluminescent substrate and capture the signal using an imaging system.[4]

    • Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH, β-actin).

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.[4]

Protocol 2: Mechanistic Validation - Proteasome Inhibition Assay

To confirm that the observed protein degradation is mediated by the proteasome, a rescue experiment can be performed.

  • Cell Treatment:

    • Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 5x DC50).

    • In a parallel set of wells, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132).[9]

    • Include vehicle and proteasome inhibitor-only controls.

    • Incubate for a time sufficient to observe degradation.

  • Western Blot Analysis:

    • Perform Western blot analysis as described in Protocol 1.

    • A rescue of the target protein levels in the co-treated sample compared to the PROTAC-only sample confirms proteasome-dependent degradation.

References

A Guide to Biophysical Methods for Characterizing PROTAC Ternary Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of a stable ternary complex, comprising the target protein, a Proteolysis Targeting Chimera (PROTAC), and an E3 ligase, is the pivotal event in targeted protein degradation. A thorough biophysical characterization of this complex is crucial for understanding the mechanism of action and for the rational design of effective PROTAC molecules. This guide provides a comparative overview of key biophysical methods used to study these interactions, complete with experimental data, detailed protocols, and visual workflows to aid in method selection.

Comparison of Key Biophysical Methods

The choice of biophysical method depends on the specific parameters to be measured, such as binding affinity, kinetics, thermodynamics, or simply the confirmation of complex formation. The following table summarizes and compares the most common techniques.

MethodPrincipleParameters MeasuredThroughputSample ConsumptionKey AdvantagesLimitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface.[1]Affinity (K D), Kinetics (k on, k off), Stoichiometry, Cooperativity (α).[2]MediumLowLabel-free, real-time kinetic data, can measure both binary and ternary interactions.[1][3][4][5]Requires immobilization of one binding partner, which may affect its activity; potential for "hook effect".[4][6][7]
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of two molecules.[2]Affinity (K D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[2]LowHighLabel-free, in-solution measurement providing a complete thermodynamic profile.[1][2]Low throughput, requires large amounts of pure protein.[1][2][8]
Biolayer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip upon binding.[9]Affinity (K D), Kinetics (k on, k off).HighLowLabel-free, real-time kinetic data, higher throughput than SPR.[7]Requires immobilization of one binding partner.
Förster Resonance Energy Transfer (FRET) Measures energy transfer between two fluorophores in close proximity upon binding.[9][10]Affinity (K D), Ternary complex formation.[11][12]HighLowHomogeneous, in-solution assay, suitable for high-throughput screening.[11][12]Requires fluorescent labeling of binding partners, potential for interference from fluorescent compounds.[2]
MicroScale Thermophoresis (MST) Measures the movement of molecules in a microscopic temperature gradient, which changes upon binding.[13]Affinity (K D).[13]HighVery LowLow sample consumption, fast measurements, tolerant to complex buffers.[13]Requires fluorescent labeling of one binding partner.
AlphaLISA A bead-based assay where binding brings donor and acceptor beads into proximity, generating a luminescent signal.[2]Ternary complex formation, Affinity (IC 50).HighLowHomogeneous, no-wash assay, highly sensitive.Can be prone to artifacts from library compounds.

Quantitative Data Summary

The following table presents example data for the well-characterized PROTAC MZ1, which induces the formation of a ternary complex between BRD4(BD2) and the VHL E3 ligase.

MethodInteractionK D (nM)Cooperativity (α)Reference
ITCMZ1 : VHL66[7]
ITCVHL : (MZ1-BRD4 BD2)415[7]
SPRMZ1 : VHL29[7]
SPRVHL : (MZ1-BRD4 BD2)129[7]

Cooperativity (α) is calculated as the ratio of the binary K D to the ternary K D. An α value greater than 1 indicates positive cooperativity, meaning the binding of the first partner enhances the binding of the second.[3][4]

Experimental Protocols

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

This protocol outlines a general procedure for analyzing PROTAC-induced ternary complex formation using SPR, where the E3 ligase is immobilized on the sensor chip.

1. Materials:

  • Purified E3 ligase (e.g., VHL complex)

  • Purified target protein (e.g., BRD4)

  • PROTAC of interest

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP+)

2. Procedure:

  • Immobilization of E3 Ligase:

    • Activate the sensor chip surface using a fresh mixture of EDC and NHS.

    • Inject the E3 ligase at a suitable concentration in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.

    • Deactivate the remaining active esters on the surface with an injection of ethanolamine-HCl.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (K D).

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.

    • The resulting sensorgrams represent the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate (k on), dissociation rate (k off), and equilibrium dissociation constant (K D) for both the binary and ternary interactions.

    • Calculate the cooperativity factor (α).

Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis

This protocol describes a general approach for characterizing the thermodynamics of PROTAC-induced ternary complex formation using ITC.

1. Materials:

  • Purified E3 ligase

  • Purified target protein

  • PROTAC of interest

  • ITC instrument

  • Dialysis buffer (e.g., PBS)

2. Procedure:

  • Sample Preparation:

    • Thoroughly dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.

    • Determine accurate concentrations of all components.

  • Binary Titration (PROTAC into E3 Ligase):

    • Fill the ITC cell with the E3 ligase solution.

    • Fill the injection syringe with the PROTAC solution at a concentration 10-20 fold higher than the E3 ligase.

    • Perform a series of injections of the PROTAC into the E3 ligase and measure the heat changes.

  • Ternary Titration (PROTAC + Target Protein into E3 Ligase):

    • Prepare a mixture of the PROTAC and the target protein at a molar ratio that ensures saturation of the target protein with the PROTAC.

    • Fill the ITC cell with the E3 ligase solution.

    • Fill the injection syringe with the pre-formed binary complex of PROTAC and target protein.

    • Perform a series of injections and measure the heat changes.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Fit the binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (K D), stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the entropy of binding (ΔS) from the Gibbs free energy equation.

    • Calculate the cooperativity factor (α).

Visualizing PROTAC Characterization Workflows

The following diagrams illustrate the key processes in characterizing PROTAC ternary complexes.

PROTAC_Signaling_Pathway cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Biophysical_Assay_Workflow cluster_1 Experimental Workflow for Ternary Complex Characterization Start Start: Purified Components Binary1 Binary Interaction 1: PROTAC + Target Protein Start->Binary1 Binary2 Binary Interaction 2: PROTAC + E3 Ligase Start->Binary2 Ternary Ternary Complex Formation: Target + PROTAC + E3 Ligase Binary1->Ternary Binary2->Ternary Data_Analysis Data Analysis Ternary->Data_Analysis Results Results: Affinity (KD) Kinetics (kon, koff) Thermodynamics (ΔH, ΔS) Cooperativity (α) Data_Analysis->Results

Caption: General experimental workflow for biophysical characterization.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Bromo-PEG3-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Bromo-PEG3-CH2-Boc. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 2100306-71-4

  • Molecular Formula: C12H23BrO5

Hazard Identification and Precautionary Statements:

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards.[1]

PictogramSignal WordHazard Statements
GHS07 (Exclamation Mark)Warning H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

Precautionary Statements: [1]

CategoryCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P302+P352IF ON SKIN: Wash with plenty of water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P362+P364Take off contaminated clothing and wash it before reuse.
Storage P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to mitigate the risks associated with handling this compound.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile rubber gloves are a suitable choice for protection against splashes.[2] For prolonged contact, consider heavier-duty gloves and consult manufacturer's chemical resistance data.
Eye and Face Protection Safety glasses with side shields or GogglesChemical splash goggles are required whenever handling the substance.[2][3] A face shield should be worn when there is a significant risk of splashing.
Skin and Body Protection Laboratory coatA standard, long-sleeved laboratory coat should be worn and fully buttoned.[2]
Respiratory Protection Fume hoodAll handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors or mists.[4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Assemble all necessary equipment and reagents before retrieving the this compound container.

    • Don all required PPE as specified in the table above.

  • Handling:

    • Retrieve the this compound from its storage location. Note that it should be stored at 4°C for long-term stability.[1]

    • Perform all weighing and transfers of the substance within the chemical fume hood.

    • Avoid direct contact with the skin, eyes, and clothing.[5]

    • Keep the container tightly closed when not in use.[6]

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.[4][5]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[4][5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

    • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound, including empty containers, contaminated gloves, and other disposable materials, in a designated and clearly labeled hazardous waste container.

    • The container should be suitable for halogenated organic waste.

  • Disposal Method:

    • The primary recommended method of disposal is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[5]

    • All disposal must be conducted in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

    • Do not allow the material to enter drains or water courses.[5]

Workflow and Safety Diagram

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures prep1 Verify Fume Hood Operation prep2 Assemble Equipment and Reagents prep1->prep2 prep3 Don Required PPE: - Gloves - Goggles/Face Shield - Lab Coat prep2->prep3 handle1 Retrieve this compound prep3->handle1 handle2 Perform Weighing and Transfers handle1->handle2 handle3 Keep Container Closed When Not in Use handle2->handle3 emergency_skin Skin Contact: Wash with Soap and Water handle2->emergency_skin Exposure Event emergency_eye Eye Contact: Flush with Water, Seek Medical Aid handle2->emergency_eye emergency_inhale Inhalation: Move to Fresh Air, Seek Medical Aid handle2->emergency_inhale clean1 Segregate Halogenated Waste handle3->clean1 clean2 Dispose of Contaminated PPE clean1->clean2 clean3 Decontaminate Work Area clean2->clean3 clean4 Arrange for Professional Waste Disposal clean3->clean4

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromo-PEG3-CH2-Boc
Reactant of Route 2
Reactant of Route 2
Bromo-PEG3-CH2-Boc

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.